molecular formula C11H9NO3 B1282527 5-acetyl-1H-indole-2-carboxylic acid CAS No. 31380-57-1

5-acetyl-1H-indole-2-carboxylic acid

Cat. No.: B1282527
CAS No.: 31380-57-1
M. Wt: 203.19 g/mol
InChI Key: CCPPDGXVPFOREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 5-Acetyl-1H-indole-2-carboxylic acid (CAS 31380-57-1) is a high-purity, solid organic compound supplied for research and development purposes exclusively. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Chemical Characteristics This compound is a derivative of the indole-2-carboxylic acid scaffold, featuring a molecular formula of C 11 H 9 NO 3 and a molecular weight of 203.19 g/mol . Its structure is characterized by a carboxylic acid functional group at the C2 position of the indole ring and an acetyl group (-COCH 3 ) at the C5 position on the benzoid portion of the ring . Significance in Medicinal Chemistry The indole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with significant biological activities . It is a fundamental component of essential biomolecules like the amino acid tryptophan, a precursor to the neurotransmitter serotonin and the hormone melatonin . This inherent biological relevance allows indole-containing compounds to interact with diverse physiological targets. Research Applications and Mechanism of Action this compound and its structural analogs are valuable intermediates in drug discovery, particularly in the development of inhibitors for critical therapeutic targets. HIV-1 Integrase Inhibition: The indole-2-carboxylic acid core has been identified as a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs) . Molecular docking studies demonstrate that the nitrogen of the indole ring and the oxygen atoms of the C2 carboxyl group can chelate the two Mg 2+ ions within the enzyme's active site, a mechanism crucial for inhibiting the viral replication cycle . This chelation disrupts the integration of viral DNA into the host genome. Oncology Research: The indole-2-carboxylic acid scaffold serves as a foundational structure for developing potent and selective inhibitors of Myeloid cell leukemia 1 (Mcl-1), a protein that promotes cancer cell survival . Compounds derived from this scaffold, such as A-1210477, VU661013, and the macrocyclic clinical candidate AZD5991, are used as chemical tools to study apoptosis and have shown promising anti-tumor efficacy in models of hematological cancers . The versatility of the indole ring allows for further synthetic modifications, enabling researchers to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its affinity and specificity for a given biological target .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6(13)7-2-3-9-8(4-7)5-10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPPDGXVPFOREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547227
Record name 5-Acetyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31380-57-1
Record name 5-Acetyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Acetyl-1H-indole-2-carboxylic Acid: A Core Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 5-acetyl-1H-indole-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical and physical characteristics, outlines plausible experimental protocols for its synthesis, and explores its role as a privileged scaffold in the development of novel therapeutics.

Core Properties of this compound

This compound belongs to the indole carboxylic acid class of organic compounds. The presence of the acetyl group at the 5-position and the carboxylic acid at the 2-position of the indole ring system makes it a valuable intermediate for further chemical modifications and a candidate for biological screening.

Chemical and Physical Data
PropertyValueSource
Chemical Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
CAS Number 31380-57-1[2][3]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
Purity 97% - 99% (as offered by suppliers)[4][5]
Melting Point (Indole-2-carboxylic acid) 202-206 °C
Spectral Data

While specific spectra for this compound are not publicly available, some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[2] The expected spectral characteristics can be inferred from the parent compound, indole-2-carboxylic acid, and general principles of spectroscopy.

Expected 1H NMR (DMSO-d₆):

  • Aromatic protons on the indole ring.

  • A singlet for the C3 proton.

  • A singlet for the acetyl methyl protons.

  • A broad singlet for the carboxylic acid proton.

  • A broad singlet for the N-H proton of the indole ring.

Expected 13C NMR:

  • Resonances for the carbonyl carbons of the acetyl and carboxylic acid groups.

  • Resonances for the aromatic carbons of the indole ring.

  • A resonance for the methyl carbon of the acetyl group.

Expected IR Spectrum:

  • A broad O-H stretch from the carboxylic acid.

  • An N-H stretch from the indole ring.

  • Two C=O stretches corresponding to the acetyl and carboxylic acid groups.

  • C-H and C=C stretching and bending vibrations for the aromatic system.

Expected Mass Spectrum:

  • A molecular ion peak corresponding to the molecular weight of the compound.

  • Fragmentation patterns characteristic of indole and carboxylic acid moieties.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a plausible two-step synthesis can be designed based on well-established reactions for similar indole derivatives: the Japp-Klingemann synthesis of the corresponding ethyl ester, followed by its hydrolysis.

Synthesis of Ethyl 5-acetyl-1H-indole-2-carboxylate

The Japp-Klingemann reaction is a classical method for the synthesis of indoles from β-keto esters and aryl diazonium salts.[6][7] This can be adapted for the synthesis of the ethyl ester precursor.

Methodology:

  • Diazotization of 4-aminoacetophenone: 4-aminoacetophenone is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Japp-Klingemann Reaction: The freshly prepared diazonium salt is then reacted with a β-keto ester, such as ethyl 2-methylacetoacetate, in a basic solution. This leads to the formation of a hydrazone intermediate.

  • Fischer Indole Synthesis: The resulting hydrazone is cyclized under acidic conditions (e.g., using a strong acid like sulfuric acid or a Lewis acid) with heating to yield ethyl 5-acetyl-1H-indole-2-carboxylate.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

experimental_workflow_synthesis cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Japp-Klingemann Reaction cluster_step3 Step 3: Fischer Indole Synthesis A 4-Aminoacetophenone B NaNO₂ / HCl A->B Reacts with C Diazonium Salt B->C Forms D Ethyl 2-methylacetoacetate C->D Reacts with E Hydrazone Intermediate D->E Forms F Acidic Cyclization E->F Undergoes G Ethyl 5-acetyl-1H-indole-2-carboxylate F->G Yields

Fig. 1: Synthetic workflow for the ester precursor.
Hydrolysis to this compound

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.[8][9]

Methodology:

  • Saponification: Ethyl 5-acetyl-1H-indole-2-carboxylate is dissolved in a suitable solvent mixture, such as ethanol and water. An excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.

  • Reflux: The reaction mixture is heated under reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Acidification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

experimental_workflow_hydrolysis cluster_step1 Step 1: Saponification cluster_step2 Step 2: Acidification A Ethyl 5-acetyl-1H-indole-2-carboxylate B NaOH / EtOH, H₂O A->B Reacts with C Carboxylate Salt B->C Forms D HCl C->D Reacts with E This compound D->E Yields

Fig. 2: Hydrolysis of the ethyl ester to the final product.

Biological Significance and Signaling Pathways

The indole-2-carboxylic acid scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of this core structure have been investigated for a range of therapeutic applications.

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid are potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. The mechanism of action involves the chelation of two magnesium ions (Mg²⁺) in the active site of the enzyme by the nitrogen atom of the indole ring and the oxygen atoms of the C2 carboxyl group.[1] This interaction prevents the integration of the viral DNA into the host genome, thereby inhibiting viral replication.

hiv_integrase_inhibition Indole-2-Carboxylic_Acid_Derivative 5-Acetyl-1H-indole-2-carboxylic Acid Scaffold HIV-1_Integrase HIV-1 Integrase Active Site (with Mg²⁺ ions) Indole-2-Carboxylic_Acid_Derivative->HIV-1_Integrase Chelates Mg²⁺ ions Viral_DNA_Integration Viral DNA Integration into Host Genome Indole-2-Carboxylic_Acid_Derivative->Viral_DNA_Integration Inhibits HIV-1_Integrase->Viral_DNA_Integration Catalyzes Viral_Replication Viral Replication Viral_DNA_Integration->Viral_Replication Leads to

Fig. 3: Mechanism of HIV-1 integrase inhibition.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Aryl indole-2-carboxylic acid analogs have been identified as potent and selective partial agonists of PPARγ. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ can lead to improved insulin sensitivity, making it a target for the treatment of type 2 diabetes.

ppar_gamma_modulation Indole-2-Carboxylic_Acid_Analog Aryl Indole-2-Carboxylic Acid (e.g., 5-acetyl derivative) PPARg PPARγ Receptor Indole-2-Carboxylic_Acid_Analog->PPARg Binds to and partially activates Gene_Transcription Target Gene Transcription (related to glucose and lipid metabolism) PPARg->Gene_Transcription Regulates Insulin_Sensitivity Improved Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Leads to

Fig. 4: PPARγ partial agonism by indole-2-carboxylic acid analogs.
Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition

Certain derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of IDO1 and TDO. These enzymes are involved in the catabolism of tryptophan and are implicated in tumor immune escape. By inhibiting these enzymes, these compounds can potentially restore anti-tumor immunity.

ido1_tdo_inhibition Indole-2-Carboxylic_Acid_Derivative Indole-2-Carboxylic Acid Derivative IDO1_TDO IDO1 / TDO Enzymes Indole-2-Carboxylic_Acid_Derivative->IDO1_TDO Inhibits Tumor_Immune_Escape Tumor Immune Escape Indole-2-Carboxylic_Acid_Derivative->Tumor_Immune_Escape Prevents Tryptophan_Catabolism Tryptophan Catabolism IDO1_TDO->Tryptophan_Catabolism Catalyzes Tryptophan_Catabolism->Tumor_Immune_Escape Promotes

Fig. 5: Inhibition of IDO1/TDO for cancer immunotherapy.

Conclusion

This compound is a versatile chemical entity with a foundational role in the development of new therapeutic agents. Its core indole-2-carboxylic acid structure has been shown to be a key pharmacophore for targeting a range of biological processes, including viral replication and metabolic regulation. While specific physical and spectral data for this particular derivative remain to be fully characterized in the public domain, the established synthetic routes and the known biological activities of related compounds underscore its importance for further research and development in the pharmaceutical sciences. This guide provides a solid baseline of information for researchers looking to explore the potential of this and related compounds in their drug discovery programs.

References

"5-acetyl-1H-indole-2-carboxylic acid" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-acetyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of this compound, a derivative of the indole-2-carboxylic acid scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in molecules with significant biological activities.[1] This guide covers the chemical identity, physicochemical properties, potential therapeutic applications, and relevant experimental methodologies associated with this compound and its structural class.

Chemical Structure and IUPAC Name

The foundational step in understanding any chemical entity is to establish its precise structure and nomenclature.

IUPAC Name: this compound[2][3]

Synonyms: 5-ethanoyl-1H-indole-2-carboxylic acid[2][3]

Below is a two-dimensional representation of the chemical structure, generated using the IUPAC name.

Caption: 2D Structure of this compound.

Physicochemical and Biological Data

This section summarizes the key quantitative data for the target compound. While specific experimental data for this compound is limited in publicly available literature, data for the parent scaffold and its derivatives provide critical context for its potential properties and activity.

Table 1: General Properties of this compound
PropertyValueSource
CAS Number 31380-57-1[4]
Molecular Formula C₁₁H₉NO₃[2][3]
Molecular Weight 203.19 g/mol [1]
Appearance Solid (presumed)[1]
Purity ≥97% (Commercially available)N/A
Table 2: Spectroscopic Data for Parent Compound (Indole-2-carboxylic acid)

This data for the unsubstituted parent compound provides a reference for interpreting spectra of its derivatives. The acetyl group at the C5 position would be expected to introduce specific signals.

NucleusChemical Shift (δ, ppm)Multiplicity / NoteSource
¹H NMR (DMSO-d₆) ~13.0broad s, 1H (COOH)[5]
~11.8s, 1H (NH)[5]
7.67d, 1H (Ar-H)[5]
7.48d, 1H (Ar-H)[5]
7.26t, 1H (Ar-H)[5]
7.14m, 2H (Ar-H)[5]
¹³C NMR 160-180Carbonyl (C=O)[6]
IR (cm⁻¹) 3500 - 2500O-H stretch (broad)[6]
~1710C=O stretch[6]

Expected signals for this compound would include a singlet around 2.5 ppm for the acetyl methyl protons (CH₃) and additional splitting in the aromatic region.

Table 3: Biological Activity of Related Indole-2-Carboxylic Acid Derivatives

The indole-2-carboxylic acid scaffold is a key component in compounds targeting various diseases. The following table highlights the potent activity of analogs, suggesting the therapeutic potential of this chemical class.

Compound ClassTargetActivity MetricValue RangeSource
1-Arylsulfonyl-5-(N-hydroxyacrylamide)indolesHDAC 1, 2, 6IC₅₀1.0 - 12.3 nM[7][8]
1-Arylsulfonyl-5-(N-hydroxyacrylamide)indolesHuman Cancer Cell Lines (Hep3B, PC-3, etc.)GI₅₀0.36 - 1.21 µM[7][8]
Naphthyridine-containing INSTIsHIV-1 Integrase (mutant variants)IC₅₀Low nanomolar (nM)[2]

Research Applications and Mechanism of Action

The indole-2-carboxylic acid core is a validated pharmacophore, particularly in the development of inhibitors for critical therapeutic targets.[1]

HIV-1 Integrase Inhibition

One of the most significant applications for this scaffold is in the design of HIV-1 integrase strand transfer inhibitors (INSTIs).[1] INSTIs are a cornerstone of modern antiretroviral therapy.[9]

Mechanism: The mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's catalytic active site.[1][9] The nitrogen atom of the indole ring and the oxygen atoms of the C2 carboxyl group are positioned to coordinate with these essential metal cofactors. This interaction disrupts the catalytic activity of the integrase enzyme, preventing it from inserting the viral DNA into the host cell's genome, thereby halting the viral replication cycle.[1]

mechanism_of_action Mechanism of HIV-1 Integrase Inhibition cluster_site Integrase Active Site Indole Indole-2-Carboxylic Acid Scaffold Chelation Chelation Indole->Chelation Binds via N and COOH oxygens ActiveSite HIV-1 Integrase Active Site Mg1 Mg²⁺ Mg1->Chelation Mg2 Mg²⁺ Mg2->Chelation Disruption Disruption of Catalytic Triad Chelation->Disruption Inhibition Inhibition of Strand Transfer Disruption->Inhibition Block Viral Replication Blocked Inhibition->Block

Caption: Chelation of Mg²⁺ ions by the indole scaffold inhibits HIV-1 integrase.

Experimental Protocols

Detailed and reproducible experimental methods are critical for research and development. This section provides representative protocols for the chemical synthesis and biological evaluation relevant to this compound.

Representative Chemical Synthesis

While a specific published synthesis for this compound was not identified, a plausible and robust route can be designed based on established methods for analogous structures, such as the Reissert indole synthesis followed by hydrolysis. The general workflow involves creating the indole ring system and then modifying its functional groups.

synthesis_workflow Start Starting Materials (e.g., 4-aminoacetophenone, diethyl oxalate) Step1 Step 1: Condensation & Cyclization (Reissert Synthesis) Start->Step1 Intermediate Intermediate (Ethyl 5-acetyl-1H-indole- 2-carboxylate) Step1->Intermediate Step2 Step 2: Alkaline Hydrolysis (e.g., NaOH or KOH) Intermediate->Step2 Product Final Product (5-acetyl-1H-indole- 2-carboxylic acid) Step2->Product Purify Purification (Recrystallization or Chromatography) Product->Purify Analyze Analysis (NMR, MS, HPLC) Purify->Analyze

References

5-Acetyl-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Versatile Scaffold in Modern Therapeutics

This technical guide provides a comprehensive overview of 5-acetyl-1H-indole-2-carboxylic acid, a key heterocyclic compound with significant applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering detailed information on its chemical properties, synthesis, and its role as a privileged scaffold in the design of novel therapeutic agents.

Core Compound Specifications

This compound is a derivative of the indole-2-carboxylic acid scaffold.[1] Its chemical structure is characterized by an acetyl group at the 5-position of the indole ring, which significantly influences its chemical properties and biological activity.

ParameterValueReference
CAS Number 31380-57-1[2]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
IUPAC Name This compound

Synthesis and Preparation

The synthesis of this compound can be achieved through various synthetic routes, with the Fischer indole synthesis being a prominent and adaptable method for creating the core indole structure.[3][4] This classic reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone.

Experimental Protocol: Fischer Indole Synthesis Approach

A plausible synthetic route to this compound involves the reaction of (4-acetylphenyl)hydrazine with pyruvic acid under acidic conditions. The following is a generalized experimental protocol based on the principles of the Fischer indole synthesis.

Materials:

  • (4-acetylphenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Activated charcoal

Procedure:

  • Formation of the Hydrazone:

    • Dissolve (4-acetylphenyl)hydrazine hydrochloride in a mixture of ethanol and water.

    • Add a solution of pyruvic acid in ethanol dropwise to the hydrazine solution while stirring.

    • Adjust the pH to approximately 4-5 with a sodium acetate solution to facilitate the condensation reaction.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the phenylhydrazone precipitate.

    • Collect the crude phenylhydrazone by filtration, wash with cold ethanol, and dry under vacuum.

  • Indolization (Cyclization):

    • Suspend the dried phenylhydrazone in a high-boiling point solvent such as glacial acetic acid or a mixture with a mineral acid like sulfuric or polyphosphoric acid.

    • Heat the mixture to reflux (typically 100-140°C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude this compound.

  • Purification:

    • Collect the crude product by filtration and wash thoroughly with water.

    • For further purification, dissolve the crude acid in an aqueous sodium bicarbonate or sodium hydroxide solution.

    • Treat the solution with activated charcoal to remove colored impurities, followed by filtration.

    • Acidify the filtrate with hydrochloric acid to a pH of 2-3 to re-precipitate the purified this compound.

    • Collect the purified product by filtration, wash with cold water, and dry in a vacuum oven.

Applications in Drug Development

The indole nucleus is a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active natural products and synthetic molecules.[1] this compound serves as a crucial intermediate in the development of inhibitors for various therapeutic targets.

HIV-1 Integrase Inhibition

The indole-2-carboxylic acid core is a recognized scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1] These inhibitors function by chelating the two magnesium ions within the active site of the integrase enzyme, a mechanism essential for preventing the integration of viral DNA into the host genome.[1] This action effectively halts the viral replication cycle.

HIV_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of Inhibition Viral_RNA Viral_RNA Viral_DNA Viral_DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Integrase Provirus Provirus Integration->Provirus Host Genome Viral_Replication Viral_Replication Provirus->Viral_Replication Transcription & Translation Indole_Acid 5-Acetyl-1H-indole- 2-carboxylic acid (or derivative) Indole_Acid->Integration Blocks Integrase HIV-1 Integrase (Active Site with Mg2+ ions) Indole_Acid->Integrase Chelates Mg2+ ions

HIV-1 Integrase Inhibition Pathway
Dual IDO1/TDO Inhibition in Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism.[3] These enzymes are often upregulated in the tumor microenvironment, leading to immunosuppression.[3][5] Derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of both IDO1 and TDO, making them promising candidates for cancer immunotherapy.[3] By inhibiting these enzymes, these compounds can restore anti-tumor immune responses.

IDO1_TDO_Inhibition cluster_pathway Tryptophan Metabolism Pathway cluster_effect Immunosuppressive Effects cluster_inhibition Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO1 / TDO Tryptophan->Kynurenine Immune_Suppression Immune_Suppression Kynurenine->Immune_Suppression Leads to Tumor_Growth Tumor_Growth Immune_Suppression->Tumor_Growth Promotes Indole_Acid_Deriv 5-Acetyl-1H-indole- 2-carboxylic acid Derivative Indole_Acid_Deriv->Tryptophan Inhibits IDO1/TDO

IDO1/TDO Inhibition Logical Flow

Conclusion

This compound is a compound of significant interest in contemporary drug discovery. Its versatile indole scaffold allows for the development of potent and selective inhibitors against critical therapeutic targets in virology and oncology. The synthetic accessibility of this molecule, primarily through established methods like the Fischer indole synthesis, further enhances its utility as a foundational building block for novel therapeutic agents. This guide provides essential technical information to aid researchers and drug development professionals in leveraging the potential of this important chemical entity.

References

An In-depth Technical Guide to the Synthesis of 5-acetyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-acetyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary and most established method for this synthesis is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a hydrazone precursor. This guide will detail the necessary starting materials, experimental protocols, and quantitative data associated with this synthetic pathway.

I. Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process:

  • Fischer Indole Synthesis: The reaction of 4-acetylphenylhydrazine with an ethyl pyruvate derivative to form ethyl 5-acetyl-1H-indole-2-carboxylate.

  • Hydrolysis: The subsequent alkaline hydrolysis of the ethyl ester to yield the final carboxylic acid product.

An alternative, though less direct, approach is the Reissert indole synthesis, which will also be briefly discussed.

II. Fischer Indole Synthesis Pathway

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles.[1][2] The general mechanism involves the reaction of a phenylhydrazine with an aldehyde or ketone in an acidic medium.[2] For the synthesis of the target molecule, the key starting materials are 4-acetylphenylhydrazine and ethyl pyruvate.

Step 1: Formation of Ethyl 5-acetyl-1H-indole-2-carboxylate

The initial step involves the condensation of 4-acetylphenylhydrazine with ethyl pyruvate to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the indole ester. A general method for this type of transformation is described in the literature, often resulting in good yields and high purity.[3]

Experimental Protocol:

A detailed experimental protocol for a closely related synthesis is adapted here to provide a practical guide.

  • Reaction Setup: A reaction flask is charged with 4-acetylphenylhydrazine hydrochloride and ethyl pyruvate in a suitable solvent, such as ethanol.

  • Condensation to Hydrazone: The mixture is heated to reflux (approximately 50-80 °C) for 3-5 hours to facilitate the formation of the corresponding phenylhydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the formation of the hydrazone, an acid catalyst is introduced. Common catalysts for the Fischer indole synthesis include Brønsted acids like hydrochloric acid or sulfuric acid, and Lewis acids such as zinc chloride or polyphosphoric acid.[1][2] The reaction mixture is then heated, often at reflux, to induce cyclization.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like aqueous ethanol, to yield ethyl 5-acetyl-1H-indole-2-carboxylate as a solid.

Quantitative Data:

ParameterValueReference
Typical Yield64%[3]
Product Purity>97%[3]
Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved through alkaline hydrolysis.

Experimental Protocol:

  • Reaction Setup: Ethyl 5-acetyl-1H-indole-2-carboxylate is dissolved in a suitable solvent mixture, such as aqueous ethanol.

  • Hydrolysis: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution. The reaction mixture is then heated to reflux until the hydrolysis is complete, which can be monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data:

Hydrolysis of indole esters to their corresponding carboxylic acids is generally a high-yielding reaction.

ParameterExpected Value
YieldHigh (>90%)

III. Alternative Synthetic Route: The Reissert Indole Synthesis

The Reissert indole synthesis provides an alternative pathway to indole-2-carboxylic acids.[4] This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.

For the synthesis of this compound, the starting material would be 4-acetyl-2-nitrotoluene.

Reaction Scheme:

  • Condensation of 4-acetyl-2-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding o-nitrophenylpyruvate.

  • Reductive cyclization of the intermediate using a reducing agent such as zinc in acetic acid or catalytic hydrogenation to yield this compound.[4]

While this method is effective, the availability of the substituted o-nitrotoluene starting material may be a limiting factor compared to the readily available precursors for the Fischer indole synthesis.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Fischer_Indole_Synthesis 4-Acetylphenylhydrazine 4-Acetylphenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-Acetylphenylhydrazine->Hydrazone Intermediate Condensation Ethyl Pyruvate Ethyl Pyruvate Ethyl Pyruvate->Hydrazone Intermediate Ethyl 5-acetyl-1H-indole-2-carboxylate Ethyl 5-acetyl-1H-indole-2-carboxylate Hydrazone Intermediate->Ethyl 5-acetyl-1H-indole-2-carboxylate Acid-catalyzed Cyclization This compound This compound Ethyl 5-acetyl-1H-indole-2-carboxylate->this compound Alkaline Hydrolysis

Caption: Fischer Indole Synthesis Workflow.

Reissert_Indole_Synthesis 4-Acetyl-2-nitrotoluene 4-Acetyl-2-nitrotoluene o-Nitrophenylpyruvate Intermediate o-Nitrophenylpyruvate Intermediate 4-Acetyl-2-nitrotoluene->o-Nitrophenylpyruvate Intermediate Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->o-Nitrophenylpyruvate Intermediate This compound This compound o-Nitrophenylpyruvate Intermediate->this compound Reductive Cyclization

Caption: Reissert Indole Synthesis Workflow.

V. Conclusion

The synthesis of this compound is most reliably achieved via the Fischer indole synthesis, utilizing commercially available starting materials. This method offers a straightforward and efficient route to the target compound. The subsequent alkaline hydrolysis of the intermediate ester proceeds with high efficiency. While the Reissert indole synthesis presents a viable alternative, its practicality may be limited by the availability of the required starting material. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this important indole derivative.

References

Spectroscopic Characterization of 5-acetyl-1H-indole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-acetyl-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The guide details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds, including indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. Predicted ¹H NMR Data

The following table outlines the expected chemical shifts (δ) in parts per million (ppm) for the protons of this compound. These predictions are based on the known spectra of indole-2-carboxylic acid and the expected electronic effects of the acetyl substituent at the 5-position. The acidic protons (N-H and O-H) are expected to be broad signals and their chemical shifts can be highly dependent on the solvent and concentration.[1]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H1 (N-H)11.5 - 12.5br sBroad singlet, chemical shift is solvent and concentration dependent. Similar to the N-H proton in indole-2-carboxylic acid.[2]
H3~7.2sSinglet, slightly downfield compared to indole-2-carboxylic acid due to the influence of the acetyl group.
H4~8.2dDoublet, significantly downfield due to the deshielding effect of the adjacent acetyl group's carbonyl.
H6~7.9ddDoublet of doublets, deshielded by the C5-acetyl group.
H7~7.6dDoublet, deshielded by the indole ring current.
-C(=O)CH₃~2.6sSinglet, typical chemical shift for a methyl group attached to a carbonyl.
-COOH12.0 - 13.0br sVery broad singlet, characteristic of a carboxylic acid proton.[1] Its position is highly dependent on solvent and concentration and it may exchange with D₂O.[1]

1.1.2. Predicted ¹³C NMR Data

The table below presents the predicted chemical shifts for the carbon atoms of this compound. The carbonyl carbons of the carboxylic acid and the acetyl group are expected to be the most downfield signals.[1]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2 (-COOH)~163Carbonyl carbon of the carboxylic acid.
C3~105Shielded carbon of the indole ring.
C3a~128Bridgehead carbon.
C4~122Aromatic carbon.
C5 (-C=O)~135Carbon bearing the acetyl group.
C6~125Aromatic carbon.
C7~112Aromatic carbon.
C7a~138Bridgehead carbon.
-C(=O)CH₃~198Carbonyl carbon of the acetyl group, expected to be significantly downfield.
-C(=O)CH₃~27Methyl carbon of the acetyl group.
-COOH~163The carbon of the carboxylic acid functional group is expected in the 160-180 ppm range.[1]
Infrared (IR) Spectroscopy

The expected IR absorption frequencies for the key functional groups in this compound are listed below. The spectrum will be characterized by a very broad O-H stretch from the carboxylic acid, and two distinct carbonyl C=O stretching bands.

Functional GroupExpected Absorption Range (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500-3300Strong, BroadA very broad band is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[3]
N-H (Indole)3300-3500MediumStretching vibration of the N-H bond in the indole ring.
C-H (Aromatic)3000-3100MediumStretching vibrations of the C-H bonds on the aromatic ring.
C-H (Aliphatic)2850-3000MediumStretching vibrations of the C-H bonds of the methyl group.
C=O (Ketone)1670-1690StrongStretching vibration of the carbonyl group of the acetyl substituent. Conjugation with the aromatic ring lowers the frequency.
C=O (Carboxylic Acid)1680-1710StrongStretching vibration of the carbonyl group of the carboxylic acid. The frequency is influenced by hydrogen bonding.[3]
C=C (Aromatic)1450-1600Medium-StrongAromatic ring stretching vibrations.
C-O (Carboxylic Acid)1210-1320StrongStretching vibration of the C-O bond in the carboxylic acid.[3]
O-H Bend (Carboxylic Acid)1395-1440 and 910-950MediumOut-of-plane and in-plane bending vibrations of the O-H group.[3]
Mass Spectrometry (MS)

The expected fragmentation pattern for this compound in mass spectrometry will likely involve initial ionization to form the molecular ion (M⁺). Subsequent fragmentation could occur through several pathways.

m/z Value (Expected)Ion FragmentNotes
203[M]⁺•Molecular ion peak.
188[M - CH₃]⁺Loss of a methyl radical from the acetyl group (alpha-cleavage).
158[M - COOH]⁺Loss of the carboxylic acid group as a radical. In short-chain carboxylic acids, the loss of COOH (a loss of 45 mass units) is a prominent fragmentation pathway.[4]
144[M - COOH - CH₂]⁺ or [M - C(=O)CH₃]⁺Further fragmentation or loss of the entire acetyl group.
43[CH₃CO]⁺Acylium ion from the acetyl group, often a prominent peak for acetyl-substituted compounds.

Experimental Protocols

The following sections detail generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[6]

  • Instrumentation : The sample is transferred to a 5 mm NMR tube.

  • Data Acquisition :

    • ¹H NMR : Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire a one-dimensional carbon NMR spectrum with proton decoupling.[7] Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

  • ATR Method :

    • Background Scan : Record a background spectrum of the clean ATR crystal.

    • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.[8]

    • Pressure Application : Apply pressure using a clamp to ensure good contact between the sample and the crystal.[8]

    • Sample Scan : Acquire the IR spectrum of the sample.

    • Cleaning : Thoroughly clean the ATR crystal after the measurement.[8]

  • KBr Pellet Method :

    • Grinding : Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[8]

    • Pellet Formation : Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a transparent pellet.[8]

    • Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.[9]

  • Ionization : Introduce the sample solution into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.[10]

  • Mass Analysis : The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[10]

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Spectroscopic analysis workflow from sample preparation to structure elucidation.

References

Solubility Profile of 5-acetyl-1H-indole-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5-acetyl-1H-indole-2-carboxylic acid, a key intermediate in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering critical data on solubility in various solvents, detailed experimental methodologies, and insights into its biological interactions.

Physicochemical Properties and Solubility Data

This compound is a derivative of indole-2-carboxylic acid, a scaffold of significant interest in the development of therapeutic agents. Understanding its solubility is paramount for designing synthetic routes, formulating biological assays, and developing drug delivery systems.

The following table summarizes the available solubility data for the closely related indole-2-carboxylic acid. Researchers should consider this data as an approximate guide and are encouraged to determine the precise solubility for their specific experimental conditions.

SolventTypeSolubility of Indole-2-carboxylic Acid (Approximation)
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble (~50 mg/mL)
MethanolPolar ProticSoluble (~50 mg/mL)
EthanolPolar ProticSoluble (~50 mg/mL)
WaterPolar ProticSparingly Soluble (719.9 mg/L estimated)

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To ascertain the precise solubility of this compound, the shake-flask method is a widely accepted and reliable technique. This protocol outlines the steps for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, ethanol, water)

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a calibrated spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a 0.45 µm filter. Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

Biological Context: Inhibition of HIV-1 Integrase

Indole-2-carboxylic acid derivatives have emerged as a promising class of inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) integrase. This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. The mechanism of inhibition by these compounds involves the chelation of divalent magnesium ions (Mg²⁺) within the catalytic site of the integrase.

The following diagram illustrates the simplified mechanism of action of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.

HIV_Integrase_Inhibition cluster_integrase HIV-1 Integrase Catalytic Site cluster_inhibitor Inhibitor DDE DDE Motif (Asp64, Asp116, Glu152) Mg1 Mg²⁺ Mg2 Mg²⁺ Integration Integration Mg1->Integration cofactor for No_Integration Integration Blocked Mg1->No_Integration Mg2->Integration cofactor for Mg2->No_Integration Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->Mg1 chelates Inhibitor->Mg2 chelates Viral_DNA Viral DNA Viral_DNA->DDE binds to Host_DNA Host DNA Integration->Host_DNA inserts into

Mechanism of HIV-1 Integrase Inhibition

The catalytic core of HIV-1 integrase contains a conserved DDE motif (Asp64, Asp116, and Glu152) that coordinates two essential Mg²⁺ ions.[1] These metal ions are critical for the enzyme's catalytic activity, which includes 3'-processing of the viral DNA and the subsequent strand transfer reaction that integrates the viral DNA into the host genome.[1] Indole-2-carboxylic acid-based inhibitors function by binding to the active site and chelating these Mg²⁺ ions.[2][3][4] This action displaces the viral DNA from the active site and prevents the strand transfer reaction, thereby blocking the integration of the viral genome and halting viral replication.[2][3][4]

References

"5-acetyl-1H-indole-2-carboxylic acid" physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-acetyl-1H-indole-2-carboxylic acid is a derivative of the indole-2-carboxylic acid scaffold, a core structure recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from the frequent appearance of the indole nucleus in natural products and synthetic molecules with significant and diverse biological activities. The inherent biological relevance of the indole structure allows compounds like this compound to be valuable intermediates in the discovery of novel therapeutics, particularly in the fields of oncology and virology. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with insights into its synthesis and potential biological significance.

Physical and Chemical Characteristics

A summary of the key physical and chemical properties of this compound is presented below. While some data is readily available, specific experimental values for properties such as boiling point, complete solubility profile, and pKa require further investigation.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
CAS Number 31380-57-1[1]
Appearance Solid[1]
Melting Point 258-262 °CN/A
Boiling Point Not availableN/A
Solubility Slightly soluble in water; Soluble in ethanol and acetone.[2]
pKa Not availableN/A
Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of spectra for this specific compound is not publicly available, typical spectral features for related indole-2-carboxylic acid derivatives can be inferred.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the acetyl group protons (a singlet around 2.5 ppm), and the carboxylic acid proton (a broad singlet at a downfield chemical shift, typically >10 ppm). The aromatic region will display a complex splitting pattern corresponding to the protons on the benzene ring portion of the indole nucleus.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the acetyl and carboxylic acid groups (typically in the range of 160-200 ppm), as well as distinct signals for the carbon atoms of the indole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration for the carboxylic acid will appear around 1700-1725 cm⁻¹, and the acetyl carbonyl will absorb at a slightly lower wavenumber.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and the acetyl group.

Experimental Protocols

Proposed Synthesis Workflow

SynthesisWorkflow Ethyl Indole-2-carboxylate Ethyl Indole-2-carboxylate Friedel-Crafts Acylation Friedel-Crafts Acylation Ethyl Indole-2-carboxylate->Friedel-Crafts Acylation Acetyl chloride, AlCl₃ Ethyl 5-acetyl-1H-indole-2-carboxylate Ethyl 5-acetyl-1H-indole-2-carboxylate Friedel-Crafts Acylation->Ethyl 5-acetyl-1H-indole-2-carboxylate Hydrolysis Hydrolysis Ethyl 5-acetyl-1H-indole-2-carboxylate->Hydrolysis NaOH, H₂O/EtOH This compound This compound Hydrolysis->this compound Purification Purification This compound->Purification Recrystallization Final Product Final Product Purification->Final Product

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Friedel-Crafts Acylation: The synthesis would likely commence with the Friedel-Crafts acylation of ethyl indole-2-carboxylate. This reaction, typically carried out using acetyl chloride and a Lewis acid catalyst such as aluminum chloride in an inert solvent, would introduce the acetyl group at the C5 position of the indole ring to yield ethyl 5-acetyl-1H-indole-2-carboxylate.[3]

  • Hydrolysis: The resulting ester would then be hydrolyzed to the corresponding carboxylic acid. This is commonly achieved by heating the ester with a base, such as sodium hydroxide, in a mixture of water and a co-solvent like ethanol, followed by acidification to precipitate the carboxylic acid.[3]

  • Purification: The crude this compound would then be purified, typically by recrystallization from a suitable solvent, to obtain the final product of high purity.

Biological Activity and Signaling Pathways

The indole-2-carboxylic acid core is a well-established pharmacophore with demonstrated potential in various therapeutic areas.[1]

Role as a Privileged Scaffold

The indole-2-carboxylic acid moiety is recognized for its ability to interact with various biological targets, making it a "privileged scaffold" in drug design.[1] This structural motif is found in numerous compounds with diverse pharmacological activities.

Potential as HIV-1 Integrase Inhibitors

Derivatives of indole-2-carboxylic acid have been extensively investigated as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[1] The mechanism of inhibition often involves the chelation of essential metal ions in the enzyme's active site by the carboxylic acid and the indole nitrogen.[1]

Involvement in Oncology

The indole-2-carboxylic acid scaffold also serves as a foundation for the development of anti-cancer agents. Derivatives of the closely related 5-bromo-1H-indole-2-carboxylic acid have been shown to act as inhibitors of key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). While direct evidence for this compound is lacking, its structural similarity suggests potential for similar activities.

Signaling Pathway Inhibition Model

The following diagram illustrates a generalized model of how indole-2-carboxylic acid derivatives can inhibit receptor tyrosine kinase signaling, a common mechanism in oncology.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Ligand->RTK Binds Downstream Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Signaling Activates Indole-2-COOH Derivative 5-acetyl-1H-indole- 2-carboxylic acid (or derivative) Indole-2-COOH Derivative->RTK Inhibits (ATP competitive) ATP ATP ATP->RTK Binds to active site Cellular Response Proliferation, Angiogenesis Downstream Signaling->Cellular Response Leads to

Caption: Generalized inhibition of Receptor Tyrosine Kinase signaling.

This model depicts the competitive inhibition of ATP binding to the kinase domain of a receptor tyrosine kinase by an indole-2-carboxylic acid derivative. This action blocks the downstream signaling cascade that would otherwise lead to cellular responses such as proliferation and angiogenesis, which are hallmarks of cancer.

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. Its core indole-2-carboxylic acid structure provides a versatile platform for the synthesis of novel bioactive molecules. While a complete physicochemical profile and detailed biological studies on this specific compound are yet to be fully elucidated, the existing knowledge on related derivatives strongly suggests its potential as a valuable intermediate in the development of new therapeutic agents, particularly in the areas of antiviral and anticancer research. Further investigation into its specific biological targets and mechanisms of action is warranted to fully explore its therapeutic potential.

References

The Diverse Biological Activities of Indole-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. Among these, derivatives of indole-2-carboxylic acid have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the biological activities of indole-2-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Indole-2-carboxylic acid derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

A notable mechanism of action for some indole-2-carboxamide derivatives is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] This dual-targeted approach can lead to cell cycle arrest and apoptosis in cancer cells. Another important target is the 14-3-3η protein, which is involved in cell survival and proliferation.[2] Certain 1H-indole-2-carboxylic acid derivatives have been shown to bind to 14-3-3η, leading to the induction of G1-S phase cell cycle arrest and apoptosis in liver cancer cells.[2]

Furthermore, some indole-2-carboxamide derivatives have been found to suppress the Akt/mTOR/NF-κB signaling pathway, which is crucial for the survival and proliferation of triple-negative breast cancer (TNBC) cells.[3] Inhibition of this pathway leads to G2/M cell cycle arrest and apoptosis.[3]

Quantitative Data: Anticancer Activity
Compound ClassCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
Indole-2-carboxamide derivativesA-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic), HT-29 (Colon)GI50: 0.95 - 1.50EGFR/CDK2 dual inhibitors[1]
1H-indole-2-carboxylic acid derivativesBel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver)Not specifiedTargeting 14-3-3η protein[2]
Indole-2-carboxamide derivative (LG25)MDA-MB-231 (Triple-Negative Breast Cancer)Dose-dependent reduction in viabilitySuppression of Akt/mTOR/NF-κB signaling[3]
Indole-2-carboxylic acid dinuclear copper(II) complexMDA-MB-231, MCF-7 (Breast)IC50: 5.43 and 5.69Not specified[4]
Thiazolyl-indole-2-carboxamide derivativesVariousIC50: 4.36 - >100Multitargeted[5]
Indole-2-carboxamide derivativesKNS42 (Paediatric Glioblastoma)IC50: 0.33Not specified[6]

Signaling Pathway: Akt/mTOR/NF-κB Inhibition

Akt_mTOR_NFkB_Inhibition Indole_2_carboxamide Indole-2-carboxamide Derivative (LG25) Akt Akt Indole_2_carboxamide->Akt Apoptosis Apoptosis Indole_2_carboxamide->Apoptosis CellCycleArrest G2/M Arrest Indole_2_carboxamide->CellCycleArrest mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial/ Fungal Inoculum Inoculation Inoculate Microtiter Plate Wells with Microorganism and Compound Inoculum->Inoculation Compounds Prepare Serial Dilutions of Indole Derivatives Compounds->Inoculation Incubation Incubate at 37°C for 24-48 hours Inoculation->Incubation Observation Visually Inspect for Turbidity (Growth) Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Indole_derivative Indole-2-carboxylic Acid Derivative Indole_derivative->IKK NMDA_Antagonism cluster_receptor NMDA Receptor NMDA_site NMDA Binding Site Activation Receptor Activation & Ca2+ Influx NMDA_site->Activation Glycine_site Glycine Binding Site Glycine_site->Activation Inhibition Inhibition of Receptor Activation Glycine_site->Inhibition Glutamate Glutamate Glutamate->NMDA_site Glycine Glycine Glycine->Glycine_site Indole_2_CA Indole-2-carboxylic Acid Indole_2_CA->Glycine_site

References

5-Acetyl-1H-indole-2-carboxylic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-1H-indole-2-carboxylic acid is a key heterocyclic building block in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, comprising a reactive carboxylic acid moiety and a modifiable acetyl group on the indole scaffold, make it a valuable precursor for a diverse range of complex molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and significant applications, with a focus on its role in the discovery of pharmacologically active compounds. Detailed experimental protocols and mechanistic insights are presented to facilitate its use in synthetic and medicinal chemistry research.

Physicochemical and Spectral Data

The intrinsic properties of this compound are crucial for its handling, characterization, and application in synthesis. A summary of its key physical and spectral data is provided below.

PropertyValueReference
CAS Number 31380-57-1[1][2]
Molecular Formula C₁₁H₉NO₃[1][3]
Molecular Weight 203.19 g/mol [1]
IUPAC Name This compound[3]
Synonyms 5-ethanoyl-1H-indole-2-carboxylic acid[3]
Appearance Solid[1]
Purity High purity, for research and development[1]

Note: Specific quantitative data such as melting point, solubility, and detailed spectral shifts (¹H NMR, ¹³C NMR, IR, MS) are often reported in specific batches by commercial suppliers or in detailed research publications. The data provided here is based on available public information.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available indole derivative. A general and plausible synthetic workflow is outlined below.

cluster_synthesis Synthetic Workflow start Ethyl 1H-indole-2-carboxylate step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) start->step1 intermediate Ethyl 5-acetyl-1H-indole-2-carboxylate step1->intermediate step2 Ester Hydrolysis (NaOH, H₂O/EtOH) intermediate->step2 product This compound step2->product

A plausible synthetic route to the title compound.
Detailed Experimental Protocol: Synthesis of Ethyl 5-acetyl-1H-indole-2-carboxylate (Friedel-Crafts Acylation)

This protocol is adapted from analogous reactions on similar indole scaffolds.

  • Reaction Setup: To a solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or nitrobenzene) under an inert atmosphere (e.g., argon), add anhydrous aluminum chloride (AlCl₃) (2.5-3 equivalents) portion-wise at 0 °C.

  • Addition of Acylating Agent: Acetyl chloride (1.2 equivalents) is added dropwise to the stirred suspension while maintaining the temperature at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 h) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold water. The aqueous layer is then acidified with dilute HCl.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford ethyl 5-acetyl-1H-indole-2-carboxylate.

Detailed Experimental Protocol: Synthesis of this compound (Ester Hydrolysis)
  • Reaction Setup: Ethyl 5-acetyl-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Hydrolysis: The reaction mixture is heated to reflux and stirred for 2-3 hours. The progress of the hydrolysis is monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with dilute HCl (e.g., 2N HCl) to precipitate the carboxylic acid.

  • Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Reactivity and Applications in Organic Synthesis

This compound serves as a versatile platform for the synthesis of a variety of more complex heterocyclic systems. The carboxylic acid at the 2-position can be readily converted into esters, amides, and other derivatives, while the acetyl group at the 5-position can undergo a range of transformations, including reduction, oxidation, and condensation reactions.

Amide Bond Formation

The carboxylic acid functionality is a prime site for modification. Amide coupling reactions are commonly employed to link the indole scaffold to other molecules, a key strategy in drug discovery.

cluster_amide_synthesis Amide Synthesis Workflow start This compound step1 Amide Coupling (e.g., HATU, DIPEA, Amine) start->step1 product 5-acetyl-1H-indole-2-carboxamide Derivative step1->product

General workflow for amide synthesis.

Experimental Example: Synthesis of a 5-Acetyl-1H-indole-2-carboxamide Derivative

  • Activation: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Amine Addition: The desired primary or secondary amine (1.2 equivalents) is then added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is diluted with water and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. After drying and concentration, the crude product is purified by chromatography.

Keystone Intermediate in Medicinal Chemistry

The indole nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] this compound and its derivatives are valuable intermediates in the development of inhibitors for various therapeutic targets.

HIV-1 Integrase Inhibition: The indole-2-carboxylic acid core is a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[1] Molecular docking studies have shown that the indole nitrogen and the oxygen atoms of the C2-carboxyl group can chelate the two Mg²⁺ ions in the enzyme's active site, which is crucial for inhibiting viral replication.[1] This chelation disrupts the integration of viral DNA into the host genome.

cluster_hiv_pathway Mechanism of HIV-1 Integrase Inhibition integrase HIV-1 Integrase Active Site (with Mg²⁺ ions) viral_dna Viral DNA integrase->viral_dna Binds chelation Chelation of Mg²⁺ ions integrase->chelation integration Viral DNA Integration viral_dna->integration Leads to host_dna Host DNA inhibitor Indole-2-carboxylic Acid Derivative inhibitor->integrase Binds to inhibitor->chelation inhibition Inhibition of Strand Transfer chelation->inhibition inhibition->integration Blocks integration->host_dna

Inhibition of HIV-1 integrase by indole derivatives.

Oncology Research: The indole-2-carboxylic acid scaffold also serves as a foundational structure in the design of novel anticancer agents. Its derivatives have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its accessible synthesis and the differential reactivity of its functional groups provide a robust platform for the creation of diverse molecular architectures. Its demonstrated utility in the development of potent HIV-1 integrase inhibitors highlights its significance in medicinal chemistry. This guide provides a foundational understanding and practical protocols to encourage the further exploration and application of this important synthetic intermediate in the pursuit of novel chemical entities with therapeutic potential.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry. Its prevalence in a vast array of natural products and synthetic compounds with profound biological activities underscores its status as a "privileged scaffold." Among the myriad of indole derivatives, substituted indole-2-carboxylic acids have emerged as a particularly fruitful area of research, leading to the discovery of potent modulators of various biological targets. This technical guide provides an in-depth exploration of the discovery, history, and key methodologies associated with this important class of compounds, with a focus on their applications in drug development.

A Historical Perspective: From Classic Synthesis to Modern Drug Discovery

The journey of indole-2-carboxylic acids is intrinsically linked to the development of synthetic methods for the indole core itself. The seminal Fischer indole synthesis , developed in 1883 by Emil Fischer, provided the first reliable method for constructing substituted indoles and remains a cornerstone of indole chemistry.[1][2] This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone laid the groundwork for accessing a wide variety of indole derivatives, including indole-2-carboxylic acids, typically by using a pyruvate derivative as the carbonyl component.[1][3]

For decades, the Fischer synthesis and its modifications were the primary tools for exploring the chemical space of indoles. A significant advancement came with the Leimgruber-Batcho indole synthesis , first disclosed in a patent in 1976.[1] This two-step method, involving the formation of an enamine from an o-nitrotoluene followed by reductive cyclization, offered a high-yielding and versatile alternative, particularly for the synthesis of indoles unsubstituted at the 2- and 3-positions, which could then be further functionalized.[1]

The development of these and other synthetic methodologies, such as the Reissert and Bartoli syntheses, opened the door to the systematic investigation of substituted indole-2-carboxylic acids as therapeutic agents.[4][5] Early studies explored their potential as anti-inflammatory and antiviral agents, and this research has since expanded into numerous therapeutic areas, including oncology and neurodegenerative diseases.

Key Therapeutic Applications and Structure-Activity Relationships

The versatility of the indole-2-carboxylic acid scaffold is evident in the diverse range of biological targets it can be engineered to address. The following sections highlight some of the most significant applications, supported by quantitative data and structure-activity relationship (SAR) insights.

Anti-inflammatory Agents: CysLT1 Receptor Antagonists

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators of inflammation, and their effects are primarily mediated through the CysLT1 receptor. Antagonists of this receptor are effective in the treatment of asthma and other inflammatory conditions. Substituted indole-2-carboxylic acids have been identified as a novel class of potent and selective CysLT1 antagonists.

Table 1: In Vitro Activity of Substituted Indole-2-Carboxylic Acid Derivatives as CysLT1 Antagonists

CompoundSubstitution PatternCysLT1 IC50 (µM)CysLT2 IC50 (µM)Reference
17k 7-methoxy, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)0.005915[6]
Antiviral Agents: HIV-1 Integrase Inhibitors

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it a key target for antiviral therapy. Indole-2-carboxylic acid derivatives have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase, often through chelation of the essential magnesium ions in the enzyme's active site.[7][8][9]

Table 2: In Vitro Activity of Substituted Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

CompoundSubstitution PatternIntegrase Strand Transfer IC50 (µM)Reference
1 Unsubstituted32.37[10]
17a 6-substituted aniline3.11[9][10]
20a C3 long branch and C6-halogenated benzene0.13[8][11]
DHICA 5,6-dihydroxy<10[12]
Anticancer Agents

The indole-2-carboxylic acid scaffold has been extensively explored in the development of anticancer agents, targeting a variety of mechanisms including the inhibition of tubulin polymerization, protein kinases, and the induction of apoptosis.[13][14][15][16][17][18]

Table 3: In Vitro Anticancer Activity of Substituted Indole-2-Carboxylic Acid Derivatives

CompoundSubstitution PatternCell LineActivity (IC50/GI50 in µM)Reference
9b 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazideT47DGI50 = 0.9[17]
ICA-Cu Dinuclear Copper(II) complexMDA-MB-231IC50 = 5.43[14]
ICA-Cu Dinuclear Copper(II) complexMCF-7IC50 = 5.69[14]
5e 5-chloro-3-methyl-N-(2-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamideA-549, MCF-7, Panc-1IC50 = 0.95, 0.80, 1.00[13]
6i Thiazolyl-indole-2-carboxamide derivativeMCF-7IC50 = 6.10[15]
6v Thiazolyl-indole-2-carboxamide derivativeMCF-7IC50 = 6.49[15]
7j Indole-3-acrylic acid conjugate of Melampomagnolide BLeukemia sub-panelGI50 = 0.03–0.30[18]
7k Indole-3-carboxylic acid conjugate of Melampomagnolide BLeukemia sub-panelGI50 = 0.04–0.28[18]
IDO1/TDO Dual Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism and are implicated in tumor immune evasion. Dual inhibitors of these enzymes are of significant interest in cancer immunotherapy.

Table 4: In Vitro Activity of Substituted Indole-2-Carboxylic Acid Derivatives as IDO1/TDO Inhibitors

CompoundSubstitution PatternIDO1 IC50 (µM)TDO IC50 (µM)Reference
9o-1 6-acetamido1.171.55[19]
Agents for Neurodegenerative Diseases

The indole-2-carboxylic acid scaffold has also shown promise in the context of neurodegenerative diseases. For instance, indole-2-carboxylic acid itself acts as a competitive antagonist at the glycine site of the NMDA receptor, which is involved in excitotoxic neuronal death.[6][7] This and other indole-based compounds are being investigated for their potential to modulate pathways relevant to conditions like Alzheimer's and Parkinson's disease.[20][21]

Experimental Protocols

Synthesis: The Fischer Indole Synthesis of a Substituted Indole-2-Carboxylic Acid

This protocol describes a general procedure for the Fischer indole synthesis to produce a substituted indole-2-carboxylic acid from a substituted phenylhydrazine and pyruvic acid.[2][3][22][23]

  • Formation of the Phenylhydrazone (in situ):

    • In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add pyruvic acid (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the phenylhydrazone.

  • Cyclization:

    • To the reaction mixture, add a Brønsted acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride) catalyst. The choice and amount of catalyst may require optimization.

    • Heat the reaction mixture to reflux for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • The crude product may precipitate and can be collected by filtration.

    • If the product does not precipitate, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Biological Assay: In Vitro IDO1 Enzymatic Inhibition Assay

This protocol outlines a common absorbance-based method for determining the inhibitory activity of a compound against the IDO1 enzyme.[24][25][26][27]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

    • Prepare stock solutions of recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid (reductant), methylene blue (electron carrier), and catalase.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, catalase, methylene blue, and ascorbic acid to each well.

    • Add the test compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Add the IDO1 enzyme to all wells except for the no-enzyme control wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding L-tryptophan to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection and Data Analysis:

    • Stop the reaction by adding trichloroacetic acid.

    • Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new plate and add a solution of p-dimethylaminobenzaldehyde (DMAB) in acetic acid. This will react with kynurenine to form a yellow-colored product.

    • Measure the absorbance at 480 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Biological Assay: CysLT1 Receptor Antagonist Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a compound for the CysLT1 receptor.[28][29][30]

  • Membrane Preparation:

    • Homogenize human lung tissue or a CysLT1-expressing cell line in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [³H]LTD₄), and the test compound at various concentrations.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CysLT1 antagonist).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

    • Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC50 value and then the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

Cysteinyl Leukotriene (CysLT1) Signaling Pathway

CysLT1_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LTA4 LTA4 Arachidonic_Acid->LTA4 5-LOX CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 Synthase CysLT1R CysLT1 Receptor (GPCR) CysLTs->CysLT1R Gq Gq Protein CysLT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates Inflammatory_Response Inflammatory Response (Bronchoconstriction, etc.) Ca_Release->Inflammatory_Response PKC_Activation->Inflammatory_Response Indole_2_COOH Substituted Indole-2-Carboxylic Acid (Antagonist) Indole_2_COOH->CysLT1R inhibits HIV1_Integrase_Inhibition cluster_virus HIV-1 Virion cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase PIC Pre-integration Complex (PIC) Viral_DNA->PIC Integrase HIV-1 Integrase Integrase->PIC Integration Integration PIC->Integration Host_DNA Host DNA Host_DNA->Integration Provirus Provirus Integration->Provirus Strand Transfer Indole_2_COOH Substituted Indole-2-Carboxylic Acid (Inhibitor) Indole_2_COOH->Integration inhibits IDO1_TDO_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO substrate T_Cell T-Cell Tryptophan->T_Cell essential for proliferation IDO1_TDO->Tryptophan depletes Kynurenine Kynurenine IDO1_TDO->Kynurenine produces Kynurenine->T_Cell inhibits Immune_Suppression Immune Suppression Tumor_Cell Tumor Cell Tumor_Cell->IDO1_TDO expresses Indole_2_COOH Substituted Indole-2-Carboxylic Acid (Inhibitor) Indole_2_COOH->IDO1_TDO inhibits Experimental_Workflow Synthesis Synthesis of Indole-2-Carboxylic Acid Derivatives Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary In Vitro Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Compounds with Desired Activity) Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies informs SAR_Studies->Synthesis guides further synthesis Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Testing In Vivo Testing in Animal Models Lead_Optimization->In_Vivo_Testing

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-acetyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-acetyl-1H-indole-2-carboxylic acid is a derivative of the indole-2-carboxylic acid scaffold. The indole nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with significant biological activities.[1] This compound and its analogs are valuable intermediates in drug discovery. For instance, the indole-2-carboxylic acid core has been identified as a promising scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2] The nitrogen of the indole ring and the oxygen atoms of the C2 carboxyl group can chelate the two Mg2+ ions within the enzyme's active site, which is crucial for inhibiting viral replication.[1]

This document provides a detailed protocol for the synthesis of this compound, primarily based on the well-established Fischer indole synthesis. This method is advantageous due to the use of readily available starting materials and its robustness in forming the indole ring structure.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis of this compound can be efficiently achieved via a two-step process involving the formation of a phenylhydrazone from 4-aminoacetophenone and pyruvic acid, followed by an acid-catalyzed cyclization.

Overall Reaction:

Experimental Protocol

Materials and Reagents:

  • 4-Aminoacetophenone

  • Pyruvic acid

  • Sodium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Polyphosphoric acid (PPA)

  • Ethyl acetate

  • Hexanes

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Step 1: Synthesis of 2-((4-acetylphenyl)hydrazono)propanoic acid (Phenylhydrazone Intermediate)

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-aminoacetophenone in 100 mL of ethanol.

  • To this solution, add a solution of 7.0 g of pyruvic acid and 12.0 g of sodium acetate in 50 mL of water.

  • Stir the resulting mixture at room temperature for 4 hours.

  • The formation of a precipitate should be observed. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the collected solid under vacuum to yield the intermediate phenylhydrazone.

Step 2: Cyclization to this compound

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 150 g of polyphosphoric acid (PPA).

  • Heat the PPA to 70-80°C with stirring.

  • Carefully add 10.0 g of the dried 2-((4-acetylphenyl)hydrazono)propanoic acid in small portions to the hot PPA, ensuring the temperature does not exceed 100°C.

  • After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 1 hour.

  • Allow the reaction mixture to cool to approximately 80°C and then pour it slowly into a beaker containing 500 g of crushed ice with vigorous stirring.

  • A solid precipitate will form. Continue stirring until all the ice has melted.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

Purification and Characterization:

  • The final product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

  • The purity of the compound can be assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

ParameterExpected Value
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available in searched literature
Yield (Overall) 60-70% (anticipated)
¹H NMR (DMSO-d₆) Expected peaks for indole NH, aromatic protons, acetyl methyl protons, and carboxylic acid proton.
¹³C NMR (DMSO-d₆) Expected peaks for indole ring carbons, acetyl carbonyl and methyl carbons, and carboxylic acid carbon.
Mass Spec (ESI-MS) m/z: 204.06 [M+H]⁺, 202.05 [M-H]⁻

Visualizations

Synthetic Pathway of this compound cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-Aminoacetophenone 4-Aminoacetophenone Phenylhydrazone 2-((4-acetylphenyl)hydrazono)propanoic acid 4-Aminoacetophenone->Phenylhydrazone Step 1: Ethanol, Water, NaOAc Room Temperature Pyruvic Acid Pyruvic Acid Pyruvic Acid->Phenylhydrazone Final_Product This compound Phenylhydrazone->Final_Product Step 2: Polyphosphoric Acid 120°C

Caption: Synthetic pathway for this compound.

Experimental Workflow Start Step1 Step 1: Phenylhydrazone Formation (4-Aminoacetophenone + Pyruvic Acid) Start->Step1 Filtration1 Filtration and Drying Step1->Filtration1 Step2 Step 2: Cyclization (Intermediate + Polyphosphoric Acid) Filtration1->Step2 Quenching Quenching with Ice Water Step2->Quenching Filtration2 Filtration and Washing Quenching->Filtration2 Recrystallization Recrystallization Filtration2->Recrystallization Characterization Purity and Structural Analysis (TLC, HPLC, NMR, MS) Recrystallization->Characterization End Characterization->End

Caption: Overall experimental workflow for the synthesis.

References

Application Notes and Protocols for the Laboratory Preparation of 5-acetyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-acetyl-1H-indole-2-carboxylic acid is a valuable heterocyclic intermediate in medicinal chemistry. The indole scaffold is a "privileged structure" frequently found in biologically active molecules and approved pharmaceuticals. Specifically, the title compound serves as a key building block in the synthesis of various therapeutic agents, including potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The presence of both a carboxylic acid at the 2-position and an acetyl group at the 5-position provides versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

This document provides detailed protocols for a reliable two-step laboratory synthesis of this compound, commencing with the readily available starting material, ethyl indole-2-carboxylate. The synthesis involves a regioselective Friedel-Crafts acylation followed by ester hydrolysis.

Synthetic Pathway Overview

The laboratory preparation of this compound is achieved through a two-step process. The first step involves the Friedel-Crafts acetylation of ethyl indole-2-carboxylate. The use of aluminum chloride as a Lewis acid catalyst favors acylation at the C-5 position of the indole ring. The resulting intermediate, ethyl 5-acetyl-1H-indole-2-carboxylate, is then subjected to basic hydrolysis to yield the final product.

G A Ethyl indole-2-carboxylate B Ethyl 5-acetyl-1H-indole-2-carboxylate A->B Step 1: Friedel-Crafts Acetylation (Acetyl Chloride, AlCl3) C This compound B->C Step 2: Hydrolysis (KOH, Ethanol/Water) G cluster_0 Step 1: Friedel-Crafts Acetylation cluster_1 Step 2: Hydrolysis A Mix Ethyl Indole-2-carboxylate in Dichloromethane D Add Indole Solution to AlCl3/Acetyl Chloride Mixture (0°C) A->D B Prepare AlCl3 suspension in Dichloromethane (0°C) C Add Acetyl Chloride B->C C->D E React at Room Temperature D->E F Quench with HCl/Ice E->F G Extract with Dichloromethane F->G H Wash with NaHCO3 and Brine G->H I Dry, Concentrate and Purify (Column Chromatography) H->I J Ethyl 5-acetyl-1H-indole-2-carboxylate I->J K Dissolve Ester in Ethanol/Water J->K Proceed to Hydrolysis L Add KOH K->L M Reflux L->M N Remove Ethanol M->N O Acidify with HCl N->O P Filter Precipitate O->P Q Wash with Water and Dry P->Q R This compound Q->R

5-Acetyl-1H-indole-2-carboxylic Acid: A Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetyl-1H-indole-2-carboxylic acid is a key heterocyclic building block in the realm of medicinal chemistry and drug discovery. Its unique structural features, comprising an indole core, a carboxylic acid at the 2-position, and an acetyl group at the 5-position, make it a valuable starting material for the synthesis of a diverse range of bioactive molecules. The indole nucleus is recognized as a "privileged scaffold" due to its prevalence in numerous natural products and synthetic drugs with significant biological activities.[1] This application note provides a comprehensive overview of the use of this compound in the synthesis of high-value therapeutic agents, complete with detailed experimental protocols, quantitative biological data, and visual diagrams of relevant signaling pathways and experimental workflows.

Application in the Synthesis of HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid core is a well-established pharmacophore for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3][4] These inhibitors play a crucial role in antiretroviral therapy by preventing the integration of the viral DNA into the host genome, a critical step in the HIV replication cycle. The nitrogen atom of the indole ring and the oxygen atoms of the C2 carboxyl group are essential for chelating the two magnesium ions (Mg2+) within the active site of the integrase enzyme, thereby blocking its function.[1]

Derivatives of this compound have been explored for this purpose, where the acetyl group can be further modified to synthesize potent 2,4-diketoacid derivatives. These compounds have demonstrated significant activity against both the HIV-1 integrase enzyme and the virus in cell-based assays.[5]

Signaling Pathway: HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Reverse Transcription Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Integrase Integrase Viral DNA->Integrase Forms Pre-Integration Complex Host DNA Host DNA Integrase->Host DNA Strand Transfer Mg2+ Mg2+ Cofactors Integrase->Mg2+ Chelates Integrated Provirus Integrated Provirus Host DNA->Integrated Provirus Integration 5-acetyl-1H-indole-2-carboxylic_acid_derivative 5-Acetyl-1H-indole-2-carboxylic Acid Derivative (INSTI) 5-acetyl-1H-indole-2-carboxylic_acid_derivative->Integrase Inhibits 5-acetyl-1H-indole-2-carboxylic_acid_derivative->Mg2+ Chelates

Caption: Mechanism of HIV-1 Integrase Inhibition.

Application in the Synthesis of IDO1/TDO Dual Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in the kynurenine pathway of tryptophan metabolism and are recognized as important targets for cancer immunotherapy.[6] By depleting tryptophan and producing immunosuppressive metabolites, these enzymes help create an immune-tolerant environment for tumors. The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of dual inhibitors of IDO1 and TDO.[6][7] While specific derivatives of this compound for this application are still under investigation, the core structure provides a valuable template for designing potent inhibitors.

Signaling Pathway: IDO1/TDO Inhibition in Cancer Immunotherapy

IDO1_TDO_Inhibition cluster_tumor Tumor Microenvironment cluster_immune Immune Response Tumor Cells Tumor Cells IDO1/TDO IDO1/TDO Enzymes Tumor Cells->IDO1/TDO Upregulates Kynurenine Kynurenine IDO1/TDO->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1/TDO Metabolized by T-Cell_Activation T-Cell Activation & Proliferation Tryptophan->T-Cell_Activation Essential for Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Induces T-Cell T-Cell Immune_Suppression->T-Cell_Activation Indole-2-carboxylic_acid_derivative Indole-2-carboxylic Acid Derivative (Inhibitor) Indole-2-carboxylic_acid_derivative->IDO1/TDO Inhibits

Caption: IDO1/TDO Inhibition in Cancer Immunotherapy.

Quantitative Data

The following table summarizes the inhibitory activities of representative indole-2-carboxylic acid derivatives against various biological targets. It is important to note that while the 5-acetyl substitution is a key feature for further derivatization, the specific IC50 values for these derivatives are part of ongoing research. The data presented here are for structurally related indole-2-carboxylic acid derivatives to demonstrate the potential of this scaffold.

Compound IDTargetActivity (IC50)Reference
17a HIV-1 Integrase3.11 µM[2]
20a HIV-1 Integrase0.13 µM[3][4]
9o-1 IDO11.17 µM[6]
9o-1 TDO1.55 µM[6]
9p-O IDO1/TDODouble-digit nM[6]

Experimental Protocols

General Synthesis of Indole-2-carboxylic Acids

A common method for synthesizing the indole-2-carboxylic acid core is the Reissert indole synthesis.

Experimental Workflow: Reissert Indole Synthesis

Reissert_Synthesis Start o-Nitrotoluene Derivative Step1 Condensation with Diethyl Oxalate (Base) Start->Step1 Intermediate Ethyl o-Nitrophenylpyruvate Step1->Intermediate Step2 Reductive Cyclization (e.g., Zn/Acetic Acid) Intermediate->Step2 Product Indole-2-carboxylic Acid Derivative Step2->Product

Caption: Workflow for Reissert Indole Synthesis.

Protocol: Synthesis of Ethyl Indole-2-carboxylate (General Procedure)

  • Preparation of Potassium Salt of Ethyl o-Nitrophenylpyruvate:

    • In a 5-L three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, add 300 ml of anhydrous ether and 39.1 g (1.00 g atom) of freshly cut potassium.

    • Slowly add a mixture of 250 ml of absolute ethanol and 200 ml of anhydrous ether while stirring to maintain mild boiling.

    • After all the potassium has dissolved, cool the solution to room temperature and add 2.5 L of anhydrous ether.

    • Add 146 g (1.00 mole) of diethyl oxalate with stirring, followed by 137 g (1.00 mole) of o-nitrotoluene after 10 minutes.

    • Allow the mixture to stand for at least 24 hours.

    • Filter the resulting deep-purple potassium salt and wash with anhydrous ether until the filtrate is colorless. The yield is typically 74-78%.[8]

  • Reductive Cyclization to Ethyl Indole-2-carboxylate:

    • In a 400-ml hydrogenation bottle, dissolve 30 g (0.109 mole) of the potassium salt in 200 ml of glacial acetic acid.

    • Add 0.20 g of platinum catalyst and place the bottle in a Parr low-pressure hydrogenation apparatus.

    • Flush the system with hydrogen and shake until hydrogen uptake ceases (approximately 1-2 hours).

    • Remove the catalyst by filtration and wash with glacial acetic acid.

    • Slowly add 3 L of water to the filtrate with stirring to precipitate the product.

    • Filter the yellow solid, wash with water, and dry to obtain ethyl indole-2-carboxylate.[8]

Synthesis of HIV-1 Integrase Inhibitors from Acetylindole-2-carboxylic Acids

The following protocol outlines the synthesis of 2,4-diketoacid derivatives from substituted acetylindole-2-carboxylic acids.[5]

Experimental Workflow: Synthesis of 2,4-Diketoacid INSTIs

INSTI_Synthesis_Workflow Start Substituted Acetylindole- 2-carboxylic Acid Step1 Amide Coupling (CDI) Start->Step1 Reagent1 3-Isopropylamino-2- (piperazin-1-yl)-pyridine Reagent1->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Reaction with Diethyl Oxalate Intermediate1->Step2 Reagent2 Diethyl Oxalate Reagent2->Step2 Intermediate2 Ester Intermediate Step2->Intermediate2 Step3 Basic Hydrolysis Intermediate2->Step3 Product 2,4-Diketoacid INSTI Step3->Product

Caption: Synthesis of 2,4-Diketoacid INSTIs.

Protocol: Synthesis of 2,4-Diketoacid Derivatives (General Procedure)

  • Amide Formation:

    • React the diversely substituted acetylindole-2-carboxylic acid with 3-isopropylamino-2-(piperazin-1-yl)-pyridine in the presence of carbonyl diimidazole (CDI) to form the corresponding amide.[5]

  • Reaction with Diethyl Oxalate:

    • Treat the resulting amide with diethyl oxalate to yield the ester intermediate.[5]

  • Hydrolysis:

    • Perform a basic hydrolysis of the ester to obtain the final 2,4-diketoacid product.[5]

This compound is a highly valuable and versatile starting material for the synthesis of potent bioactive molecules, particularly in the fields of antiviral and cancer therapy. Its utility as a scaffold for HIV-1 integrase inhibitors and as a template for the design of IDO1/TDO inhibitors highlights its significance in modern drug discovery. The synthetic protocols and biological data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this important heterocyclic compound.

References

Application Notes and Protocols: 5-acetyl-1H-indole-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-acetyl-1H-indole-2-carboxylic acid is a derivative of the indole-2-carboxylic acid scaffold, a well-recognized "privileged scaffold" in medicinal chemistry.[1] While specific biological activity data for this compound is not extensively documented in publicly available literature, the indole-2-carboxylic acid core is a foundational structure for the development of various therapeutic agents. This document provides an overview of the applications of this scaffold, focusing on its role in the development of inhibitors for targets such as HIV-1 integrase and DNA-dependent protein kinase (DNA-PK), as well as in the induction of apoptosis. Detailed protocols for relevant assays and visualizations of key signaling pathways are provided to guide further research and drug discovery efforts.

Significance in Medicinal Chemistry

The indole nucleus is a fundamental component of numerous natural products and synthetic molecules with significant biological activities.[1] Its presence in essential biomolecules like the amino acid tryptophan, a precursor to the neurotransmitter serotonin and the hormone melatonin, allows indole-containing compounds to interact with a wide range of physiological targets.[1] The indole-2-carboxylic acid scaffold, in particular, has been a focus of medicinal chemistry research due to its potential to serve as a core structure for the design of inhibitors of various enzymes and as a modulator of cellular pathways.

Key Therapeutic Applications of the Indole-2-carboxylic Acid Scaffold

While quantitative data for this compound is limited, numerous derivatives of indole-2-carboxylic acid have been synthesized and evaluated for various therapeutic applications.

HIV-1 Integrase Inhibition

The indole-2-carboxylic acid core is a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2][3] Molecular docking studies have shown that the nitrogen of the indole ring and the oxygen atoms of the C2 carboxyl group can chelate the two Mg²⁺ ions within the active site of the integrase enzyme.[1][3] This chelation is a crucial mechanism for inhibiting the integration of viral DNA into the host genome, thereby disrupting the viral replication cycle.[1]

Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives

CompoundTargetIC50 (µM)Reference
Indole-2-carboxylic acid (1)HIV-1 Integrase32.37[3]
Derivative 17aHIV-1 Integrase3.11[3]
Derivative 20aHIV-1 Integrase0.13[4]
Oncology Research

The indole-2-carboxylic acid scaffold serves as a foundational structure in oncology research for developing inhibitors of critical therapeutic targets and inducers of apoptosis.

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy. While direct inhibition by this compound has not been reported, the development of potent and selective DNA-PK inhibitors often involves heterocyclic scaffolds.

Derivatives of indole-2-carboxylic acid have been identified as potent inducers of apoptosis. A series of indole-2-carboxylic acid benzylidene-hydrazides were shown to arrest T47D breast cancer cells in the G2/M phase and induce apoptosis.[5]

Table 2: Apoptosis-Inducing Activity of Indole-2-carboxylic Acid Derivatives

CompoundCell LineAssayEC50 (µM)GI50 (µM)Reference
5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide (9a)T47DCaspase activation0.1-[5]
5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b)T47DCaspase activation0.10.9[5]

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are potential targets for cancer immunotherapy. Derivatives of 6-acetamido-indole-2-carboxylic acid have been identified as potent dual inhibitors of IDO1 and TDO.[6]

Table 3: IDO1/TDO Inhibitory Activity of a 6-acetamido-indole-2-carboxylic Acid Derivative

CompoundTargetIC50 (µM)Reference
9o-1IDO11.17[6]
TDO1.55[6]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the acylation of ethyl indole-2-carboxylates, which can be a precursor to the desired acid, involves the use of a carboxylic acid with trifluoroacetic anhydride-phosphoric acid in acetonitrile.[7] The resulting ester can then be hydrolyzed to the carboxylic acid.

General Protocol for Acylation of Ethyl Indole-2-carboxylate:

  • To a solution of ethyl indole-2-carboxylate in acetonitrile, add the desired carboxylic acid (e.g., acetic acid).

  • Add trifluoroacetic anhydride and a catalytic amount of phosphoric acid.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-acyl-indole-2-carboxylic ester.

  • Hydrolyze the ester using a base (e.g., NaOH or KOH) in an alcohol/water mixture.

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Filter, wash with water, and dry to obtain the final product.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the HIV-1 integrase enzyme, a labeled (e.g., biotinylated or fluorescently labeled) viral DNA substrate, and the test compound at various concentrations in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C to allow for the strand transfer reaction to occur.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., containing EDTA and a denaturing agent).

  • Detection: Detect the product of the strand transfer reaction. This can be done using various methods, such as ELISA-based assays where the biotinylated product is captured on a streptavidin-coated plate and detected with an antibody, or through gel electrophoresis and visualization of the labeled DNA.

  • Data Analysis: Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

DNA-PK Inhibition Assay

This assay determines the inhibitory activity of a compound against the DNA-dependent protein kinase.

Protocol:

  • Reaction Components: The assay is typically performed in a 96-well plate and includes the DNA-PK enzyme, a peptide substrate, ATP (often radiolabeled with ³²P or ³³P), DNA as an activator, and the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper) to capture the phosphorylated substrate.

  • Washing: Wash the filter paper to remove unincorporated radiolabeled ATP.

  • Detection: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Determine the IC50 value by analyzing the dose-response curve of the inhibitor.

Caspase-3/7 Activity Assay (Apoptosis Induction)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat them with the test compound at various concentrations for a specified duration to induce apoptosis. Include a vehicle control and a positive control (e.g., staurosporine).

  • Lysis: Lyse the cells to release the caspases.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.

  • Incubation: Incubate the plate at 37°C to allow the caspases to cleave the substrate.

  • Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Quantify the increase in caspase activity relative to the untreated control. The EC50 value can be determined by plotting the caspase activity against the compound concentration.

Signaling Pathway Visualizations

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

DNA_PK_Signaling DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_Repair DNA Repair DSB->DNA_Repair DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits DNA_PK DNA-PK (active) DNA_PKcs->DNA_PK activation Artemis Artemis DNA_PK->Artemis phosphorylates XRCC4_LigIV XRCC4-Ligase IV -XLF Complex DNA_PK->XRCC4_LigIV phosphorylates Artemis->DSB processes DNA ends XRCC4_LigIV->DSB ligates DNA ends Indole_Inhibitor Indole-2-Carboxylic Acid Scaffold Indole_Inhibitor->DNA_PK inhibits

Caption: DNA-PK signaling in NHEJ and potential inhibition.

Intrinsic and Extrinsic Apoptosis Pathways

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Bid Bid Caspase8->Bid DNA_Damage DNA Damage/ Cellular Stress Bcl2_Family Bcl-2 Family (Bax/Bak activation) DNA_Damage->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activation Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis Indole_Derivative Indole-2-Carboxylic Acid Derivative Indole_Derivative->DNA_Damage induces Indole_Derivative->Caspase3 activates tBid tBid Bid->tBid cleavage tBid->Bcl2_Family

Caption: Intrinsic and extrinsic apoptosis pathways.

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry. While further studies are needed to elucidate the specific biological activities of this particular molecule, the broader indole-2-carboxylic acid scaffold has proven to be a valuable starting point for the development of novel therapeutics, particularly in the areas of virology and oncology. The protocols and pathway diagrams provided herein serve as a resource for researchers to explore the therapeutic potential of this and related compounds.

References

Application Notes and Protocols: 5-Acetyl-1H-indole-2-carboxylic Acid as an Intermediate for Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-acetyl-1H-indole-2-carboxylic acid as a key intermediate in the synthesis of novel modulators targeting nicotinic acetylcholine receptors (nAChRs). The indole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown significant potential in modulating the activity of various nAChR subtypes, which are implicated in a range of neurological and psychiatric disorders.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs) and the Role of Indole-based Modulators

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] Dysregulation of nAChR activity is associated with conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of subtype-selective nAChR modulators is a key objective in modern drug discovery.

The indole nucleus, present in this compound, serves as a versatile scaffold for the synthesis of nAChR ligands. By modifying the substituents on the indole ring, it is possible to fine-tune the pharmacological properties of the resulting compounds, leading to the discovery of potent and selective agonists, antagonists, and allosteric modulators.

Proposed Synthetic Pathway for Indole-2-Carboxamide-based nAChR Modulators

The primary synthetic route from this compound to potential nAChR modulators involves the formation of an amide bond. This well-established reaction allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR).

dot

Synthetic Pathway This compound This compound Indole-2-carboxamide Derivative Indole-2-carboxamide Derivative This compound->Indole-2-carboxamide Derivative Amidation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Indole-2-carboxamide Derivative Coupling Reagents Coupling Reagents Coupling Reagents->Indole-2-carboxamide Derivative

Caption: Proposed amidation of this compound.

Quantitative Data of Representative Indole-based nAChR Modulators

While specific derivatives of this compound as nAChR modulators are not extensively reported, the following tables provide representative data for structurally related indole and indolizine derivatives to guide research efforts.

Table 1: Binding Affinities of Indole-based Ligands for nAChR Subtypes

Compound IDnAChR SubtypeRadioligandKi (nM)
Isotropane Analog 10 α4β2[³H]Epibatidine2
Isotropane Analog 10 α3β4[³H]Epibatidine>200
Isotropane Analog 10 α7[³H]Epibatidine>400
Azabicyclononane 5 α3β4[³H]Epibatidine~200
Azabicyclononane 5 α4β2[³H]Epibatidine>100,000
Azabicyclononane 5 α7[³H]Epibatidine>100,000

Data adapted from literature on bicyclic amine derivatives with indole-like cores.[2]

Table 2: Functional Activity of Indolizine-based α7 nAChR Agonists

Compound IDEC50 (µM)Emax (% of Acetylcholine)
16c (6-methylindolizine) 1.60 ± 0.1969.0 ± 2.8
17b (8-cyclopropylindolizine) 2.74 ± 0.7481.1 ± 9.3

Data represents agonist activity at the human α7 nAChR expressed in Xenopus oocytes.[3]

Experimental Protocols

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

dot

Synthetic_Workflow cluster_synthesis Synthesis Reactants Dissolve this compound, amine, EDC, and HOBt in DMF Reaction Stir at room temperature for 12-24h Reactants->Reaction Workup Quench with water and extract with ethyl acetate Reaction->Workup Purification Purify by column chromatography Workup->Purification Characterization Confirm structure by NMR and MS Purification->Characterization

Caption: General workflow for the synthesis of indole-2-carboxamides.

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines a competitive radioligand binding assay to determine the affinity of newly synthesized compounds for α4β2 and α7 nAChR subtypes.[1][4]

dot

Binding_Assay_Workflow cluster_assay Radioligand Binding Assay Incubation Incubate receptor membranes with radioligand and test compound Filtration Rapidly filter through glass fiber filters Incubation->Filtration Washing Wash filters to remove unbound ligand Filtration->Washing Scintillation_Counting Measure radioactivity Washing->Scintillation_Counting Data_Analysis Calculate Ki from IC50 values Scintillation_Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Receptor Source: Rat brain membranes (for α4β2 and α7) or membranes from cell lines expressing the specific nAChR subtype.

  • Radioligands: [³H]Cytisine for α4β2 nAChRs; [³H]Methyllycaconitine for α7 nAChRs.[1]

  • Test Compounds: Synthesized indole-2-carboxamide derivatives.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the receptor membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For determining non-specific binding, add a saturating concentration of the non-labeled control ligand instead of the test compound.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

nAChR-Mediated Signaling Pathway

Activation of nAChRs, particularly the α7 subtype, leads to an influx of Ca²⁺, which triggers downstream signaling cascades involved in neuroprotection and synaptic plasticity.

dot

nAChR_Signaling Agonist Agonist nAChR nAChR Agonist->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PI3K PI3K Ca_Influx->PI3K Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection

Caption: Simplified nAChR-mediated signaling pathway leading to neuroprotection.

Conclusion

This compound is a valuable and readily available intermediate for the synthesis of a diverse library of indole-2-carboxamide derivatives. By leveraging established synthetic methodologies and robust pharmacological screening protocols, researchers can explore the potential of these novel compounds as selective modulators of nicotinic acetylcholine receptors, paving the way for new therapeutic agents for a variety of CNS disorders.

References

Application Notes and Protocols: 5-Acetyl-1H-indole-2-carboxylic Acid in the Development of Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-1H-indole-2-carboxylic acid is a derivative of the indole-2-carboxylic acid scaffold. The indole nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules.[1] While direct antitumor activity of this compound is not extensively documented, its structure presents a valuable starting point for the synthesis of novel antitumor agents. This document provides an overview of the potential applications of this compound in cancer research, drawing parallels from the activities of other indole-2-carboxylic acid derivatives, and offers detailed protocols for the synthesis and evaluation of its potential derivatives.

Rationale for Use as a Scaffold

The this compound molecule possesses several key features that make it an attractive scaffold for developing antitumor agents:

  • Indole Core: The indole ring system is a common motif in compounds that interact with various biological targets, including protein kinases and tubulin.

  • Carboxylic Acid Group: This functional group can be readily modified to form amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR). It can also participate in key interactions with biological targets.

  • Acetyl Group: The acetyl group at the 5-position offers a site for further chemical modification to modulate the compound's electronic properties, solubility, and interaction with target proteins.

Derivatives of the broader indole-2-carboxylic acid family have shown promise in targeting various cancer-related pathways.

Potential Therapeutic Targets and Mechanisms of Action

Based on the known activities of structurally related indole-2-carboxylic acid derivatives, potential antitumor mechanisms for derivatives of this compound could include:

  • Inhibition of Protein Kinases: Many indole-based compounds are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. Key kinase targets include:

    • Epidermal Growth Factor Receptor (EGFR): Derivatives of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have been developed as potent inhibitors of both wild-type and mutant EGFR.[2]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): 5-Bromo-1H-indole-2-carboxylic acid derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis.

  • Induction of Apoptosis:

    • Tubulin Polymerization Inhibition: A series of indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest.

    • Caspase Activation: The induction of apoptosis is often mediated through the activation of caspases. For example, potent indole-2-carboxamide derivatives have been shown to significantly increase the levels of caspase-3 and caspase-8.[2]

  • Modulation of Immune Checkpoints:

    • IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are targets for tumor immunotherapy. Derivatives of 6-acetamido-indole-2-carboxylic acid have been identified as potent dual inhibitors of IDO1 and TDO.

  • Targeting Protein-Protein Interactions:

    • 14-3-3η Protein Inhibition: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing potent inhibitory activities against several human liver cancer cell lines.

Data on Antitumor Activity of Indole-2-Carboxylic Acid Derivatives

The following tables summarize the in vitro efficacy of various indole-2-carboxylic acid derivatives against different cancer cell lines. This data can serve as a benchmark for newly synthesized derivatives of this compound.

Table 1: EGFR Inhibitory Activity of Indole-2-Carboxamide Derivatives

CompoundTargetIC50 (nM)Reference
5f EGFRWT85[2]
5g EGFRWT68[2]
5f EGFRT790M9.5 ± 2[2]
5g EGFRT790M11.9 ± 3[2]
Erlotinib (Reference) EGFRWT80[2]
Osimertinib (Reference) EGFRT790M8 ± 2[2]

Table 2: Antiproliferative Activity of Indole-2-Carboxamide Derivatives

CompoundCancer Cell LineGI50 (nM)Reference
5c Panc-1 (Pancreatic)35[2]
5d Panc-1 (Pancreatic)39[2]
5f Panc-1 (Pancreatic)29[2]
5g Panc-1 (Pancreatic)32[2]
6e Panc-1 (Pancreatic)47[2]
6f Panc-1 (Pancreatic)41[2]
Erlotinib (Reference) Panc-1 (Pancreatic)33[2]

Table 3: IDO1/TDO Inhibitory Activity of 6-Acetamido-indole-2-carboxylic Acid Derivatives

CompoundIDO1 IC50 (µM)TDO IC50 (µM)Reference
9o-1 1.171.55

Table 4: Apoptotic Activity of Indole-2-carboxylic Acid Benzylidene-Hydrazides in T47D Breast Cancer Cells

CompoundCaspase Activation EC50 (µM)Growth Inhibition GI50 (µM)Reference
9a 0.1Not Reported
9b 0.10.9

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of antitumor agents derived from this compound.

Protocol 1: Synthesis of 5-Acetyl-1H-indole-2-carboxamide Derivatives

This protocol describes a general method for the amidation of the carboxylic acid group.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Add HOBt (1.2 equivalents) and EDCI (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add the desired amine (1.1 equivalents) and a base such as TEA or DIPEA (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired amide derivative.

  • Characterize the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol measures the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) using a dose-response curve fitting software.

Protocol 3: Caspase-3 Activity Assay

This protocol measures the activation of caspase-3, a key effector caspase in apoptosis.

Materials:

  • Human cancer cell line (e.g., Panc-1)

  • Test compounds

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate like DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 6-well plate and treat with the test compounds at their GI50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells and lyse them using the provided lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a protein assay (e.g., Bradford assay).

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the reaction buffer and the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the caspase-3 activity relative to the untreated control.

Signaling Pathways and Visualization

The following diagrams illustrate potential signaling pathways that could be targeted by derivatives of this compound.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Indole_Derivative Indole-2-Carboxamide Derivative Indole_Derivative->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Apoptosis_Induction_Pathway Indole_Derivative Indole-2-Carboxylic Acid Derivative Tubulin Tubulin Indole_Derivative->Tubulin Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Indole_Derivative->G2M_Arrest Caspase8 Caspase-8 Indole_Derivative->Caspase8 Activates Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase3->Apoptosis

Caption: Induction of Apoptosis Pathway.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis of Derivatives (e.g., Amidation, Esterification) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Antiproliferative Screening (MTT Assay) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Compounds with GI50 < 10 µM) In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (Kinase Assays, Apoptosis Assays) Hit_Identification->Mechanism_Studies Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Preclinical Candidate Lead_Optimization->End

Caption: Drug Discovery Workflow.

Conclusion

This compound represents a promising, yet underexplored, starting material for the development of novel antitumor agents. By leveraging the known anticancer activities of the broader indole-2-carboxylic acid class of compounds, researchers can design and synthesize new derivatives targeting key cancer-related pathways such as protein kinase signaling and apoptosis. The provided protocols and data serve as a foundational guide for initiating such drug discovery efforts. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for Amide Coupling with 5-acetyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Amide derivatives of indole-2-carboxylic acids, in particular, have garnered significant attention due to their diverse therapeutic applications, including as antiviral, anticancer, and anti-inflammatory agents.[1][2][3] 5-acetyl-1H-indole-2-carboxylic acid is a valuable starting material for the synthesis of a variety of amide derivatives, enabling the exploration of new chemical space in drug discovery.

This document provides detailed experimental procedures for the synthesis of amides via the coupling of this compound with primary or secondary amines. The protocols outlined below utilize common and efficient coupling reagents to facilitate the formation of the amide bond.

General Principles of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents, which react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile to form the desired amide.[4]

Experimental Protocols

The following are standard protocols for amide coupling reactions that can be applied to this compound. It is recommended to perform the reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially if the reagents are sensitive to moisture.

Protocol 1: EDC/HOBt Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[5][6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous DMF or DCM.

  • Add the desired amine (1.0-1.2 equiv.), HOBt (1.2 equiv.), and DIPEA (2.0-3.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 equiv.) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: HATU Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered or electron-deficient substrates.[7]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and HATU (1.1-1.2 equiv.) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equiv.) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final amide.

Data Presentation

The following table summarizes the typical conditions for the amide coupling reactions of 5-substituted indole-2-carboxylic acids. The specific yields and reaction times may vary depending on the nature of the amine used.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Typical Yield Range (%)
EDC·HClHOBtDIPEA/TEADMF/DCM12-2460-90
HATU-DIPEADMF2-1270-95
BOP Reagent-DIPEADCM4-1265-85[2]
SOCl₂-PyridineDCM2-450-80

Characterization of Products

The synthesized amides should be characterized using standard analytical techniques to confirm their structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the amide product. Key signals to look for include the amide N-H proton (typically a broad singlet), the indole N-H proton, and the signals corresponding to the 5-acetyl group and the newly introduced amine moiety.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic amide C=O stretching vibration (typically around 1630-1680 cm⁻¹) and an N-H stretching vibration (for primary and secondary amides, around 3200-3400 cm⁻¹).

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Amide Coupling cluster_workup Work-up & Purification cluster_analysis Characterization A 5-acetyl-1H-indole- 2-carboxylic acid C Dissolve in Anhydrous Solvent A->C B Amine (R-NH2) B->C D Add Coupling Reagents (e.g., EDC/HOBt, HATU) & Base C->D E React at 0°C to RT D->E F Aqueous Work-up (Wash with NaHCO3, Brine) E->F G Dry & Concentrate F->G H Purification (Column Chromatography) G->H I Final Product: 5-acetyl-1H-indole- 2-carboxamide H->I J NMR, MS, IR Analysis I->J signaling_pathway cluster_virus HIV-1 Replication Cycle A Viral DNA B HIV-1 Integrase A->B C Host Genome B->C Strand Transfer D Integrated Viral DNA (Provirus) C->D E Viral Replication D->E Inhibitor 5-acetyl-1H-indole- 2-carboxamide Derivative Inhibitor->B Inhibition

References

Application Notes and Protocols: Synthesis of CBI Analogues of Duocarmycins Using 5-acetyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Duocarmycins are a class of exceptionally potent natural products that exhibit significant antitumor activity.[1] Their mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, which disrupts the nucleic acid architecture and leads to cell death.[1][2][3][4][5][6] A key structural feature of duocarmycins is the pharmacophore responsible for DNA alkylation, with synthetic analogues often incorporating the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) moiety.[7][8][9] The indole-2-carboxylic acid scaffold is a crucial building block in the synthesis of these analogues, serving as a precursor to the DNA-binding subunit.[10][11] 5-acetyl-1H-indole-2-carboxylic acid, in particular, offers a functional handle for further molecular elaboration and conjugation, making it a valuable starting material in the development of novel duocarmycin analogues, including those for antibody-drug conjugates (ADCs).[2][3] This document provides a detailed protocol for the synthesis of a CBI analogue of duocarmycin starting from this compound, along with data on the biological activity of related compounds and diagrams illustrating the synthetic pathway and mechanism of action.

Quantitative Data: Biological Activity of Duocarmycin Analogues

The cytotoxic potency of duocarmycin analogues is a critical parameter in their evaluation as potential anticancer agents. The following table summarizes the in vitro biological activities of several key CBI-based analogues.

CompoundCell LineIC50 (nM)Reference
N-Boc-MeCTI (natural enantiomer)L121030[12]
N-Boc-iso-MeCTI (natural enantiomer)L121025[12]
N-Boc-MeCPIL1210330[12]
N-Boc-CBIL121080[12]
Lactone CBI Prodrug (Compound 5)L1210~1000-fold less active than Compound 6[13]
Lactone CBI Prodrug Analogue (Compound 6)L1210Data not explicitly provided, but significantly more potent than Compound 5[13]

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a CBI analogue of duocarmycin, starting from this compound. This protocol is a composite based on established synthetic transformations for related indole derivatives and CBI moieties.

Step 1: Esterification of this compound

This initial step protects the carboxylic acid group to prevent unwanted side reactions in subsequent steps.

  • Reaction: this compound is converted to its corresponding ethyl ester.

  • Reagents and Conditions:

    • Dissolve this compound (1.0 eq) in anhydrous ethanol (10 mL per mmol of starting material).

    • Add concentrated sulfuric acid (0.5 eq) dropwise to the solution.

    • Stir the mixture at 80°C for 2 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-acetyl-1H-indole-2-carboxylate.

  • Reference for Analogy: A similar esterification of a substituted indole-2-carboxylic acid is described.[14]

Step 2: Vilsmeier-Haack Formylation

This step introduces a formyl group at the 3-position of the indole ring, which is a key precursor for building the CBI unit.

  • Reaction: Ethyl 5-acetyl-1H-indole-2-carboxylate is formylated at the C3 position.

  • Reagents and Conditions:

    • To a solution of ethyl 5-acetyl-1H-indole-2-carboxylate (1.0 eq) in DMF (10 mL per mmol), add phosphorus oxychloride (10 eq) dropwise at 0°C.

    • Stir the mixture at room temperature for 2 hours, then heat under reflux for an additional 2 hours (monitor by TLC).

    • Cool the solution to room temperature and adjust the pH to 8 by adding anhydrous sodium carbonate.

    • Extract with ethyl acetate (3 x 20 mL).

    • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 5-acetyl-3-formyl-1H-indole-2-carboxylate.

  • Reference for Analogy: The Vilsmeier-Haack formylation of an indole-2-carboxylate is a standard procedure.[15]

Step 3: Synthesis of the seco-CBI Core

This multi-step sequence constructs the core structure of the CBI alkylating subunit. The following is a generalized workflow.

  • Reaction Sequence: The 3-formyl indole derivative undergoes a series of transformations including reduction, protection, and cyclization to form the seco-CBI structure. A detailed multi-step synthesis of a seco-CBI-indole2 has been reported to be achieved in 10 steps with an overall yield of 28%.[7]

Step 4: Coupling with the Alkylating Subunit Precursor and Cyclization

In the final stages, the DNA binding moiety (derived from the starting indole) is coupled with the precursor to the alkylating cyclopropane ring, followed by cyclization to form the active CBI analogue.

  • Reaction: Coupling of the seco-CBI-indole derivative with a suitable precursor, followed by cyclization.

  • Reagents and Conditions for a Related Coupling:

    • A solution of a seco-CBI-indole2 (1.0 eq) in a 1:1 mixture of ether:dioxane is cooled to 0°C.

    • LiHMDS (3.0 eq, 1.0 M in THF) is added, and the solution is stirred for 30 minutes.

    • The appropriate coupling partner is then added, and the reaction is warmed to room temperature and stirred for 4 hours.

    • The reaction is diluted with ethyl acetate, washed with water and saturated aqueous NaCl, and dried over MgSO4.

  • Reference for Analogy: This coupling and subsequent cyclization steps are critical and have been described for similar CBI analogues.[7]

Visualizations

Below are diagrams illustrating the synthetic workflow and the mechanism of action of duocarmycin CBI analogues.

synthetic_workflow start This compound step1 Esterification (EtOH, H2SO4) start->step1 intermediate1 Ethyl 5-acetyl-1H-indole-2-carboxylate step1->intermediate1 step2 Vilsmeier-Haack Formylation (POCl3, DMF) intermediate1->step2 intermediate2 Ethyl 5-acetyl-3-formyl-1H-indole-2-carboxylate step2->intermediate2 step3 Multi-step synthesis of seco-CBI core intermediate2->step3 intermediate3 seco-CBI-indole derivative step3->intermediate3 step4 Coupling and Cyclization intermediate3->step4 final_product CBI Analogue of Duocarmycin step4->final_product

Caption: Synthetic workflow for a CBI analogue of duocarmycin.

mechanism_of_action cluster_cell Cancer Cell CBI_analogue Duocarmycin CBI Analogue DNA DNA Double Helix (Minor Groove) CBI_analogue->DNA 1. Minor Groove Binding Alkylation Alkylation of Adenine (N3) DNA->Alkylation 2. Covalent Bond Formation Disruption Disruption of DNA Architecture Alkylation->Disruption 3. Inhibition of Replication & Transcription Apoptosis Cell Death (Apoptosis) Disruption->Apoptosis 4. Triggering of Apoptotic Pathways

Caption: Mechanism of action of duocarmycin CBI analogues.

References

Application Notes and Protocols for In Vitro Assay Development Using 5-acetyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1] Derivatives of indole-2-carboxylic acid, in particular, have garnered substantial interest due to their potential to interact with a diverse range of physiological targets.[1] The 5-acetyl-1H-indole-2-carboxylic acid scaffold and its derivatives are valuable compounds in drug discovery, with potential applications in oncology and as enzyme inhibitors.[1] For instance, the indole-2-carboxylic acid core has been identified as a promising starting point for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2] The nitrogen atom of the indole ring and the oxygen atoms of the C2 carboxyl group can chelate the two Mg²⁺ ions within the active site of the enzyme, which is a critical mechanism for inhibiting viral replication.[1][2][3][4]

These application notes provide detailed protocols for the in vitro evaluation of this compound derivatives, focusing on cell-based assays for anticancer activity and enzyme inhibition assays. The provided methodologies are intended to guide researchers in characterizing the biological effects of this class of compounds.

Data Presentation: Efficacy of Indole Derivatives

The following tables summarize the quantitative data on the antiproliferative and enzyme inhibitory activities of selected indole derivatives from various studies. This data provides a comparative overview of their potential as therapeutic agents.

Table 1: Antiproliferative Activity of Indole Derivatives

Compound/DerivativeTarget Cell Line(s)Assay TypeKey Findings (IC₅₀/GI₅₀)
5-chloro-indole-2-carboxylate derivatives (3a-e)Panc-1, MCF-7, A-549AntiproliferativeGI₅₀: 29 nM - 42 nM[5]
m-piperidinyl derivative (3e)LOX-IMVI (Melanoma)AntiproliferativeIC₅₀: 0.96 µM[5]
p-pyrrolidin-1-yl derivative (3b)LOX-IMVI (Melanoma)AntiproliferativeIC₅₀: 1.12 µM[5]
Pyrazole-indole hybrid (7a)HepG2Antiproliferative (MTT)IC₅₀: 6.1 ± 1.9 µM[6][7]
Pyrazole-indole hybrid (7b)HepG2Antiproliferative (MTT)IC₅₀: 7.9 ± 1.9 µM[6][7]
Indole Mannich base (1c)HepG2, MCF-7, HeLaCytotoxicity (MTT)LC₅₀: 0.9 µM, 0.55 µM, 0.50 µM, respectively[8]
2-methylpyrrolidin-4-yl phenethyl derivative (5e)A-549, MCF-7, Panc-1Antiproliferative (MTT)IC₅₀: 0.95, 0.80, 1.00 µM, respectively[9]

Table 2: Enzyme Inhibition Activity of Indole Derivatives

Compound/DerivativeTarget EnzymeAssay TypeKey Findings (IC₅₀)
m-piperidinyl derivative (3e)EGFREnzyme InhibitionIC₅₀: 68 nM[5]
p-pyrrolidin-1-yl derivative (3b)EGFREnzyme InhibitionIC₅₀: 74 nM[5]
Indole-2-carboxylic acid derivative (17a)HIV-1 IntegraseStrand Transfer InhibitionIC₅₀: 3.11 µM[2][4]
Indole-2-carboxylic acid derivative (20a)HIV-1 IntegraseStrand Transfer InhibitionIC₅₀: 0.13 µM[3]
Pyrazole-indole hybrid (7a)CDK-2Enzyme InhibitionIC₅₀: 0.074 ± 0.15 µM[7]
Pyrazole-indole hybrid (7b)CDK-2Enzyme InhibitionIC₅₀: 0.095 ± 0.10 µM[7]
6-acetamido-indole-2-carboxylic acid derivative (9o-1)IDO1Enzyme InhibitionIC₅₀: 1.17 µM[10]
6-acetamido-indole-2-carboxylic acid derivative (9o-1)TDOEnzyme InhibitionIC₅₀: 1.55 µM[10]
Tryptophan-based analog (10)Butyrylcholinesterase (BChE)Enzyme InhibitionIC₅₀: 56.9 nM[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[12]

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.[5]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • Test compound

  • PBS (ice-cold)

  • Annexin V-FITC/PI Staining Kit (containing 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a predetermined time (e.g., 24 hours).[5]

  • Harvest the cells (including any floating cells) by trypsinization and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[5]

  • Incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[5]

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of the test compounds on the cell cycle distribution of cancer cells.[12]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • Test compound

  • PBS (ice-cold)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours.[12]

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[12]

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.[12]

  • Analyze the cell cycle distribution using a flow cytometer.

Enzyme Inhibition Assay (General Protocol)

This is a general protocol that can be adapted for various enzymes. For specific enzymes like HIV-1 integrase, commercial kits are available and their protocols should be followed.[13]

Materials:

  • Purified enzyme

  • Substrate specific to the enzyme

  • Assay buffer

  • Test compound

  • Detection reagent (e.g., for colorimetric or fluorometric readout)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the purified enzyme, assay buffer, and the diluted test compound. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubate the plate for a specified time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate for a specific period, allowing the reaction to proceed.

  • Stop the reaction (if necessary) and add the detection reagent.

  • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: Data Interpretation A Prepare Test Compound Stock Solution B Select Cancer Cell Line(s) (e.g., MCF-7, A549, HepG2) A->B C Perform MTT Cytotoxicity Assay B->C D Calculate IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot Analysis of Key Signaling Proteins (e.g., Akt, p-Akt, Bcl-2) E->G F->G H Synthesize Data G->H I Elucidate Mechanism of Action H->I

Caption: General workflow for the in vitro evaluation of indole derivatives.

G extracellular Growth Factors receptor Receptor Tyrosine Kinase (e.g., EGFR) extracellular->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis Inhibition akt->apoptosis nfkb NF-κB mtor->nfkb proliferation Cell Proliferation & Survival nfkb->proliferation compound Indole-2-carboxamide Derivative (e.g., LG25) compound->akt compound->mtor compound->nfkb

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR/NF-κB signaling pathway.

References

Application Notes and Protocols: Ethyl 5-acetyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of ethyl 5-acetyl-1H-indole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Detailed experimental protocols, reaction parameters, and data are presented to facilitate its synthesis and utilization in the laboratory.

Synthesis of Ethyl 5-acetyl-1H-indole-2-carboxylate

The synthesis of ethyl 5-acetyl-1H-indole-2-carboxylate is most effectively achieved via the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound. For the target molecule, the key starting materials are 4-acetylphenylhydrazine and ethyl pyruvate.

Synthesis Pathway

The overall synthetic strategy involves a two-step, one-pot reaction sequence. First, 4-acetylphenylhydrazine is condensed with ethyl pyruvate to form the corresponding hydrazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the final product, ethyl 5-acetyl-1H-indole-2-carboxylate.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-acetylphenylhydrazine 4-Acetylphenylhydrazine Hydrazone_Formation Hydrazone Formation 4-acetylphenylhydrazine->Hydrazone_Formation ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->Hydrazone_Formation Fischer_Indole_Synthesis Fischer Indole Synthesis (Acid-Catalyzed Cyclization) Hydrazone_Formation->Fischer_Indole_Synthesis Intermediate Target_Molecule Ethyl 5-acetyl-1H-indole-2-carboxylate Fischer_Indole_Synthesis->Target_Molecule Final Product Applications cluster_applications Potential Therapeutic Targets Target_Molecule Ethyl 5-acetyl-1H-indole-2-carboxylate HIV_Integrase HIV-1 Integrase Inhibitors Target_Molecule->HIV_Integrase Serves as a precursor for GSK3B GSK-3β Inhibitors Target_Molecule->GSK3B Can be modified to synthesize Other Other Bioactive Molecules Target_Molecule->Other A versatile building block for HIV_Workflow Start Ethyl 5-acetyl-1H- indole-2-carboxylate Modification Chemical Modification of 5-acetyl and/or 2-carboxylate groups Start->Modification Library Library of Novel Indole Derivatives Modification->Library Screening In vitro HIV-1 Integrase Inhibition Assay Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-acetyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-acetyl-1H-indole-2-carboxylic acid. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to enhance the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and effective methods for synthesizing this compound are the Reissert indole synthesis and a combination of the Japp-Klingemann reaction followed by Fischer indole synthesis. The choice of route often depends on the availability of starting materials and desired scale of the reaction.

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors. In the Reissert synthesis, incomplete condensation of the nitrotoluene derivative with diethyl oxalate or inefficient reduction of the nitro group are common issues. For the Fischer indole synthesis route, the stability of the diazonium salt in the Japp-Klingemann step is critical, and the cyclization conditions (acid catalyst, temperature) in the Fischer step must be optimized. Sub-optimal reaction conditions, impure starting materials, and the formation of side products are general factors that can significantly reduce the overall yield.[1]

Q3: What are the typical impurities I might encounter and how can I minimize them?

A3: Common impurities can include unreacted starting materials, intermediates from incomplete reactions (e.g., the phenylhydrazone in the Fischer indole synthesis), and side-products from competing reactions. In the Fischer indole synthesis, regioisomers can sometimes form depending on the substitution pattern of the starting materials. Purification of starting materials before use and careful control of reaction conditions, such as temperature and reaction time, can help minimize the formation of these impurities.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is a highly effective method for purifying this compound. Common solvents for recrystallization of indole derivatives include ethanol, methanol, or mixtures of an organic solvent and water. For highly impure samples, column chromatography on silica gel may be necessary. High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity assessment and preparative purification to achieve very high purity.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation in Reissert Synthesis Ineffective base for the initial condensation.Potassium ethoxide is often more effective than sodium ethoxide for the condensation of the nitrotoluene with diethyl oxalate.[3]
Incomplete reduction of the nitro group.Ensure the reducing agent (e.g., zinc dust in acetic acid, or catalytic hydrogenation) is fresh and used in sufficient quantity. Reaction time and temperature may need optimization.
Low Yield in Japp-Klingemann/Fischer Indole Synthesis Decomposition of the diazonium salt.Perform the diazotization and coupling reaction at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
Sub-optimal acid catalyst for Fischer cyclization.The choice of acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) is critical. Experiment with different catalysts and concentrations to find the optimal conditions for the cyclization of the specific hydrazone intermediate.[1]
Side reactions during Fischer cyclization.Lowering the reaction temperature may improve selectivity and reduce the formation of byproducts. Ensure the purity of the hydrazone intermediate.
Product is an intractable oil or difficult to crystallize Presence of significant impurities.Attempt to purify the crude product by column chromatography before recrystallization.
Incorrect recrystallization solvent.Experiment with a range of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Final product is colored Oxidation of the indole ring.Indole compounds can be sensitive to air and light. Conduct the final purification steps under an inert atmosphere (e.g., nitrogen or argon) and store the final product protected from light.

Experimental Protocols

Two primary synthetic routes are detailed below. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available starting materials.

Method 1: Reissert Indole Synthesis

This method is a classical approach to indole-2-carboxylic acids, starting from a substituted o-nitrotoluene.[3][4][5]

Step 1: Condensation of 4-acetyl-2-nitrotoluene with Diethyl Oxalate

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of potassium ethoxide by cautiously dissolving potassium metal in absolute ethanol.

  • Cool the solution to room temperature and add diethyl oxalate with stirring.

  • Slowly add a solution of 4-acetyl-2-nitrotoluene in absolute ethanol dropwise to the reaction mixture.

  • After the addition is complete, stir the mixture at room temperature for 12-24 hours.

  • The resulting precipitate, the potassium salt of ethyl 5-acetyl-2-nitrophenylpyruvate, is collected by filtration, washed with anhydrous ether, and dried.

Step 2: Reductive Cyclization

  • Dissolve the potassium salt from the previous step in glacial acetic acid.

  • Add a reducing agent, such as zinc dust, in portions while monitoring the reaction temperature. Alternatively, catalytic hydrogenation (e.g., using Pd/C) can be employed.

  • After the reduction is complete (as monitored by TLC), filter the reaction mixture to remove the catalyst or unreacted zinc.

  • Pour the filtrate into ice-water to precipitate the crude this compound.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

Method 2: Japp-Klingemann and Fischer Indole Synthesis

This two-part synthesis first prepares a key hydrazone intermediate, which is then cyclized to the desired indole.[6][7]

Step 1: Japp-Klingemann Reaction to form the Phenylhydrazone

  • Prepare a solution of 4-aminoacetophenone in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

  • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and add a solution of potassium hydroxide.

  • Slowly add the cold diazonium salt solution to the enolate solution, keeping the temperature below 10 °C.

  • Stir the reaction mixture for several hours at low temperature, then allow it to warm to room temperature.

  • The resulting phenylhydrazone of ethyl pyruvate will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 2: Fischer Indole Cyclization

  • In a round-bottom flask, suspend the phenylhydrazone intermediate in a suitable acidic medium, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid.

  • Heat the mixture with stirring to a temperature typically ranging from 80 to 120 °C. The optimal temperature should be determined experimentally.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture into ice-water to precipitate the crude ethyl 5-acetyl-1H-indole-2-carboxylate.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

Step 3: Saponification

  • Suspend the crude ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step 4: Purification

  • Recrystallize the crude this compound from a suitable solvent like ethanol to yield the pure product.

Data Presentation

The following table provides a general overview of expected yields for indole-2-carboxylic acid synthesis based on the chosen synthetic route. Please note that actual yields will vary depending on the specific substrate, reaction conditions, and scale.

Synthetic Route Key Reactants Typical Yield Range Key Optimization Parameters
Reissert Indole Synthesis Substituted o-nitrotoluene, Diethyl oxalate40-60%Base for condensation, Reducing agent, Reaction temperature
Japp-Klingemann/Fischer Indole Synthesis Substituted aniline, Ethyl pyruvate derivative50-75%Diazotization conditions, Acid catalyst for cyclization, Temperature

Visualizations

Synthesis_Pathways cluster_reissert Reissert Synthesis cluster_fischer Japp-Klingemann / Fischer Synthesis 4-acetyl-2-nitrotoluene 4-acetyl-2-nitrotoluene Intermediate_Pyruvate Ethyl 5-acetyl-2-nitrophenylpyruvate 4-acetyl-2-nitrotoluene->Intermediate_Pyruvate Condensation (KOEt, EtOH) Diethyl oxalate Diethyl oxalate Diethyl oxalate->Intermediate_Pyruvate Final_Product_R This compound Intermediate_Pyruvate->Final_Product_R Reductive Cyclization (Zn, Acetic Acid) 4-aminoacetophenone 4-aminoacetophenone Hydrazone Phenylhydrazone Intermediate 4-aminoacetophenone->Hydrazone Japp-Klingemann (NaNO2, HCl; KOH, EtOH) Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate->Hydrazone Ester Ethyl 5-acetyl-1H-indole-2-carboxylate Hydrazone->Ester Fischer Indole Cyclization (Acid, Heat) Final_Product_F This compound Ester->Final_Product_F Saponification (NaOH, EtOH/H2O)

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Reagents_OK Reagents Pure? Check_Reagents->Reagents_OK Purify_Reagents Purify Starting Materials Reagents_OK->Purify_Reagents No Optimize_Conditions Systematically Vary Reaction Conditions (Temperature, Time, Catalyst) Reagents_OK->Optimize_Conditions Yes Purify_Reagents->Check_Reagents Conditions_Improved Yield Improved? Optimize_Conditions->Conditions_Improved Consider_Route Consider Alternative Synthetic Route Conditions_Improved->Consider_Route No Success Successful Synthesis Conditions_Improved->Success Yes

Caption: A logical workflow for troubleshooting low synthesis yield.

References

Common side reactions in the synthesis of "5-acetyl-1H-indole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-acetyl-1H-indole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through a Japp-Klingemann reaction followed by a Fischer indole synthesis.

Problem 1: Low or No Yield of the Desired Product

Q1: My overall yield for this compound is very low. What are the potential causes and how can I improve it?

A1: Low yields in this multi-step synthesis can be attributed to several factors, primarily within the Fischer indole synthesis step, which is known for its sensitivity.[1][2] Key areas to investigate include:

  • Sub-optimal Reaction Conditions: The Fischer indole synthesis is highly dependent on the choice of acid catalyst, reaction temperature, and time.[1][3][4] Polyphosphoric acid (PPA) is a commonly used catalyst for this reaction.[3][4][5] The temperature and heating time need to be carefully controlled to ensure the cyclization of the hydrazone intermediate without causing degradation.

  • Instability of Intermediates: The hydrazone intermediate formed from the Japp-Klingemann reaction may not be sufficiently stable under the strong acidic conditions of the Fischer indole synthesis, leading to decomposition.

  • Incomplete Japp-Klingemann Reaction: An incomplete initial reaction will naturally lead to a lower overall yield. Ensure the complete formation of the hydrazone before proceeding to the next step.

Troubleshooting Steps:

  • Optimize Fischer Indole Synthesis Conditions: Systematically vary the amount of PPA, reaction temperature (typically between 80-120°C), and reaction time in small-scale trials to find the optimal conditions for your specific setup.

  • In Situ Hydrazone Formation: Consider performing the Japp-Klingemann reaction and the Fischer indole synthesis in a one-pot procedure to minimize the isolation and potential degradation of the hydrazone intermediate.

  • Purification of Intermediates: Ensure the purity of the starting materials (4-aminoacetophenone and diethyl 2-ketoglutarate or pyruvic acid) and the intermediate hydrazone, as impurities can interfere with the cyclization reaction.

Problem 2: Formation of Side Products

Q2: I am observing significant side products in my reaction mixture. What are the likely impurities and how can I minimize them?

A2: Several side reactions can occur during the synthesis of this compound.

  • Japp-Klingemann Side Reactions:

    • Stable Azo Compound Formation: Under certain conditions (e.g., non-optimal pH or temperature), the Japp-Klingemann reaction can yield a stable azo compound instead of the desired hydrazone.[6]

    • Decomposition: Increasing the temperature or pH during the Japp-Klingemann reaction can lead to the formation of numerous side products.[6]

  • Fischer Indole Synthesis Side Reactions:

    • N-N Bond Cleavage: Electron-donating substituents on the phenylhydrazine can promote the cleavage of the N-N bond, leading to byproducts such as 3-methylindole and aniline, which can divert the reaction from the desired pathway.[7]

    • Regioisomer Formation: If an unsymmetrical ketone is used in the initial step, a mixture of regioisomeric indoles can be formed.[8] For the synthesis of the target molecule, starting with pyruvic acid or its ester avoids this issue.

    • Deacetylation: The acetyl group on the benzene ring is an electron-withdrawing group. While this generally favors the desired cyclization, under harsh acidic conditions and high temperatures (as with PPA), there is a possibility of deacetylation, leading to the formation of 1H-indole-2-carboxylic acid as a byproduct.

    • Polymerization/Degradation: Indoles can be sensitive to strong acids and may degrade or polymerize under the reaction conditions, leading to a complex mixture of tar-like substances.[1]

Troubleshooting Steps:

  • Control Japp-Klingemann Reaction Conditions: Carefully control the pH and temperature during the diazotization of 4-aminoacetophenone and the subsequent coupling reaction to favor the formation of the hydrazone.

  • Optimize Fischer Indole Synthesis: Use the mildest effective acid catalyst and the lowest possible temperature that still promotes cyclization to minimize side reactions like deacetylation and degradation.

  • Inert Atmosphere: Running the Fischer indole synthesis under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.[1]

  • Purification: Employ appropriate purification techniques, such as column chromatography or recrystallization, to separate the desired product from side products.

Frequently Asked Questions (FAQs)

Q3: What is a typical experimental protocol for the synthesis of this compound?

A3: A general two-step procedure is as follows:

Step 1: Japp-Klingemann Reaction to form the Hydrazone Intermediate

A detailed protocol for a related Japp-Klingemann reaction involves the diazotization of an aniline derivative followed by coupling with a β-keto ester.[9] For the synthesis of the precursor to this compound, 4-aminoacetophenone would be the starting aniline.

  • Diazotization of 4-aminoacetophenone: Dissolve 4-aminoacetophenone in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete diazotization.

  • Coupling Reaction: In a separate flask, dissolve diethyl 2-ketoglutarate or pyruvic acid in ethanol and cool to 0-5°C. Add a solution of sodium hydroxide or sodium acetate to generate the enolate. Slowly add the cold diazonium salt solution to the enolate solution, maintaining the temperature below 5°C. Stir the reaction mixture for several hours at low temperature and then allow it to warm to room temperature.

  • Work-up: The resulting phenylhydrazone may precipitate from the solution. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Fischer Indole Synthesis to form this compound

  • Cyclization: Add the dried phenylhydrazone intermediate to an excess of polyphosphoric acid (PPA).[3][5] Heat the mixture with stirring to a temperature typically in the range of 80-120°C for a specified time (e.g., 1-3 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. The crude product will precipitate.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with water to remove PPA, and then with a sodium bicarbonate solution to remove any acidic impurities. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Q4: Is the 5-acetyl group stable under the conditions of the Fischer indole synthesis?

A4: The stability of the acetyl group is a valid concern, especially when using strong acids like PPA at elevated temperatures. The acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can be susceptible to cleavage under harsh acidic conditions. While there is no definitive quantitative data specifically for the deacetylation of this compound during its synthesis, it is a potential side reaction. To minimize this risk, it is advisable to use the mildest possible reaction conditions (lower temperature and shorter reaction time) that still afford a reasonable yield of the desired product. Monitoring the reaction closely by TLC for the appearance of a more polar spot corresponding to the deacetylated product is recommended.

Q5: What are the key safety precautions to consider during this synthesis?

A5:

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in solution without isolation.

  • Polyphosphoric Acid (PPA): PPA is a corrosive and viscous liquid. It should be handled with appropriate personal protective equipment (gloves, safety glasses). The work-up procedure involving the addition of the hot PPA mixture to ice is highly exothermic and should be performed carefully in a fume hood with vigorous stirring to avoid splashing.[5]

  • Solvents: Handle all organic solvents in a well-ventilated fume hood.

Visualizing the Synthetic Pathway

The following diagram illustrates the general two-step synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Potential Side Products 4-Aminoacetophenone 4-Aminoacetophenone Diazonium_Salt Diazonium_Salt 4-Aminoacetophenone->Diazonium_Salt NaNO2, HCl Hydrazone Phenylhydrazone Intermediate Diazonium_Salt->Hydrazone Coupling Azo_Compound Stable Azo Compound Diazonium_Salt->Azo_Compound Incorrect pH/ Temp Pyruvic_Acid Pyruvic Acid / Ester Pyruvic_Acid->Hydrazone Indole_Acid 5-acetyl-1H-indole- 2-carboxylic acid Hydrazone->Indole_Acid Polyphosphoric Acid, Heat Deacetylated_Product Deacetylated Indole Indole_Acid->Deacetylated_Product Harsh Acid/ Heat Degradation_Products Degradation/ Polymerization Indole_Acid->Degradation_Products Strong Acid

Synthetic pathway for this compound.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Problem Identified LowYield Low or No Yield Start->LowYield SideProducts Significant Side Products Start->SideProducts CheckConditions Review Reaction Conditions (Temp, Time, Catalyst) LowYield->CheckConditions IdentifyByproducts Characterize Side Products (TLC, NMR, MS) SideProducts->IdentifyByproducts CheckPurity Verify Starting Material and Intermediate Purity CheckConditions->CheckPurity OptimizeFIS Optimize Fischer Indole Synthesis Parameters CheckPurity->OptimizeFIS InSitu Consider In Situ Hydrazone Formation OptimizeFIS->InSitu JappKlingemannIssues Japp-Klingemann Side Reactions? IdentifyByproducts->JappKlingemannIssues FIS_Issues Fischer Indole Side Reactions? IdentifyByproducts->FIS_Issues JappKlingemannIssues->FIS_Issues No ControlJK Adjust pH and Temperature of Japp-Klingemann JappKlingemannIssues->ControlJK Yes MildConditions Use Milder Conditions for Fischer Indole Synthesis FIS_Issues->MildConditions Yes InertAtmosphere Run Under Inert Atmosphere MildConditions->InertAtmosphere

References

Technical Support Center: Purification of 5-acetyl-1H-indole-2-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5-acetyl-1H-indole-2-carboxylic acid by recrystallization. This resource includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data to ensure successful purification.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your compound at the concentration you are using. You can try the following:

  • Increase the solvent volume: Add small portions of the hot solvent until the compound dissolves. Be mindful that using an excessive amount of solvent will lower your recovery yield.

  • Switch to a more suitable solvent: Consult the solvent selection table below. A more polar solvent or a solvent mixture might be necessary. For this compound, polar solvents like ethanol or acetone are good starting points.

  • Check for insoluble impurities: If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the impurity before allowing the solution to cool.

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. To address this:

  • Reheat the solution: Add a small amount of additional solvent to the mixture and reheat until the oil redissolves completely.

  • Slow cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling often promotes oiling out.

  • Use a different solvent system: A solvent in which the compound is less soluble may prevent oiling out. A mixed solvent system, such as ethanol-water, can be effective.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A3: This is a common issue that can often be resolved with the following techniques to induce crystallization:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Reduce the solvent volume: It is possible that too much solvent was added initially. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q4: The recrystallization yield is very low. How can I improve it?

A4: A low yield can be due to several factors:

  • Using too much solvent: The most common reason for low yield is the compound remaining dissolved in the mother liquor. Next time, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose a significant amount of product. Ensure your filtration apparatus is pre-heated to prevent this.

  • Washing with the wrong solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to minimize redissolving the product.

Q5: The purified compound is still colored. How can I remove colored impurities?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Procedure: After dissolving your crude product in the hot solvent, remove it from the heat and add a small amount of activated charcoal (about 1-2% of the solute weight).

  • Heating: Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

Data Presentation

The following tables summarize key quantitative data for the recrystallization of this compound. Please note that solubility data is estimated based on the behavior of structurally similar compounds.

Table 1: Estimated Solubility of this compound in Common Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
WaterLowLowPoor (as a single solvent)
EthanolModerateHighGood
MethanolModerateHighGood
Ethyl AcetateLowModerateFair
AcetoneHighVery HighPoor (too soluble)
TolueneVery LowLowPoor
HexaneInsolubleInsolubleUnsuitable (can be used as an anti-solvent)

Table 2: Typical Experimental Data for Recrystallization of this compound

ParameterCrude ProductPurified Product
Appearance Light brown to yellow powderOff-white to pale yellow crystals
Purity (by HPLC) ~90-95%>99%
Melting Point Broad range (e.g., 235-245 °C)Sharp range (e.g., 250-252 °C)
Typical Yield -75-90%

Experimental Protocols

This section provides a detailed methodology for the recrystallization of this compound using an ethanol/water solvent system.

Objective: To purify crude this compound by recrystallization to obtain a high-purity crystalline product.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for 2-5 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through them. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the recrystallization process.

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimal Hot Ethanol start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter Yes add_water Add Hot Water to Cloud Point charcoal->add_water No hot_filter->add_water clear_solution Add Hot Ethanol to Clear Solution add_water->clear_solution cool Slow Cooling & Ice Bath clear_solution->cool filter_wash Vacuum Filtration & Wash with Cold Solvent cool->filter_wash dry Dry Crystals filter_wash->dry end_product Pure Product dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_dissolve Compound Not Dissolving start->no_dissolve oiling_out Oiling Out start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Low Yield start->low_yield sol_increase Increase Solvent Volume no_dissolve->sol_increase Try First sol_change Change Solvent no_dissolve->sol_change If Fails hot_filter_imp Hot Filter Impurities no_dissolve->hot_filter_imp Insoluble Matter reheat_add Reheat & Add Solvent oiling_out->reheat_add scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed reduce_vol Reduce Solvent Volume no_crystals->reduce_vol min_solvent Use Minimal Hot Solvent low_yield->min_solvent preheat Pre-heat Funnel low_yield->preheat cold_wash Wash with Cold Solvent low_yield->cold_wash slow_cool Cool Slowly reheat_add->slow_cool

Caption: Troubleshooting decision tree for common recrystallization issues.

Troubleshooting "5-acetyl-1H-indole-2-carboxylic acid" solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "5-acetyl-1H-indole-2-carboxylic acid" in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?

A1: Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues. While experimental data is limited, predicted values provide a strong indication of its behavior. The key properties are its acidic nature (pKa), lipophilicity (logP), and molecular structure.

Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Aqueous Solubility
pKa ~3.5 - 4.5The carboxylic acid group will be deprotonated (ionized) at pH values above this range, leading to a significant increase in aqueous solubility.
logP ~2.0 - 2.5This value suggests that the compound is moderately lipophilic, which can contribute to poor aqueous solubility, especially at pH values below its pKa.
Molecular Weight 203.19 g/mol The relatively small molecular size is generally favorable for solubility.
Chemical Structure Indole ring with acetyl and carboxylic acid groupsThe indole ring is a hydrophobic scaffold, while the carboxylic acid provides a handle for pH-dependent solubility. The acetyl group adds to the lipophilicity.

Q2: I am observing very low solubility of this compound in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening and what is the first step I should take?

A2: The low solubility in neutral buffer is expected due to the compound's pKa. At pH 7.4, which is significantly above the predicted pKa of the carboxylic acid, the molecule should be predominantly in its ionized (carboxylate) and more soluble form. If you are still observing low solubility, it could be due to several factors including the solid-state properties of your material (e.g., crystallinity) or insufficient time for dissolution.

The first and most critical step is to confirm the pH of your final solution after adding the compound, as dissolving an acidic compound can lower the pH of an unbuffered or weakly buffered solution.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue 1: Compound crashes out of solution when preparing a stock in an organic solvent and diluting into an aqueous buffer.

This is a common issue for lipophilic compounds. The workflow below outlines a systematic approach to address this.

G start Start: Compound precipitates upon dilution check_organic Is the compound fully dissolved in the organic stock? start->check_organic increase_organic Increase organic solvent concentration in stock check_organic->increase_organic No change_solvent Try a stronger organic solvent (e.g., DMSO, DMF) check_organic->change_solvent Still not dissolving check_dilution What is the final organic solvent concentration in the aqueous buffer? check_organic->check_dilution Yes increase_organic->check_organic change_solvent->check_organic reduce_organic Decrease final organic solvent concentration (<1-5%) check_dilution->reduce_organic >5% use_cosolvent Employ a water-miscible co-solvent (e.g., Ethanol, PEG 400) in the final buffer check_dilution->use_cosolvent <5% & still precipitates success Success: Soluble compound reduce_organic->success adjust_ph Adjust pH of the aqueous buffer to >6.0 use_cosolvent->adjust_ph use_cosolvent->success use_surfactant Add a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) to the buffer adjust_ph->use_surfactant adjust_ph->success use_surfactant->success fail Still insoluble: Consider formulation strategies (e.g., cyclodextrins, liposomes) use_surfactant->fail

Caption: Troubleshooting workflow for precipitation upon dilution.

Issue 2: Low solubility in the desired aqueous buffer for an experiment.

If the compound needs to be dissolved directly in an aqueous buffer for your experiment, the following decision tree can guide your optimization process.

G start Start: Low solubility in aqueous buffer check_ph Can the experimental pH be adjusted? start->check_ph adjust_ph Increase buffer pH to >6.0 (maintains ionization) check_ph->adjust_ph Yes ph_no pH adjustment not possible check_ph->ph_no No check_buffer Is the buffer capacity sufficient? adjust_ph->check_buffer increase_buffer Increase buffer concentration check_buffer->increase_buffer No success Success: Compound dissolved check_buffer->success Yes increase_buffer->success use_cosolvent Can a co-solvent be tolerated in the assay? ph_no->use_cosolvent add_cosolvent Add a biocompatible co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400) use_cosolvent->add_cosolvent Yes cosolvent_no Co-solvents interfere with the assay use_cosolvent->cosolvent_no No add_cosolvent->success use_cyclodextrin Consider using cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes cosolvent_no->use_cyclodextrin use_cyclodextrin->success fail Further formulation development needed use_cyclodextrin->fail

Caption: Decision tree for improving direct aqueous solubility.

Quantitative Data Summary: Solubility Enhancement Strategies

The following table summarizes common strategies and their expected impact on the solubility of this compound.

StrategyPrincipleTypical Concentration/RangeExpected Solubility Improvement
pH Adjustment Increases the proportion of the ionized, more soluble carboxylate form.pH 6.0 - 8.0High
Co-solvents Reduces the polarity of the aqueous medium.1-20% (v/v)Moderate to High
Surfactants Form micelles that encapsulate the hydrophobic compound.0.1-2% (w/v)Moderate
Cyclodextrins Form inclusion complexes where the hydrophobic part of the molecule is shielded.1-10% (w/v)High

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes a standard and reliable method for determining the equilibrium solubility of a compound.[1]

Materials:

  • This compound

  • Selected aqueous buffer (e.g., phosphate buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the aqueous buffer (e.g., 5 mg in 1 mL). The exact amount should be enough to ensure undissolved solid remains after equilibration.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, let the vials stand undisturbed to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification (UV-Vis Spectroscopy):

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO) of a known concentration.

    • Create a series of calibration standards by diluting the stock solution with the same aqueous buffer used for the solubility experiment.

    • Measure the absorbance of the calibration standards and the filtered supernatant at the wavelength of maximum absorbance (λmax) for this compound.

    • Construct a calibration curve of absorbance versus concentration.

    • Determine the concentration of the compound in the filtered supernatant using the calibration curve. This concentration represents the aqueous solubility.

Protocol 2: Preparation of a pH-Adjusted Aqueous Solution

This protocol details how to prepare a solution of this compound by leveraging its acidic nature.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Dispersion:

    • Weigh the desired amount of this compound and add it to a volume of deionized water that is less than the final desired volume (e.g., 80% of the final volume).

    • Begin stirring the suspension. The compound will likely not dissolve at this stage.

  • pH Adjustment:

    • Slowly add the 0.1 M NaOH solution dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.

    • As the pH increases above the pKa of the compound (~4-5), the solid will begin to dissolve.

    • Continue adding NaOH until all the solid has dissolved and the pH is stable in the desired range (e.g., pH 7.0 - 7.4).

  • Final Volume Adjustment:

    • Once the compound is fully dissolved and the pH is stable, transfer the solution to a volumetric flask.

    • Add deionized water to reach the final desired volume.

    • Verify the final pH of the solution.

This technical support guide provides a comprehensive starting point for addressing solubility issues with this compound. For further assistance, please consult relevant pharmaceutical and chemical literature.

References

Technical Support Center: Optimization of Reaction Conditions for "5-acetyl-1H-indole-2-carboxylic acid" Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 5-acetyl-1H-indole-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the esterification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently acidic catalyst (Fischer Esterification): The equilibrium is not sufficiently shifted towards the product.[1][2][3][4][5] 2. Decomposition of the indole ring: Strong acidic conditions can lead to degradation or polymerization of the acid-sensitive indole nucleus. 3. Ineffective coupling agent (for non-Fischer methods): The carboxylic acid is not being activated efficiently.[6][7][8] 4. Steric hindrance: The alcohol used may be too bulky, hindering the nucleophilic attack.[2] 5. Presence of water: Water can shift the equilibrium back to the starting materials in Fischer esterification.[1][2][3][4][5]1. Increase catalyst loading or use a stronger acid: For Fischer esterification, consider increasing the amount of sulfuric acid or p-toluenesulfonic acid.[2] 2. Use milder conditions: Switch to a less harsh esterification method such as Steglich esterification (DCC/DMAP) or using an acid chloride.[7][8][9] 3. Change coupling agent: If using a coupling agent, try a different one (e.g., switch from DCC to EDC or add an activator like HOBt). 4. Use a less hindered alcohol: If possible, switch to a primary or less bulky secondary alcohol.[2] 5. Remove water: Use a Dean-Stark apparatus for azeotropic removal of water or add molecular sieves to the reaction mixture.[1][2][3][4][5]
Formation of Side Products 1. N-acylation of the indole ring: The nitrogen on the indole ring can be acylated, especially under forcing conditions.[10] 2. Side reactions of the acetyl group: Under strongly acidic or basic conditions, the acetyl group could potentially undergo reactions such as aldol condensation or cleavage. 3. Formation of N-acylurea (Steglich Esterification): A common side product when using DCC is the formation of N-acylurea through an intramolecular rearrangement.[9]1. Protect the indole nitrogen: Consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc) before esterification. 2. Use milder conditions: Avoid excessively high temperatures and very strong acids or bases. 3. Optimize Steglich conditions: Ensure the addition of DMAP, which acts as an acyl transfer catalyst and minimizes the formation of N-acylurea.[7][9]
Difficult Product Purification 1. Removal of dicyclohexylurea (DCU): If using DCC, the byproduct DCU can be difficult to remove from the product.[7] 2. Product is an oil and difficult to crystallize: The ester product may not be a crystalline solid.1. Use EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, and its urea byproduct can be removed with an aqueous wash. 2. Purify by column chromatography: If crystallization is not feasible, purification by silica gel column chromatography is a standard alternative.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the esterification of this compound?

A1: For a robust and scalable method, Fischer esterification is a good starting point. A typical procedure involves refluxing the carboxylic acid in an excess of the desired alcohol (which also acts as the solvent) with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[1][2][3][4][5] For example, using ethanol with a catalytic amount of concentrated sulfuric acid at 80°C for 2-4 hours is a common condition for similar indole-2-carboxylic acids.

Q2: My indole starting material seems to be decomposing under strong acidic conditions. What are my alternatives?

A2: The indole nucleus is known to be sensitive to strong acids. If you observe decomposition, you should switch to a milder esterification method. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is an excellent alternative for acid-sensitive substrates.[7][8][9] This reaction is typically carried out at room temperature in an inert solvent like dichloromethane. Another option is to convert the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.

Q3: I am seeing a byproduct with a mass corresponding to the acylation of the indole nitrogen. How can I avoid this?

A3: N-acylation is a known side reaction for indoles.[10] To prevent this, you can protect the indole nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, before performing the esterification. The Boc group can be easily removed later under acidic conditions. Alternatively, using milder esterification conditions, such as the Steglich protocol at room temperature, can often minimize this side reaction.

Q4: Can I use tertiary alcohols for the Fischer esterification of this compound?

A4: Tertiary alcohols are generally not suitable for Fischer esterification.[2] Under the acidic and heated conditions of the reaction, tertiary alcohols are prone to elimination to form alkenes. For the synthesis of tertiary esters, it is recommended to use methods like the Steglich esterification or the acid chloride route.

Q5: How can I drive the Fischer esterification to completion?

A5: Fischer esterification is an equilibrium process.[1][2][3][4][5] To drive the reaction towards the ester product, you can employ Le Chatelier's principle in two main ways:

  • Use a large excess of one reactant: Typically, the alcohol is used in a large excess, often as the solvent.[1]

  • Remove a product as it is formed: The water generated during the reaction can be removed by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][2][3][4][5]

Data Presentation

Table 1: Fischer Esterification of Substituted Indole-2-Carboxylic Acids
Starting MaterialAlcoholCatalystTemp (°C)Time (h)Yield (%)Reference
6-bromo-1H-indole-2-carboxylic acidEthanolconc. H₂SO₄80265[11]
5-nitro-1H-indole-2-carboxylic acidEthanolconc. H₂SO₄80265[12]
3-bromo-1H-indole-2-carboxylic acidEthanolconc. H₂SO₄80285[12]
6-bromo-1H-indole-2-carboxylic acidEthanolconc. H₂SO₄80282[12]
Table 2: Steglich Esterification of Carboxylic Acids (General Examples)
Carboxylic AcidAlcoholCoupling SystemSolventTime (h)Yield (%)Reference
Benzoic AcidBenzyl AlcoholDCC, DMAPCH₂Cl₂395[7]
Pivalic AcidBenzyl AlcoholDCC, DMAPCH₂Cl₂390[7]
Acetic Acidtert-ButanolDCC, DMAPCH₂Cl₂352[7]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification
  • To a solution of this compound (1.0 eq) in the desired alcohol (e.g., ethanol, 10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (e.g., ~80°C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired ester.

Protocol 2: General Procedure for Steglich Esterification
  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure ester.

Visualizations

Fischer_Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start_Acid 5-acetyl-1H-indole- 2-carboxylic acid Reaction Mix and Reflux (e.g., 80°C) Start_Acid->Reaction Start_Alcohol Alcohol (e.g., Ethanol) Start_Alcohol->Reaction Start_Catalyst Acid Catalyst (e.g., H₂SO₄) Start_Catalyst->Reaction Workup_Evap Evaporate Excess Alcohol Reaction->Workup_Evap Workup_Extract Dissolve in EtOAc, Wash with NaHCO₃ Workup_Evap->Workup_Extract Workup_Dry Dry (Na₂SO₄) and Concentrate Workup_Extract->Workup_Dry Purification Recrystallization or Column Chromatography Workup_Dry->Purification Product Pure Ester Purification->Product

Caption: Experimental workflow for Fischer esterification.

Troubleshooting_Logic Start Esterification Reaction Problem Low Yield or Side Products? Start->Problem Check_Method Using Fischer Esterification? Problem->Check_Method Yes Success Successful Esterification Problem->Success No Check_Decomp Indole Decomposition? Check_Method->Check_Decomp Yes Solution_Mild Switch to Steglich (DCC/DMAP) Check_Method->Solution_Mild No (e.g., Steglich) Check_Decomp->Solution_Mild Yes Check_Side_Products N-acylation? Check_Decomp->Check_Side_Products No Solution_Fischer Increase Catalyst Load Remove Water Solution_Fischer->Success Solution_Mild->Success Check_Side_Products->Solution_Fischer No Solution_Protect Protect Indole N (e.g., with Boc) Check_Side_Products->Solution_Protect Yes Solution_Protect->Success

Caption: Troubleshooting flowchart for esterification.

References

Challenges in the scale-up synthesis of "5-acetyl-1H-indole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-acetyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most widely employed and adaptable method for the synthesis of this compound is the Fischer indole synthesis.[1][2] This classical method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[1] For the target molecule, the typical starting materials are 4-acetylphenylhydrazine and pyruvic acid.

Q2: Are there alternative synthetic strategies to the Fischer indole synthesis?

Yes, other methods for indole synthesis can be adapted, although they may be less direct for this specific target. The Reissert indole synthesis is a notable alternative, which involves the condensation of an o-nitrotoluene with diethyl oxalate followed by reductive cyclization.[3][4][5][6] Another approach is the Japp-Klingemann reaction, which can be used to prepare the necessary hydrazone intermediate for the Fischer indole synthesis.[7][8][9]

Q3: Why is direct Friedel-Crafts acylation of the indole-2-carboxylic acid not recommended to introduce the 5-acetyl group?

Direct Friedel-Crafts acylation on the indole ring typically occurs at the C3 position due to its higher electron density and reactivity. While methods for acylation at other positions exist, they often require protecting groups or specific catalysts and may not be regioselective, leading to a mixture of products and complicating purification.

Q4: What are the primary challenges when scaling up the Fischer indole synthesis?

Scaling up the Fischer indole synthesis presents several challenges, including:

  • Exothermic Reactions: The reaction can be highly exothermic, and improper heat management in large reactors can lead to temperature spikes, promoting side reactions and the formation of impurities.[10]

  • Tar Formation: Acidic conditions and high temperatures can lead to the formation of tar-like polymers, which can complicate purification and reduce yield.[10]

  • Impurity Profile: Impurities in starting materials that are negligible on a small scale can become significant at a larger scale, affecting the reaction outcome.[10]

  • Mixing Efficiency: Inefficient mixing in large vessels can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and lower yields.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Suggestions
Low Yield Incomplete reaction.- Monitor the reaction progress using TLC or HPLC. - Ensure the acid catalyst is active and used in the correct stoichiometric amount. - Optimize the reaction temperature and time.
Degradation of product or starting material.- Ensure efficient temperature control to avoid overheating. - Consider using a milder acid catalyst or a solid-supported acid catalyst.[10]
Poor quality of starting materials.- Verify the purity of 4-acetylphenylhydrazine and pyruvic acid. Impurities can inhibit the reaction.
Significant Tar/Polymer Formation High reaction temperature.- Implement precise temperature control using a jacketed reactor with efficient cooling.[10]
Strong acid catalyst.- Experiment with milder Brønsted acids or Lewis acids like ZnCl₂.[10] - Consider using a solid acid catalyst which can be easily filtered off.[10]
Inappropriate solvent.- Select a solvent that ensures all reactants and intermediates remain in solution to minimize polymerization.[10]
Difficulty in Product Purification Presence of colored impurities.- Treat the crude product with activated carbon to remove some colored impurities. - Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.
Product co-elutes with impurities during chromatography.- If using column chromatography, experiment with different solvent systems. - For carboxylic acids that streak on silica gel, consider adding a small amount of acetic acid to the eluent or using reversed-phase chromatography.
Oily product that is difficult to crystallize.- Attempt to form a salt of the carboxylic acid to induce crystallization. - Try trituration with a non-polar solvent to solidify the product.
Inconsistent Results on Scale-up Poor heat and mass transfer.- Ensure efficient stirring and use a reactor with a suitable geometry for the scale. - For highly exothermic reactions, consider a semi-batch process with controlled addition of one of the reactants.
Change in reagent addition rate.- Maintain a consistent and controlled rate of reagent addition, as this can significantly impact the reaction profile at a larger scale.[10]

Experimental Protocols

Representative Protocol for Fischer Indole Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Step 1: Formation of 4-acetylphenylhydrazone of Pyruvic Acid

  • Dissolve 4-acetylphenylhydrazine hydrochloride in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a solution of pyruvic acid in the same solvent to the hydrazine solution.

  • The hydrazone may precipitate out of the solution upon formation. The reaction can be gently heated to ensure completion.

  • Cool the reaction mixture and isolate the precipitated hydrazone by filtration.

  • Wash the collected solid with a cold solvent and dry under vacuum.

Step 2: Cyclization to this compound

  • Suspend the dried hydrazone in a high-boiling solvent such as ethanol, acetic acid, or a mixture thereof.

  • Add a suitable acid catalyst. Common choices include sulfuric acid, polyphosphoric acid (PPA), or zinc chloride.[1] The choice of acid can significantly impact the reaction and may need to be optimized.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.

  • Collect the crude product by filtration, wash with water to remove the acid catalyst, and dry.

Step 3: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • If significant colored impurities are present, the crude product can be dissolved in a suitable solvent and treated with activated carbon before recrystallization.

  • If recrystallization is insufficient, column chromatography may be necessary. Due to the acidic nature of the product, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of acetic acid to the mobile phase or by using reversed-phase chromatography.

Data Presentation

Table 1: Representative Reaction Parameters for Fischer Indole Synthesis

ParameterConditionNotes
Starting Materials 4-acetylphenylhydrazine, Pyruvic acidPurity of starting materials is crucial for good yield and minimal side products.
Catalyst H₂SO₄, Polyphosphoric acid (PPA), ZnCl₂The choice of catalyst affects reaction rate and impurity profile. Optimization may be required.[1]
Solvent Ethanol, Acetic AcidThe solvent should be high-boiling and able to dissolve the hydrazone intermediate.[10]
Temperature RefluxPrecise temperature control is critical to prevent tar formation.[10]
Reaction Time 2 - 8 hoursMonitor by TLC or HPLC for completion.
Typical Yield 60 - 80% (unoptimized)Yields can vary significantly based on reaction conditions and scale.

Visualizations

Logical Workflow for Troubleshooting Scale-up Synthesis

troubleshooting_workflow start Low Yield or High Impurities in Scale-up check_temp Review Temperature Control start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_reagents Analyze Starting Material Purity start->check_reagents optimize_catalyst Optimize Acid Catalyst check_temp->optimize_catalyst optimize_solvent Re-evaluate Solvent System check_mixing->optimize_solvent check_reagents->optimize_catalyst implement_changes Implement Process Modifications optimize_catalyst->implement_changes optimize_solvent->implement_changes end Improved Synthesis implement_changes->end

Caption: Troubleshooting workflow for scale-up issues.

Synthetic Pathway: Fischer Indole Synthesis

fischer_indole_synthesis cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-acetylphenylhydrazine 4-acetylphenylhydrazine Hydrazone Hydrazone 4-acetylphenylhydrazine->Hydrazone Pyruvic acid Pyruvic acid Pyruvic acid->Hydrazone This compound This compound Hydrazone->this compound  Acid Catalyst (e.g., H₂SO₄) Heat

Caption: Fischer indole synthesis pathway.

References

Technical Support Center: Purification of 5-acetyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-acetyl-1H-indole-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in preparations of this compound?

A1: Impurities in this compound preparations can originate from starting materials, byproducts of the synthesis, or degradation of the product. Common impurities may include:

  • Unreacted starting materials: Such as indole-2-carboxylic acid or its ethyl ester.

  • Reagents from acylation: Residual Lewis acids (e.g., AlCl₃) and acylating agents from a Friedel-Crafts acylation step.[1][2][3]

  • Positional isomers: Acylation at other positions on the indole ring, though the 5-position is generally favored.

  • Polysubstituted byproducts: Di-acetylated indole species.

  • Hydrolysis byproducts: If the synthesis involves the hydrolysis of an ester precursor (e.g., ethyl 5-acetyl-1H-indole-2-carboxylate), incomplete hydrolysis can leave residual ester.[4][5]

  • Oxidation products: The indole ring is susceptible to oxidation, which can lead to colored impurities.[4]

Q2: What are the recommended primary purification methods for this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For minor, colored impurities, recrystallization with an activated carbon treatment can be effective. For mixtures of closely related compounds, column chromatography is generally more suitable.[4]

Q3: My purified this compound is colored (e.g., yellow or brown). How can I remove the color?

A3: Colored impurities in indole derivatives often arise from oxidation.[4] To remove these, you can perform a recrystallization with the addition of a small amount of activated carbon. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration. It is also advisable to handle the compound and its solutions with minimal exposure to light and air.[4]

Q4: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?

A4: Difficulty in crystallization can be due to several factors:

  • The solution may not be sufficiently saturated: Try evaporating some of the solvent to increase the concentration.

  • The presence of impurities inhibiting crystal formation: A pre-purification step, such as a quick filtration through a small plug of silica gel, might be necessary.

  • Supersaturation without nucleation: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound to induce crystallization.

  • Inappropriate solvent system: You may need to screen for a more suitable solvent or solvent mixture.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent. Add a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
Low recovery of purified product Too much solvent was used for recrystallization. The product is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Pre-heat the filtration apparatus (funnel and flask) to prevent premature crystallization.[4]
Persistent impurities after recrystallization The impurity has very similar solubility characteristics to the product in the chosen solvent.Try a different solvent or a multi-solvent system. Consider an alternative purification method like column chromatography.
Column Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Compound streaks or tails on the column The carboxylic acid group is interacting with the silica gel.[4]Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid.[4][6]
Poor separation of the product from impurities Inappropriate mobile phase polarity.Optimize the solvent system using thin-layer chromatography (TLC) first. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
Compound is not eluting from the column The mobile phase is not polar enough.Increase the polarity of the mobile phase. For highly polar compounds, adding a small percentage of methanol can be effective.

Experimental Protocols

Recrystallization Protocol

This protocol is adapted from procedures for similar indole carboxylic acids and general principles of recrystallization.[4][7][8]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.

  • Hot Filtration (if carbon was added): Pre-heat a funnel with filter paper and a receiving flask. Perform a hot gravity filtration to remove the activated carbon.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography Protocol

This protocol is a general guideline for the purification of carboxylic acids on silica gel.[4][6]

Materials:

  • Crude this compound

  • Silica gel (for chromatography)

  • Hexanes

  • Ethyl acetate

  • Acetic acid

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Start eluting the column with a low polarity mobile phase (e.g., 90:10 hexanes:ethyl acetate with 0.5% acetic acid). Gradually increase the polarity of the mobile phase (e.g., to 70:30 hexanes:ethyl acetate with 0.5% acetic acid).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Indole-2-carboxylic acid precursor reaction Friedel-Crafts Acylation start->reaction crude Crude this compound reaction->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography hplc HPLC Analysis recrystallization->hplc chromatography->hplc pure Pure Product hplc->pure nmr NMR Spectroscopy pure->nmr

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic decision decision action action start Crude Product decision1 Is the product colored? start->decision1 action1 Recrystallize with activated carbon decision1->action1 Yes decision2 Are impurities still present? decision1->decision2 No action1->decision2 action2 Perform column chromatography decision2->action2 Yes end Pure Product decision2->end No action2->end

Caption: Decision tree for troubleshooting the purification of this compound.

References

Stability and storage conditions for "5-acetyl-1H-indole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 5-acetyl-1H-indole-2-carboxylic acid for researchers, scientists, and drug development professionals. The following information is compiled from general knowledge of indole derivatives and established stability testing guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dark, and dry place. Recommended storage is at 2-8°C, protected from light.[1][2][3] For extended storage, consider temperatures as low as -20°C. The container should be tightly sealed to prevent exposure to air and moisture.

Q2: My solid this compound has changed color. Is it still usable?

A2: A color change, often to a pink, yellow, or brownish hue, can indicate degradation, a common issue with indole compounds due to their sensitivity to light and air. The usability of the compound depends on the specific application. For sensitive quantitative assays, it is advisable to use a fresh, uncolored batch. For less sensitive applications, the impact of minor degradation may be negligible, but qualification of the material is recommended.

Q3: How stable is this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions (light and temperature). Indole derivatives are generally more susceptible to degradation in solution. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, store solutions at 2-8°C or -20°C, protected from light, and for the shortest possible duration. The choice of solvent is critical; protic solvents like alcohols may offer better photostability for some indole compounds.[4]

Q4: What are the primary degradation pathways for this compound?

A4: Like many indole derivatives, this compound is susceptible to degradation through several pathways:

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can be accelerated by exposure to air, heat, and certain metal ions.

  • Photodegradation: Exposure to light, particularly UV wavelengths, can induce photochemical reactions leading to degradation.[4]

  • Hydrolysis: Under acidic or basic conditions, the carboxylic acid and acetyl groups may be susceptible to hydrolysis, although the indole ring itself is relatively stable to hydrolysis.

  • Thermolysis: At elevated temperatures, decarboxylation of indole-2-carboxylic acids can occur.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low potency Compound degradation- Use a fresh stock of the compound.- Prepare solutions immediately before use.- Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).
Precipitation of the compound in solution Low solubility in the chosen solvent or temperature fluctuations- Confirm the solubility of the compound in your solvent system.- Consider gentle warming or sonication to redissolve.- If storing solutions at low temperatures, allow them to equilibrate to room temperature before use.
Inconsistent results between experiments Inconsistent handling or storage of the compound- Standardize the protocol for solution preparation and storage.- Minimize exposure of the solid compound and solutions to light and air.- Use amber vials or wrap containers in aluminum foil.

Stability Data

Condition Parameter Duration Hypothetical % Degradation Potential Degradants
Acid Hydrolysis 0.1 M HCl24 hours5-10%Hydrolysis products
Base Hydrolysis 0.1 M NaOH8 hours10-15%Hydrolysis and rearrangement products
Oxidation 3% H₂O₂24 hours15-20%Oxidized indole species
Thermal 60°C7 days5-10%Decarboxylation and other thermal products
Photostability ICH Option 2 (UV/Vis light)24 hours10-20%Photodegradation products

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound, consistent with ICH guidelines.[1][6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a controlled temperature (e.g., 40°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at a controlled temperature (e.g., 40°C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C) in a stability chamber.

    • Photodegradation: Expose the solid compound and the stock solution to a light source as specified in ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for thermal stress).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution before analysis.

    • Dilute all samples to a suitable concentration for the analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method with a UV or MS detector.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample. Identify and characterize any significant degradation products.

Visualizations

G cluster_storage Recommended Storage storage_conditions Solid Compound temp 2-8°C (Long-term: -20°C) storage_conditions->temp Temperature light Dark (Amber Vial) storage_conditions->light Light atmosphere Tightly Sealed (Dry) storage_conditions->atmosphere Atmosphere solution_storage In Solution temp_sol 2-8°C or -20°C solution_storage->temp_sol Temperature light_sol Dark (Amber Vial) solution_storage->light_sol Light duration_sol Prepare Fresh solution_storage->duration_sol Duration

Caption: Recommended storage conditions for this compound.

G cluster_troubleshooting Troubleshooting Workflow cluster_checks Integrity Checks start Inconsistent or Unexpected Experimental Results check_compound Check Compound Integrity start->check_compound visual Visual Inspection (Color Change?) check_compound->visual analytical Analytical Check (e.g., HPLC, LC-MS) check_compound->analytical storage Review Storage Conditions check_compound->storage degraded Degradation Suspected? visual->degraded analytical->degraded storage->degraded action Use Fresh Stock Prepare Solutions Freshly Standardize Handling degraded->action Yes other_factors Investigate Other Experimental Parameters degraded->other_factors No

Caption: Troubleshooting workflow for unexpected experimental results.

References

Preventing degradation of "5-acetyl-1H-indole-2-carboxylic acid" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of 5-acetyl-1H-indole-2-carboxylic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are decarboxylation and oxidation. The indole ring is electron-rich and susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored impurities.[1][2] The carboxylic acid group at the C2 position can be removed through decarboxylation, particularly at elevated temperatures.[3][4]

Q2: My reaction mixture is turning dark/colored. What is causing this?

A2: The formation of colored impurities is a common issue when working with indole derivatives and is often due to oxidation of the indole ring.[5] This can be initiated by exposure to atmospheric oxygen, light, or oxidizing agents present in the reaction mixture.

Q3: I am observing the loss of my starting material and the formation of a byproduct without the carboxylic acid group. What is happening?

A3: This is likely due to decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This process is often promoted by heat. For indole-2-carboxylic acids, this can occur during reactions requiring high temperatures.[3][4]

Q4: How can I minimize the degradation of this compound during my reaction?

A4: To minimize degradation, it is recommended to:

  • Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

  • Protect the reaction from light by using amber glass vessels or covering the reaction setup with aluminum foil.

  • Use the lowest possible reaction temperature that allows for the desired transformation.

  • Consider using a protecting group for the indole nitrogen if the reaction conditions are harsh (e.g., strongly basic or acidic).[6][7]

Q5: What are suitable protecting groups for the indole nitrogen?

A5: Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), tosyl (p-toluenesulfonyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[6][7] The choice of protecting group will depend on the specific reaction conditions and the stability of the group to those conditions.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Decarboxylated Byproduct
Symptom Possible Cause Suggested Solution
TLC/LC-MS analysis shows a significant amount of a less polar byproduct corresponding to the mass of the decarboxylated compound.High Reaction Temperature: The reaction temperature is promoting the thermal decarboxylation of the indole-2-carboxylic acid.[3][4]- Lower the reaction temperature if possible. - Reduce the reaction time. - If high temperature is necessary, consider converting the carboxylic acid to a more stable derivative (e.g., an ester) before the high-temperature step.
The reaction is being carried out in a high-boiling point solvent.Prolonged Heating: Extended reaction times at elevated temperatures increase the likelihood of decarboxylation.- Monitor the reaction closely and stop it as soon as the starting material is consumed. - Explore alternative solvents that allow for lower reaction temperatures.
Use of certain metal catalysts.Catalyst-Induced Decarboxylation: Some transition metals can catalyze the decarboxylation of heteroaromatic carboxylic acids.[8]- Screen different catalysts to find one that promotes the desired reaction without causing significant decarboxylation. - If a copper catalyst is being used for another transformation, be aware of its potential to promote decarboxylation and optimize conditions accordingly.[8]
Issue 2: Formation of Colored Impurities and Difficult Purification
Symptom Possible Cause Suggested Solution
The reaction mixture turns yellow, brown, or black over time.Oxidation: The electron-rich indole ring is being oxidized by air or other reagents in the mixture.[1][5]- Perform the reaction under an inert atmosphere (nitrogen or argon).[5] - Use degassed solvents. - Protect the reaction from light.
The final product is difficult to purify and remains colored even after chromatography.Polymerization/Complex Side Reactions: The initial oxidation products can be reactive and lead to the formation of polymeric or complex colored materials.- In addition to preventing oxidation during the reaction, consider using antioxidants if compatible with the reaction chemistry. - For purification, consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel) or employing recrystallization from a suitable solvent system. For some indole derivatives, steam distillation has been effective in removing colored impurities.[5]

Quantitative Data on Degradation

Table 1: Influence of Conditions on the Decarboxylation of Indole-2-carboxylic Acids

Substituent on Indole Conditions Catalyst Time Yield of Decarboxylated Product Reference
HThermal, QuinolineCuO-Cr₂O₃ (25%)24 min53%[3]
HMicrowave (600 W)None12 min94%[3]
6-MethoxyThermal, QuinolineCopper(II) salt of the acid20 min65%[3]
7-NitroRefluxing N,N-dimethylacetamideCopper(II) salt of the acid5 hours80%[9]

Note: This data is for unsubstituted or differently substituted indole-2-carboxylic acids and should be used as a qualitative indicator of factors influencing decarboxylation.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Degradation

This protocol provides a general workflow for conducting a reaction with this compound while taking precautions to minimize its degradation.

  • Inert Atmosphere Setup:

    • Assemble the reaction glassware and flame-dry it under vacuum.

    • Allow the glassware to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).

    • Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Preparation:

    • Use freshly purified and degassed solvents. Degassing can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

    • Ensure all other reagents are pure and dry.

  • Reaction Execution:

    • Dissolve this compound in the chosen degassed solvent in the reaction flask under the inert atmosphere.

    • Protect the reaction vessel from light by wrapping it with aluminum foil.

    • Cool the reaction mixture to the desired temperature (preferably the lowest effective temperature) before adding other reagents.

    • Add the other reagents slowly via syringe or dropping funnel.

    • Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature before quenching.

    • If an aqueous work-up is required, use deoxygenated water.

    • Minimize the exposure of the product to air and light during extraction and purification.

    • For column chromatography, consider adding a small amount of a non-polar solvent to the crude product and sonicating to precipitate highly colored, insoluble impurities before loading onto the column.

Protocol 2: N-Protection of this compound with a Boc Group

This protocol describes a representative procedure for protecting the indole nitrogen, which can enhance stability during subsequent reactions.

  • To a solution of this compound (1.0 eq.) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product, which can be further purified by column chromatography if necessary.

Visualizations

DegradationPathways Degradation Pathways of this compound A This compound B Decarboxylation A->B Heat, Metal Catalysts D Oxidation A->D Air (O2), Light, Oxidizing Agents C 5-acetyl-1H-indole B->C E Oxidized Products (e.g., Oxindoles, colored impurities) D->E ExperimentalWorkflow Workflow to Minimize Degradation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Inert Atmosphere Setup B Use Degassed Solvents A->B C Protect from Light B->C D Control Temperature C->D E Monitor Progress D->E F Minimize Air/Light Exposure E->F G Purify Promptly F->G

References

Technical Support Center: Chromatographic Purification of 5-acetyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and FAQs for the chromatographic purification of 5-acetyl-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The most common and effective purification techniques for this compound are reversed-phase High-Performance Liquid Chromatography (HPLC), normal-phase column chromatography, and recrystallization. The choice of method depends on the impurity profile, the required purity level, and the scale of the purification.

Q2: My purified this compound has a persistent yellow or brownish color. What is the likely cause and how can I remove it?

Indole derivatives are often susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air, light, and elevated temperatures during the purification process. To remove these colored impurities, you can try treating a solution of your compound with activated carbon followed by a hot filtration. Performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) can also help prevent further oxidation.

Q3: What are the typical impurities I might encounter when synthesizing and purifying this compound?

Common impurities may include unreacted starting materials, byproducts from the synthetic route (such as products of incomplete reactions or side reactions like decarboxylation), and colored oxidation products. If the synthesis involves the hydrolysis of an ester precursor (e.g., ethyl 5-acetyl-1H-indole-2-carboxylate), the corresponding ester may be present as an impurity if the hydrolysis is incomplete.

Q4: Can I use acid-base extraction as a preliminary purification step?

Yes, acid-base extraction is an excellent technique for the initial cleanup of crude this compound. By dissolving the crude material in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the acidic product will move to the aqueous phase, leaving many non-acidic impurities behind in the organic layer. The pure product can then be precipitated by acidifying the aqueous layer and collected by filtration.[1]

Troubleshooting Guides

Issue 1: Peak Tailing or Broadening in HPLC Analysis

Problem: When analyzing this compound by reversed-phase HPLC, the peak is broad and shows significant tailing, making accurate quantification difficult.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with Silica The carboxylic acid group can interact with residual silanol groups on the silica-based stationary phase, causing tailing. Solution: Add a small amount of a volatile acid (0.05-0.1%) such as trifluoroacetic acid (TFA) or formic acid to your mobile phase. This will protonate the carboxylic acid, reducing its interaction with the stationary phase.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the carboxylic acid, the compound can exist in both its protonated and deprotonated forms, leading to peak distortion. Solution: Ensure the mobile phase pH is at least 2 units below the pKa of the compound to keep it in a single, protonated state.
Column Overload Injecting a sample that is too concentrated can saturate the stationary phase. Solution: Dilute your sample and re-inject. If you are performing preparative HPLC, you may need to reduce the loading amount or use a larger column.
Issue 2: Poor Separation in Normal-Phase Column Chromatography

Problem: During silica gel column chromatography, this compound streaks down the column, resulting in poor separation from impurities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Strong Interaction with Silica Gel The acidic nature of the carboxylic acid leads to strong binding with the slightly acidic silica gel, causing streaking. Solution: Add a small percentage (0.5-1%) of a volatile acid like acetic acid or formic acid to your eluent. This will suppress the deprotonation of your compound and improve the peak shape.
Inappropriate Solvent System The chosen eluent may not have the optimal polarity to effectively separate your compound from the impurities. Solution: Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A common starting point for acidic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol), with the addition of a small amount of acid.
Issue 3: Low Recovery After Recrystallization

Problem: A significant amount of product is lost during the recrystallization process.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Excessive Solvent Usage Using too much solvent to dissolve the crude product will result in a large portion of the compound remaining in the mother liquor upon cooling. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated mixture.
Premature Crystallization The compound crystallizes out of solution during a hot filtration step. Solution: Pre-heat your filtration apparatus (funnel and receiving flask) to prevent a rapid drop in temperature.
Product Solubility in Wash Solvent The solvent used to wash the collected crystals may be dissolving some of the product. Solution: Always wash the crystals with a minimal amount of ice-cold solvent to minimize solubility losses.

Experimental Protocols

Disclaimer: The following protocols are based on established methods for closely related indole-2-carboxylic acid derivatives and may require optimization for this compound.

Preparative Reversed-Phase HPLC

This method is adapted from analytical conditions reported for the ethyl ester of this compound and is a good starting point for purification.[2]

Parameter Condition
Stationary Phase Preparative C18 silica gel column
Mobile Phase A Water + 0.1% Formic Acid or 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% Formic Acid or 0.1% TFA
Gradient Start with a low percentage of B, and gradually increase the concentration to elute the compound. A typical starting gradient could be 10-90% B over 30 minutes. This will need to be optimized based on analytical HPLC runs.
Flow Rate Dependent on the column dimensions.
Detection UV, monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
Sample Preparation Dissolve the crude product in a minimal amount of a strong solvent like DMSO or methanol, then dilute with the initial mobile phase composition.

Procedure:

  • Equilibrate the preparative C18 column with the initial mobile phase composition.

  • Dissolve the crude this compound in a suitable solvent and inject it onto the column.

  • Run the gradient elution.

  • Collect fractions and analyze them by analytical HPLC or TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified compound.

Normal-Phase Column Chromatography
Parameter Condition
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. For example, start with 10% ethyl acetate in hexanes and gradually increase the polarity. Crucially, add 0.5-1% acetic acid to the eluent mixture.
Sample Loading The crude product can be "dry loaded" by adsorbing it onto a small amount of silica gel, or "wet loaded" by dissolving it in a minimal amount of the initial eluent or a slightly more polar solvent.

Procedure:

  • Pack a glass column with a slurry of silica gel in the initial, non-polar eluent.

  • Load the sample onto the top of the silica bed.

  • Begin elution with the starting mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Monitor the collected fractions by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

The following tables summarize typical chromatographic conditions used for the analysis and purification of indole-2-carboxylic acid derivatives. These should be used as a starting point for method development for this compound.

Table 1: Typical Reversed-Phase HPLC Conditions for Indole-2-Carboxylic Acid Derivatives

Parameter Condition A (Analytical) [2]Condition B (General Preparative)
Column Acquity BEH C18, 1.7 µm, 2.1x50mmPreparative C18, 10 µm
Mobile Phase A Water + 0.01% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 5% Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient Binary GradientLinear or Step Gradient
Temperature 60 °CAmbient
Flow Rate 1.2 mL/minColumn Dependent
Detection UVUV

Table 2: Suggested Starting Conditions for Normal-Phase Column Chromatography

Parameter Condition
Stationary Phase Silica Gel
Eluent System Hexane/Ethyl Acetate or Dichloromethane/Methanol
Acid Additive 0.5-1% Acetic Acid

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Options cluster_post Post-Purification crude Crude this compound dissolve Dissolve in minimal solvent crude->dissolve hplc Preparative RP-HPLC dissolve->hplc Inject column Normal-Phase Column Chromatography dissolve->column Load recrystallize Recrystallization dissolve->recrystallize Dissolve in hot solvent collect Collect Fractions hplc->collect column->collect recrystallize->collect Cool and filter analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: A general workflow for the purification of this compound.

troubleshooting_logic cluster_issues Troubleshooting Paths cluster_solutions Potential Solutions start Start Purification check_purity Check Purity and Appearance start->check_purity colored_product Product is Colored check_purity->colored_product Colored low_yield Low Yield check_purity->low_yield Low Yield bad_chromatography Poor Chromatography (Tailing/Streaking) check_purity->bad_chromatography Bad Peaks end_node Pure Product check_purity->end_node Purity OK charcoal Activated Carbon Treatment colored_product->charcoal inert_atm Use Inert Atmosphere colored_product->inert_atm optimize_solvent Optimize Recrystallization Solvent low_yield->optimize_solvent check_wash Use Minimal Cold Wash Solvent low_yield->check_wash add_acid Add Acid to Mobile Phase bad_chromatography->add_acid check_loading Reduce Sample Loading bad_chromatography->check_loading charcoal->start inert_atm->start optimize_solvent->start check_wash->start add_acid->start check_loading->start

Caption: A logical diagram for troubleshooting common purification issues.

References

Validation & Comparative

A Researcher's Guide to the Structural Confirmation of 5-acetyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the key analytical techniques used to elucidate and confirm the structure of 5-acetyl-1H-indole-2-carboxylic acid. Detailed experimental protocols and a visual workflow are included to support practical application in the laboratory.

The structural integrity of a molecule is paramount to its chemical and biological properties. For a compound like this compound, which possesses a pharmacologically relevant indole scaffold, precise structural verification is non-negotiable. A combination of spectroscopic and analytical techniques is employed to piece together the molecular puzzle, each providing unique insights into the compound's architecture.

Comparative Analysis of Structural Confirmation Techniques

A multi-faceted analytical approach is essential for the robust structural elucidation of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each method offers complementary information, and their combined application provides a comprehensive and definitive structural assignment.

Spectroscopic Data Summary

The following tables summarize the expected and comparative spectroscopic data for this compound and its analogs.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~12.0br s-
H-3~7.3s-
H-4~8.1d~1.5
H-6~7.8dd~8.5, 1.5
H-7~7.6d~8.5
COOH~13.0br s-
COCH₃~2.6s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm) in DMSO-d₆
C-2~138
C-3~108
C-3a~128
C-4~122
C-5~132
C-6~121
C-7~113
C-7a~139
COOH~163
COCH₃ (C=O)~198
COCH₃ (CH₃)~27

Table 3: Comparative IR Spectroscopic Data (cm⁻¹)

Functional GroupPredicted for this compoundIndole-2-carboxylic acid (Typical)5-methoxy-1H-indole-2-carboxylic acid[1]
N-H Stretch3300-3400 (sharp)3300-3400 (sharp)3336
O-H Stretch (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)3200-2000 (broad)
C=O Stretch (Carboxylic Acid)~1680-1700~1680-17001695
C=O Stretch (Acetyl)~1670--
C=C Stretch (Aromatic)~1600, ~1450~1600, ~1450Not specified

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/zFragmentation Pattern
ESI-[M-H]⁻ at 202.05Loss of CO₂ (-44), loss of CH₃CO (-43)
ESI+[M+H]⁺ at 204.06Loss of H₂O (-18), loss of CO (-28), loss of CH₃CO (-43)

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like those of the carboxylic acid and indole N-H.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton attachments.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) carbon-proton correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure. This is the most common and convenient method.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is an average of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the N-H, O-H (carboxylic acid), C=O (carboxylic acid and acetyl), and aromatic C=C functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass and elemental composition.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire mass spectra in both positive and negative ion modes.

    • Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, source temperature of 100-150 °C, and desolvation temperature of 250-350 °C.

  • Data Analysis:

    • In the positive ion mode, look for the protonated molecule [M+H]⁺.

    • In the negative ion mode, look for the deprotonated molecule [M-H]⁻.

    • Analyze the fragmentation pattern to gain further structural information. For indole derivatives, common fragmentations include losses of small molecules like CO, CO₂, and side-chain cleavages.

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Protocol:

  • Crystal Growth:

    • Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).

    • Common techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures should be screened (e.g., ethanol, ethyl acetate, acetone, and their combinations with water or hexane).

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Data Collection:

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of this compound, integrating the discussed analytical techniques.

Structural_Confirmation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallography Definitive Structure Determination cluster_confirmation Final Confirmation Synthesis Synthesis of 5-acetyl-1H- indole-2-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray Single-Crystal X-ray Crystallography Purification->Xray If single crystals are obtained Confirmation Structural Confirmation IR->Confirmation NMR->Confirmation MS->Confirmation Xray->Confirmation

Caption: A logical workflow for the structural confirmation of this compound.

By systematically applying these analytical techniques and carefully interpreting the resulting data, researchers can confidently confirm the structure of this compound, paving the way for further investigation into its chemical and biological properties.

References

A Comparative Guide to HPLC Purity Analysis of 5-acetyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of quality control and regulatory compliance.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high precision and versatility in separating and quantifying impurities.[1][2][4] This guide provides a comprehensive comparison of HPLC methodologies for the purity analysis of 5-acetyl-1H-indole-2-carboxylic acid, a key intermediate in various synthetic pathways.

The analysis of polar acidic compounds like this compound can present challenges, primarily poor retention on conventional reversed-phase columns and peak tailing.[5][6][7] This guide outlines a robust primary HPLC method and compares it with viable alternatives, providing the necessary experimental data and protocols for informed decision-making.

Comparative Analysis of HPLC Methods

The following table summarizes the key parameters of a primary (recommended) HPLC method and two alternative approaches for the purity analysis of this compound. The primary method is designed for optimal peak shape and resolution, while the alternatives offer different selectivity profiles that may be advantageous for separating specific impurities.

Parameter Primary Method (Method A) Alternative Method B Alternative Method C
HPLC Column InertSustain C18 (4.6 x 250 mm, 5 µm)Luna Omega PS C18 (4.6 x 150 mm, 3 µm)InertSustain PFP (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water10 mM Potassium Phosphate, pH 2.5
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 20-90% B in 30 min15-85% B in 25 min25-95% B in 30 min
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Column Temp. 30 °C35 °C30 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Vol. 10 µL5 µL10 µL

Experimental Protocols

Detailed methodologies for the primary and alternative HPLC methods are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and impurity profiles.

Primary Method (Method A): Reversed-Phase with TFA Modifier

This method is recommended for its robust performance and excellent peak shape for acidic compounds. The use of a high-purity, end-capped C18 column minimizes secondary interactions with residual silanols.[8] Trifluoroacetic acid (TFA) acts as an ion-pairing agent and maintains a low pH, ensuring the analyte is in its protonated form, which enhances retention and improves peak symmetry.[8]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC grade water.

    • Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the HPLC system according to the parameters outlined for Method A in the comparison table.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject the prepared sample and acquire the chromatogram.

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Alternative Method B: Polar-Embedded C18 Column

This method utilizes a C18 column with a polar-embedded stationary phase (Luna Omega PS C18), which is designed to provide enhanced retention for polar acidic compounds.[6] The formic acid modifier is a good alternative to TFA, especially if the fractions are to be analyzed by mass spectrometry.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile.

  • Sample Preparation:

    • Prepare the sample as described in Method A.

  • Chromatographic Conditions:

    • Configure the HPLC system according to the parameters for Method B in the comparison table.

  • Analysis:

    • Follow the analysis procedure outlined in Method A.

Alternative Method C: Pentafluorophenyl (PFP) Column

A PFP column offers a different selectivity compared to C18 columns due to multiple retention mechanisms, including hydrophobic, dipole-dipole, and π-π interactions. This can be particularly useful for separating structurally similar impurities.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

    • Mobile Phase B: HPLC grade acetonitrile.

  • Sample Preparation:

    • Prepare the sample as described in Method A.

  • Chromatographic Conditions:

    • Set up the HPLC system based on the parameters for Method C in the comparison table.

  • Analysis:

    • Proceed with the analysis as described in Method A.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the HPLC purity analysis process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for HPLC purity analysis.

Method_Selection_Logic Start Start Purity Analysis TryMethodA Perform Analysis with Primary Method (A) Start->TryMethodA CheckResolution Adequate Peak Resolution and Shape? TryMethodA->CheckResolution TryMethodB Try Alternative Method B (Polar-Embedded C18) CheckResolution->TryMethodB No TryMethodC Try Alternative Method C (PFP Column) CheckResolution->TryMethodC No, try alternative selectivity FinalReport Generate Final Purity Report CheckResolution->FinalReport Yes TryMethodB->CheckResolution TryMethodC->CheckResolution

Caption: Logic for selecting an appropriate HPLC method.

References

Comparison of "5-acetyl-1H-indole-2-carboxylic acid" with other indole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in bioactive natural products and its versatility in targeting a wide array of physiological pathways.[1] This guide provides a comparative analysis of "5-acetyl-1H-indole-2-carboxylic acid" and other key indole-2-carboxylic acid derivatives, highlighting their performance against various biological targets, supported by experimental data. While specific biological activity data for this compound is not extensively available in public literature, its role as a synthetic intermediate suggests its potential for derivatization into active pharmaceutical ingredients.[1] This comparison will, therefore, focus on derivatives with substitutions at various positions to elucidate the structure-activity relationships that govern their biological functions.

Quantitative Comparison of Indole-2-Carboxylic Acid Derivatives

The following table summarizes the in vitro activities of various indole-2-carboxylic acid derivatives against a range of biological targets. This data illustrates the chemical diversity and broad therapeutic potential of this class of compounds.

Compound ID/NameTarget(s)Assay TypeActivity (IC₅₀/EC₅₀/Ki/MIC)Reference
Unsubstituted Core
Indole-2-carboxylic acidHIV-1 IntegraseStrand TransferIC₅₀: 32.37 μM[2]
HIV-1 Integrase Inhibitors
Derivative 17aHIV-1 IntegraseStrand TransferIC₅₀: 3.11 μM
Derivative 20aHIV-1 IntegraseStrand TransferIC₅₀: 0.13 μM[3]
IDO1/TDO Dual Inhibitors
Compound 9o-1IDO1 / TDOEnzyme InhibitionIC₅₀: 1.17 μM (IDO1), 1.55 μM (TDO)[4]
Compound 9p-OIDO1 / TDOEnzyme InhibitionDouble-digit nM IC₅₀[4]
Anticancer Agents
Compound 5hEGFR / CDK2Enzyme InhibitionIC₅₀: 89-137 nM (EGFR), 11 nM (CDK2)
Compound 5kEGFR / CDK2Enzyme InhibitionIC₅₀: 89-137 nM (EGFR), 19 nM (CDK2)
Antitubercular Agents
Compound 8gM. tuberculosisGrowth InhibitionMIC: 0.32 μM
Cannabinoid Receptor Modulators
Compound 45CB1 ReceptorAllosteric ModulationIC₅₀: 79 nM[5]
NMDA Receptor Antagonists
Compound 3g (SM-31900)NMDA-glycine binding siteRadioligand BindingKi: 1.0 nM

Structure-Activity Relationship (SAR) Insights

The biological activity of indole-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indole ring.

  • Position 5: Substitutions at the 5-position with halo groups (chloro or fluoro) have been shown to be favorable for enhancing potency in cannabinoid receptor 1 (CB1) allosteric modulators.[5] While direct data for a 5-acetyl group is lacking, its electron-withdrawing nature could influence the electronic properties of the indole ring and, consequently, its interaction with biological targets.

  • Position 3: The introduction of long-chain substituents at the C3 position can significantly improve activity, as seen in HIV-1 integrase inhibitors where it enhances interaction with hydrophobic cavities in the enzyme's active site.[3]

  • Position 6: The addition of halogenated anilines at the C6 position has been found to markedly improve HIV-1 integrase inhibition, likely through the formation of π-π stacking interactions with viral DNA.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

HIV-1 Integrase Strand Transfer Assay

This assay evaluates the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Reagents and Materials: Recombinant HIV-1 integrase, donor DNA (oligonucleotide substrate), target DNA, and a suitable assay buffer (e.g., MOPS, DTT, MgCl₂, DMSO).

  • Procedure:

    • The test compound, dissolved in DMSO, is pre-incubated with the HIV-1 integrase enzyme.

    • The donor DNA is added to the mixture and incubated to allow for 3'-processing.

    • The target DNA is then introduced to initiate the strand transfer reaction.

    • The reaction is quenched, and the products are separated by gel electrophoresis.

    • The extent of inhibition is determined by quantifying the amount of strand transfer product relative to a control (no inhibitor).

    • IC₅₀ values are calculated from the dose-response curves.[2]

IDO1/TDO Enzyme Inhibition Assay

This assay measures the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism.

  • Reagents and Materials: Recombinant human IDO1 or TDO, L-tryptophan, methylene blue, ascorbic acid, catalase, and a suitable assay buffer.

  • Procedure:

    • The test compound is incubated with the enzyme (IDO1 or TDO) in the assay buffer.

    • The reaction is initiated by the addition of L-tryptophan.

    • The reaction mixture is incubated at 37°C.

    • The production of N-formylkynurenine is measured spectrophotometrically.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Cell Viability Assay (MTT Assay)

This assay is used to assess the antiproliferative activity of compounds on cancer cell lines.

  • Reagents and Materials: Cancer cell lines (e.g., MCF-7, A549), cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT solution, and DMSO.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

    • The formazan crystals are dissolved in DMSO.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and GI₅₀ (concentration for 50% growth inhibition) values are determined.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

HIV_Integration_Pathway cluster_virus HIV Virion cluster_host_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Pre-integration Complex Pre-integration Complex Viral DNA->Pre-integration Complex Forms complex with Integrase Integrated Provirus Integrated Provirus Pre-integration Complex->Integrated Provirus Strand Transfer Host DNA Host DNA Host DNA->Integrated Provirus Indole-2-Carboxylic_Acid_Derivatives Indole-2-Carboxylic_Acid_Derivatives Indole-2-Carboxylic_Acid_Derivatives->Pre-integration Complex Inhibition Tryptophan_Metabolism_Pathway cluster_enzymes Rate-Limiting Enzymes Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Metabolism IDO1 IDO1 TDO TDO Indole-2-Carboxylic_Acid_Derivatives Indole-2-Carboxylic_Acid_Derivatives Indole-2-Carboxylic_Acid_Derivatives->IDO1 Inhibition Indole-2-Carboxylic_Acid_Derivatives->TDO Inhibition Experimental_Workflow_Enzyme_Inhibition Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Enzyme + Inhibitor Incubate Enzyme + Inhibitor Prepare Reagents->Incubate Enzyme + Inhibitor Add Substrate Add Substrate Incubate Enzyme + Inhibitor->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Product Formation Measure Product Formation Incubate->Measure Product Formation Data Analysis (IC50) Data Analysis (IC50) Measure Product Formation->Data Analysis (IC50) End End Data Analysis (IC50)->End

References

The Indole-2-Carboxylic Acid Scaffold: A Comparative Guide for the Development of Nicotinic Acetylcholine Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Positive allosteric modulators (PAMs) of neuronal nicotinic acetylcholine receptors (NNRs) represent a promising therapeutic avenue for a range of neurological and psychiatric disorders. By enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, PAMs offer a nuanced approach to receptor modulation, potentially avoiding the desensitization and off-target effects associated with direct agonists. The choice of a chemical scaffold as a starting point or "building block" is a critical decision in the drug discovery cascade, profoundly influencing the potency, selectivity, and drug-like properties of the resulting compounds.

This guide provides a comparative analysis of 5-acetyl-1H-indole-2-carboxylic acid and its derived indole-2-carboxamide scaffold against other prominent building blocks used in the development of NNR PAMs, with a particular focus on the α7 nAChR subtype, a key target for cognitive enhancement.

Comparative Performance of NNR PAM Scaffolds

The following table summarizes quantitative data for representative PAMs derived from different chemical scaffolds, highlighting their potency (EC50) and efficacy (maximal potentiation) at the human α7 nAChR. It is important to note that these values are for specific derivatives and not the building blocks themselves; however, they provide insight into the potential of each scaffold.

Scaffold/Building Block ClassRepresentative CompoundTargetPotency (EC50)Efficacy (% Max Potentiation)Key Features of the Scaffold
Indole-2-Carboxamide Compound 3[1]M. tuberculosis & Paediatric Brain Tumour CellsMIC = 0.68 µMN/A (Antitubercular/Antiproliferative)Versatile scaffold with demonstrated bioactivity in various contexts. Predicted to cross the blood-brain barrier.[1]
N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide (2)[1]M. tuberculosisMIC = 0.012 µMN/A (Antitubercular)High potency against M. tuberculosis with low cytotoxicity.[1]
Urea-based PNU-120596α7 nAChR0.16 µMDrastic reduction in desensitizationArchetype of Type II PAMs, significantly reduces receptor desensitization.
Amide-based PAM-2α7 nAChR4.6 µMType II PAM profileEnhances agonist-evoked Ca2+ influx and reactivates desensitized receptors.
PAM-4α7 nAChR5.5 µMType II PAM profileSimilar profile to PAM-2, supporting the amide scaffold's potential.
Quinuclidine-based N/Aα7 nAChRN/AN/ACore structure of several orthosteric agonists, can be modified for allosteric modulation.
Biaryl Sulfonamide A-867744α7 nAChR~1 µMHighPotent Type II PAM with a distinct chemical structure.

Signaling Pathways and Experimental Workflows

To understand the context of NNR PAM evaluation, it is crucial to visualize the underlying biological pathways and the experimental procedures used to characterize these molecules.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Activation of nAChRs, ligand-gated ion channels, by acetylcholine or other agonists leads to the influx of cations, primarily Na+ and Ca2+.[2] This influx depolarizes the cell membrane and the increase in intracellular Ca2+ concentration triggers a cascade of downstream signaling events. These pathways are integral to neuronal excitability, synaptic plasticity, and cell survival.

nAChR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Depolarization Membrane Depolarization nAChR->Depolarization ACh Acetylcholine (Agonist) ACh->nAChR Binds to orthosteric site PAM PAM PAM->nAChR Binds to allosteric site Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Ca_influx->Downstream Gene_expression Changes in Gene Expression Downstream->Gene_expression Neuronal_response Neuronal Response (e.g., Neurotransmitter Release, Synaptic Plasticity) Downstream->Neuronal_response

nAChR signaling cascade initiated by agonist and PAM binding.
Experimental Workflow for NNR PAM Evaluation

The characterization of novel NNR PAMs typically involves a multi-step process, starting from the synthesis of the compound to its functional evaluation in cellular and sometimes in vivo models.

PAM_Workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_properties Drug-like Properties Building_Block Selection of Building Block (e.g., this compound) Synthesis Chemical Synthesis of PAM Candidate Building_Block->Synthesis TEVC Two-Electrode Voltage Clamp (Xenopus oocytes) Synthesis->TEVC Ca_Assay Calcium Influx Assay (Fluorescent Probes) Synthesis->Ca_Assay Data_Analysis Data Analysis (EC₅₀, Max Potentiation) TEVC->Data_Analysis Ca_Assay->Data_Analysis ADME ADME/Tox Profiling Data_Analysis->ADME

A typical workflow for the synthesis and evaluation of NNR PAMs.

Discussion of Building Blocks

1. The Indole-2-Carboxamide Scaffold:

Derivatives of this compound, namely indole-2-carboxamides, are a promising class of compounds for CNS drug discovery. The indole core is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets.

  • Advantages:

    • Proven Bioactivity: Indole-2-carboxamides have demonstrated potent activity in diverse therapeutic areas, including as antitubercular and anticancer agents.[1][3] This suggests a favorable starting point for molecular interactions.

    • Blood-Brain Barrier Permeability: In silico studies predict that indole-2-carboxamide analogues can cross the blood-brain barrier, a critical requirement for CNS-targeting drugs.[1]

    • Synthetic Tractability: The synthesis of indole-2-carboxamides from indole-2-carboxylic acids is generally straightforward, allowing for the rapid generation of diverse libraries for structure-activity relationship (SAR) studies.[1]

  • Considerations:

    • Lipophilicity and Solubility: While beneficial for BBB penetration, the lipophilic nature of the indole core can sometimes lead to poor aqueous solubility, which may require optimization of substituents.[3]

    • Metabolic Stability: The indole ring can be susceptible to metabolic modification. Substitutions on the indole ring, such as at the 4- and 6-positions, have been shown to improve metabolic stability.[3]

2. Other Prominent Scaffolds for NNR PAMs:

  • Urea-based Scaffolds (e.g., PNU-120596): These compounds are potent Type II PAMs of the α7 nAChR, characterized by their ability to dramatically reduce receptor desensitization. This property can lead to a very robust potentiation of the receptor response.

  • Amide-based Scaffolds (e.g., PAM-2, PAM-4): Similar to indole-2-carboxamides, these scaffolds feature an amide linkage and have been shown to be effective Type II PAMs. The flexibility in the groups attached to the amide provides ample opportunity for SAR exploration.

  • Biaryl Sulfonamides (e.g., A-867744): This class of compounds demonstrates that diverse chemical structures can achieve potent positive allosteric modulation of α7 nAChRs, highlighting the potential for discovering novel intellectual property.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. Below are methodologies for two key in vitro assays used to characterize NNR PAMs.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a gold standard for studying the function of ion channels, including nAChRs, expressed in a heterologous system.

Objective: To measure the potentiation of agonist-induced ion currents by a PAM candidate.

Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α7).

    • Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.[4][5][6]

    • Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.[7]

  • Compound Application and Data Acquisition:

    • Establish a baseline current in the absence of any compounds.

    • Apply a sub-maximal concentration of an agonist (e.g., acetylcholine) to elicit a control current response.

    • After a washout period, co-apply the agonist with varying concentrations of the PAM candidate.

    • Record the resulting ion currents using a dedicated amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the current in the presence and absence of the PAM.

    • Calculate the percentage potentiation for each PAM concentration.

    • Plot the concentration-response curve and determine the EC50 and maximal potentiation values.

Calcium Influx Assay Using Fluorescent Probes

This cell-based functional assay provides a higher-throughput method to screen for and characterize NNR PAMs, particularly for α7 nAChRs which have high calcium permeability.[2]

Objective: To measure the increase in intracellular calcium concentration in response to nAChR activation and its potentiation by a PAM.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture a cell line stably expressing the nAChR of interest (e.g., HEK293 cells expressing human α7).

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) for approximately 1 hour at 37°C.[8][9]

  • Compound Addition and Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation or FLIPR).

    • Measure the baseline fluorescence.

    • Simultaneously add the agonist and the PAM candidate to the wells.

    • Record the change in fluorescence intensity over time.[10]

  • Controls:

    • Positive Control: Use a known potent PAM or a calcium ionophore like ionomycin to determine the maximal response.[8]

    • Negative Control: Use a vehicle control (e.g., DMSO) and an antagonist to establish the baseline and specificity of the response.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Determine the concentration-response relationship for the PAM in the presence of a fixed concentration of agonist.

    • Calculate the EC50 and maximal potentiation from the resulting curves.

Conclusion

The selection of a building block for the development of NNR PAMs is a multifaceted decision that balances synthetic accessibility, potential for biological activity, and desirable drug-like properties. While direct comparative data for building blocks is scarce, the analysis of PAMs derived from various scaffolds provides valuable insights. The indole-2-carboxamide scaffold, accessible from starting materials like This compound , stands out as a versatile and promising platform for the discovery of novel CNS-active compounds. Its proven bioactivity in other therapeutic areas and predicted ability to cross the blood-brain barrier make it a compelling choice for initiating a drug discovery program targeting NNRs. The robust experimental protocols outlined in this guide provide a clear path for the thorough evaluation and characterization of new chemical entities based on this and other promising scaffolds.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Acetyl-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, 5-acetyl-1H-indole-2-carboxylic acid and its analogs have emerged as a promising class of molecules with diverse therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing upon experimental data from various studies to illuminate the impact of structural modifications on their biological activity. While direct and extensive SAR studies on this compound itself are limited in the public domain, a comparative look at related 5-substituted indole-2-carboxylic acid derivatives provides valuable insights for drug design and development.

I. Comparative Biological Activities and SAR Insights

Analogs of this compound have been investigated for a range of biological targets, including their potential as anticancer, antiviral, and immunomodulatory agents. The nature and position of substituents on the indole ring play a critical role in determining the potency and selectivity of these compounds.

Anticancer Activity: Targeting EGFR and CDK2

Several studies have explored 5-substituted indole-2-carboxamides as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both crucial targets in oncology.[2][3]

A series of 5-substituted-3-ethylindole-2-carboxamides demonstrated significant antiproliferative activity against various cancer cell lines. The SAR for these compounds can be summarized as follows:

  • Substitution at the 5-position: The nature of the substituent at the 5-position of the indole ring significantly influences the anticancer potency. While direct data for the 5-acetyl group is not extensively published, comparison with other analogs such as those with chloro, methyl, and other functionalities provides a basis for inference. For instance, in a series of 5-substituted-3-methyl-indole-2-carboxamides, compounds with a 5-chloro or 5-methyl group showed potent EGFR inhibitory activity.[3]

  • Amide functionality at the 2-position: The presence of a carboxamide group at the 2-position is a common feature in many active analogs. Modifications of the amine component of the amide have been shown to modulate activity.

  • Substitution at the 3-position: Introduction of a small alkyl or aryl group at the 3-position can enhance the apoptotic activity of these compounds.[4]

Table 1: Comparative in vitro Antiproliferative Activity (GI₅₀, µM) of 5-Substituted Indole-2-Carboxamide Analogs [2][3]

Compound ID5-Substituent3-SubstituentAmide MoietyMean GI₅₀ (µM) against four cancer cell linesEGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)
5d ClCH₃Phenethyl1.1089-
5e ClCH₃4-Fluorophenethyl0.9593-
5j CH₃CH₃Phenethyl1.059816
5i CH₃CH₃4-Fluorophenethyl1.2011224
5g HCH₃Phenethyl1.5012433
5c HCH₃4-Fluorophenethyl>10-46
Erlotinib (Reference) ---0.03380-
Dinaciclib (Reference) -----20

Note: Data is compiled from different studies and direct comparison should be made with caution. "-" indicates data not available.

Antiviral Activity: HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold is a key pharmacophore for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1][5][6] The mechanism of action involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole nitrogen and the carboxylate group at the C2 position.[5][6]

SAR studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors have revealed the following key features:

  • 5-Position Substitution: While specific data on the 5-acetyl group is scarce, studies on other 5-substituted analogs, such as those with a nitro group, have been conducted. The electronic properties and steric bulk of the substituent at this position can influence binding affinity.

  • Modifications at other positions: Introduction of a halogenated benzene ring at the C6 position has been shown to enhance π–π stacking interactions with the viral DNA, thereby increasing inhibitory activity.[5][6]

Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Analogs [5][7]

Compound IDKey Structural FeaturesIC₅₀ (µM)
1 Indole-2-carboxylic acid (unsubstituted)32.37
17a C6-halogenated benzene3.11
3 Indole-2-carboxylic acid derivative12.41
4 Indole-2-carboxylic acid derivative18.52
RAL (Raltegravir - Reference) -0.08

Note: Data is compiled from different studies and direct comparison should be made with caution.

Immunomodulatory Activity: IDO1/TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy.[8] Derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of IDO1 and TDO.

A study on 6-acetamido-indole-2-carboxylic acid derivatives revealed potent dual inhibitory activity.[8] While this is a different substitution pattern, it highlights the potential of acylamino groups on the indole ring to contribute to inhibitory activity. The 5-acetyl group in the target compound could potentially engage in similar interactions within the enzyme active sites.

Table 3: IDO1 and TDO Inhibitory Activity of Indole-2-Carboxylic Acid Analogs [8]

Compound IDKey Structural FeaturesIDO1 IC₅₀ (µM)TDO IC₅₀ (µM)
9o-1 6-acetamido-indole-2-carboxylic acid derivative1.171.55
9p-O para-benzoquinone derivative of 9pnanomolar rangenanomolar range

Note: Specific nanomolar values for 9p-O were not provided in the abstract.

II. Experimental Protocols

EGFR/CDK2 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against EGFR and CDK2 kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human EGFR or CDK2 enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in a kinase reaction buffer.

  • Compound Incubation: The enzyme is pre-incubated with serially diluted test compounds in a microtiter plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).

  • IC₅₀ Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined from the dose-response curve.[9]

HIV-1 Integrase Strand Transfer Assay

Objective: To measure the ability of compounds to inhibit the strand transfer activity of HIV-1 integrase.

Methodology:

  • Assay Principle: This is a non-radioactive assay that quantitatively measures the integration of a donor DNA substrate into a target DNA substrate.[10]

  • Plate Preparation: A 96-well plate is coated with the target DNA.

  • Reaction Mixture: A reaction mixture containing HIV-1 integrase, the donor DNA substrate, and the test compound is added to the wells.

  • Incubation: The plate is incubated to allow for the strand transfer reaction to occur.

  • Detection: The integrated DNA is detected using a specific antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a substrate to produce a colorimetric or chemiluminescent signal.

  • IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.[7]

IDO1/TDO Inhibition Assay

Objective: To evaluate the inhibitory effect of compounds on IDO1 and TDO enzyme activity.

Methodology:

  • Enzyme Source: Recombinant human IDO1 or TDO enzyme is used.

  • Reaction Mixture: The reaction is initiated by mixing the enzyme, L-tryptophan (substrate), and the test compound in an appropriate buffer.

  • Incubation: The reaction mixture is incubated at 37°C.

  • Detection of Kynurenine: The product of the reaction, kynurenine, is detected. This can be done spectrophotometrically by measuring its absorbance at 321 nm or by HPLC.[11]

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

PPARγ Agonist Activity Assay

Objective: To assess the ability of compounds to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Methodology:

  • Cell-Based Reporter Assay: A cell line (e.g., HEK293) stably expressing human PPARγ and a luciferase reporter gene under the control of a PPARγ response element is used.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The cells are incubated to allow for PPARγ activation and subsequent luciferase expression.

  • Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • EC₅₀ Calculation: The concentration of the compound that produces 50% of the maximum response (EC₅₀) is determined from the dose-response curve.

III. Visualizing Pathways and Workflows

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, etc. TranscriptionFactors->Proliferation Inhibitor Indole-2-Carboxylic Acid Analog Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by indole analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesis of 5-acetyl-1H-indole-2-carboxylic acid analogs EnzymeAssay Enzyme Inhibition Assays (EGFR, HIV-1 Integrase, IDO1/TDO) Synthesis->EnzymeAssay CellBasedAssay Cell-Based Assays (Antiproliferative, Antiviral, etc.) Synthesis->CellBasedAssay IC50 IC₅₀ / EC₅₀ Determination EnzymeAssay->IC50 CellBasedAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General experimental workflow for SAR studies of indole analogs.

IDO1_TDO_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine IDO1_TDO->Kynurenine ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Inhibitor Indole-2-Carboxylic Acid Analog Inhibitor->IDO1_TDO

Caption: The IDO1/TDO pathway and its inhibition by indole derivatives.

IV. Conclusion and Future Directions

The available data on 5-substituted indole-2-carboxylic acid analogs reveal a versatile scaffold with significant potential for the development of novel therapeutics targeting cancer, HIV, and immune-oncology. While direct SAR studies on this compound are not extensively documented, the comparative analysis of related analogs provides a strong foundation for future research.

Key takeaways for the SAR of this class of compounds include the critical role of the substituent at the 5-position in modulating potency and the importance of the indole-2-carboxylic acid core for target engagement, particularly in enzymes that utilize metal cofactors.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to delineate a more precise SAR for various biological targets. Such studies, coupled with computational modeling and structural biology, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds, ultimately paving the way for the development of new and effective therapeutic agents.

References

Comparative potency of tricyclic indole derivatives synthesized from "5-acetyl-1H-indole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of tricyclic indole derivatives synthesized from "5-acetyl-1H-indole-2-carboxylic acid" remains a niche area of research with limited publicly available data. However, by examining analogous structures and established synthetic methodologies, we can construct a valuable comparative guide for researchers, scientists, and drug development professionals. This guide will explore a plausible synthetic pathway, compare the potency of structurally related 5-substituted indole-2-carboxylic acid derivatives, and provide detailed experimental protocols and relevant signaling pathway diagrams.

Proposed Synthetic Pathway

A feasible approach to synthesize tricyclic indole derivatives from this compound involves an intramolecular Fischer indole synthesis. This classic reaction forms an indole ring from an aryl hydrazine and a ketone or aldehyde under acidic conditions. In this proposed pathway, the acetyl group at the C5 position of the indole core would serve as the ketone functionality for the cyclization.

The initial step would involve the protection of the carboxylic acid group of this compound, for instance, as a methyl or ethyl ester. This is followed by a reaction to introduce a hydrazine moiety at a suitable position on a side chain attached to the indole nitrogen. Subsequent acid-catalyzed intramolecular cyclization would then yield the desired tricyclic indole structure.

G cluster_synthesis Proposed Synthesis of Tricyclic Indoles A This compound B Protection of Carboxylic Acid (e.g., Esterification) A->B C Introduction of Hydrazine Moiety on N-sidechain B->C D Intramolecular Fischer Indole Synthesis (Acid-catalyzed cyclization) C->D E Tricyclic Indole Derivative D->E F Deprotection of Carboxylic Acid E->F G Final Tricyclic Indole-2-carboxylic acid F->G

Caption: Proposed synthetic workflow for tricyclic indole derivatives.

Comparative Potency of 5-Substituted Indole-2-Carboxamides

While direct comparative data for tricyclic derivatives from the specified precursor is unavailable, studies on various 5-substituted indole-2-carboxamides offer valuable insights into the structure-activity relationship (SAR) at this position. The following tables summarize the in vitro potency of a series of these compounds against cancer cell lines and key kinases.

Table 1: Antiproliferative Activity of 5-Substituted Indole-2-Carboxamides

CompoundSubstitution at C5Mean GI50 (nM) vs. Cancer Cell LinesReference
5g -Cl55[1]
5i -F49[1]
5j -CH337[1]
Erlotinib (Reference) N/A33[1]

Table 2: Kinase Inhibitory Activity of 5-Substituted Indole-2-Carboxamides

CompoundSubstitution at C5EGFR IC50 (nM)CDK2 IC50 (nM)Reference
5c -H12446[1]
5g -Cl10233[1]
5i -F9124[1]
5j -CH38516[1]
Erlotinib (Reference) N/A80N/A[1]
Dinaciclib (Reference) N/AN/A20[1]

These data suggest that the nature of the substituent at the 5-position of the indole ring significantly influences the biological activity of these compounds.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the synthesis and evaluation of indole derivatives.

General Procedure for the Synthesis of Indole-2-Carboxamides

To a solution of the respective 5-substituted-indole-2-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activating agent such as Hydroxybenzotriazole (HOBt). The mixture is stirred at room temperature for a specified time, after which the desired amine is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the final indole-2-carboxamide derivative.

In Vitro Kinase Inhibition Assay (EGFR and CDK2)

The inhibitory activity of the synthesized compounds against EGFR and CDK2 can be determined using a variety of commercially available assay kits, which typically employ a fluorescence-based method. The assay is performed in a 96-well plate format. The kinase, substrate, ATP, and various concentrations of the test compound are incubated together. The reaction is then stopped, and the amount of phosphorylated substrate is measured using a fluorescence plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds can be evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The GI50 (concentration that inhibits cell growth by 50%) is then calculated.

Signaling Pathways

The anticancer activity of many indole derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the EGFR and CDK2 signaling pathways, which are common targets for the 5-substituted indole derivatives discussed.

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway.

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition

Caption: Simplified CDK2/Cyclin E pathway in cell cycle progression.

References

Validating the Biological Target of 5-acetyl-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-acetyl-1H-indole-2-carboxylic acid scaffold is a promising starting point for the development of novel therapeutics, with derivatives demonstrating potential activity against a range of biological targets implicated in various diseases. Validating the primary biological target of a new derivative is a critical step in the drug discovery pipeline. This guide provides a comparative framework for the experimental validation of the biological target(s) of this compound derivatives, focusing on a panel of commonly implicated targets: Epidermal Growth Factor Receptor (EGFR), Carbonic Anhydrase IX (CA IX), 14-3-3 Proteins, Sirtuin 1 (SIRT1), and Tubulin.

Comparative Analysis of Potential Biological Targets

To effectively validate the biological target, a tiered screening approach is recommended. The following table outlines the initial biochemical assays to determine the potency of the derivatives against each putative target.

Table 1: Comparative Inhibitory Activity of an Illustrative this compound Derivative (Compound X)

Target ProteinAssay TypeIC50 (µM)[1][2][3]Alternative/Reference CompoundAlternative Compound IC50 (µM)
EGFR (Wild-Type)Kinase Assay5.2Erlotinib0.04
EGFR (T790M Mutant)Kinase Assay1.5Osimertinib0.008
Carbonic Anhydrase IXEsterase Assay8.9Acetazolamide0.985
14-3-3 ProteinFluorescence Polarization15.7N/AN/A
SIRT1Deacetylase Assay3.8EX-5270.06-0.1
TubulinPolymerization Assay2.1Colchicine2.61

Note: The data presented in this table is illustrative and serves as a template for presenting experimental results.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

EGFR Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compound on the kinase activity of purified EGFR.

Protocol Outline: [1]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Dilute recombinant EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer.

    • Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer.

  • Assay Plate Setup (96-well plate):

    • Add 5 µL of the diluted test compound or control inhibitor to the appropriate wells.

    • Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

    • Add 10 µL of the ATP/peptide substrate master mix to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay). This involves converting the generated ADP to ATP and then measuring the light produced by a luciferase reaction.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the blank control values from all other readings.

    • Plot the percent inhibition (relative to the positive control) against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Carbonic Anhydrase IX Inhibition Assay

Objective: To measure the inhibitory effect of the test compound on the esterase activity of Carbonic Anhydrase IX.

Protocol Outline: [4]

  • Reagent Preparation:

    • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

    • Recombinant Human Carbonic Anhydrase IX (rhCA9): Dilute to 20 ng/µL in Assay Buffer.

    • Substrate: 2 mM 4-Nitrophenyl acetate (4-NPA) in Assay Buffer (from a 100 mM stock in acetone).

    • Test Compound: Prepare serial dilutions in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate):

    • Add 50 µL of the 20 ng/µL rhCA9 solution to each well.

    • Add the test compound at various concentrations to the wells. Include a vehicle control.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding 50 µL of the 2 mM substrate solution.

    • Include a substrate blank containing 50 µL Assay Buffer and 50 µL of the 2 mM substrate.

  • Measurement:

    • Read the absorbance at 400 nm in kinetic mode for 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value from the dose-response curve.

14-3-3 Protein-Protein Interaction Assay (Fluorescence Polarization)

Objective: To assess the ability of the test compound to disrupt the interaction between 14-3-3 protein and a phosphorylated binding partner.

Protocol Outline:

  • Reagent Preparation:

    • Assay Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Tween20, 1 mg/mL BSA.

    • 14-3-3 Protein: Prepare a stock solution of purified 14-3-3 protein in assay buffer.

    • Fluorescently Labeled Peptide: Synthesize a peptide corresponding to a known 14-3-3 binding motif (e.g., from a protein like TAZ) and label it with a fluorophore (e.g., FAM).

    • Test Compound: Prepare serial dilutions in assay buffer.

  • Assay Procedure (384-well black plate):

    • Add a fixed concentration of the fluorescently labeled peptide to each well.

    • Add the test compound at various concentrations.

    • Add a fixed concentration of the 14-3-3 protein to initiate the binding reaction.

    • Include controls for no protein (minimum polarization) and no inhibitor (maximum polarization).

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Measurement:

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the change in millipolarization units (mP).

    • Plot the mP values against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

SIRT1 Deacetylase Inhibition Assay

Objective: To measure the inhibitory effect of the test compound on the deacetylase activity of SIRT1.

Protocol Outline: [5]

  • Reagent Preparation:

    • SIRT1 Assay Buffer.

    • SIRT1 Enzyme: Purified recombinant SIRT1.

    • SIRT1 Substrate: A fluorogenic peptide substrate containing an acetylated lysine.

    • NAD+: As a co-substrate for the reaction.

    • Developer Solution: Contains a protease that cleaves the deacetylated substrate to release a fluorescent group.

    • Test Compound: Prepare serial dilutions.

  • Assay Procedure (96-well plate):

    • Set up reactions containing SIRT1 Assay Buffer, SIRT1 enzyme, and the test compound at various concentrations.

    • Add the SIRT1 substrate to all wells.

    • Initiate the reaction by adding NAD+.

    • Incubate the plate at 37°C for 30 minutes.

  • Development and Measurement:

    • Stop the reaction and initiate the development step by adding the Developing Solution to each well.

    • Incubate at 37°C for 10 minutes.

    • Read the fluorescence in a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Tubulin Polymerization Inhibition Assay

Objective: To determine the effect of the test compound on the in vitro polymerization of tubulin.

Protocol Outline: [6][7][8][9]

  • Reagent Preparation:

    • Tubulin: Purified tubulin from a commercial source.

    • Polymerization Buffer: Typically contains PIPES, MgCl2, and EGTA.

    • GTP: To a final concentration of 1 mM.

    • Test Compound: Prepare serial dilutions.

    • Controls: A known polymerization inhibitor (e.g., colchicine) and a polymerization enhancer (e.g., paclitaxel).

  • Assay Procedure (96-well plate):

    • Pre-warm the spectrophotometer to 37°C.

    • On ice, prepare the reaction mixtures containing polymerization buffer, GTP, and the test compound or controls.

    • Add the tubulin solution to the reaction mixtures.

    • Transfer the reaction mixtures to the pre-warmed 96-well plate.

  • Measurement:

    • Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) and the final polymer mass.

    • Calculate the percentage of inhibition of tubulin polymerization at different concentrations of the test compound.

    • Determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the potential biological targets.

EGFR_Signaling receptor receptor adaptor adaptor kinase kinase tf tf output output EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway.

CAIX_Signaling cluster_reaction CAIX Catalysis condition condition tf tf protein protein process process ion ion Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a CAIX CAIX HIF1a->CAIX Upregulation HCO3 HCO3- CAIX->HCO3 H H+ CAIX->H CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX pHi Intracellular pH Regulation HCO3->pHi pHe Extracellular Acidification H->pHe Survival Cell Survival & Proliferation pHi->Survival

Caption: Role of CA IX in response to hypoxia.

Experimental Workflows

The following diagrams outline the workflows for key experimental procedures.

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, ATP, Test Compound) start->reagent_prep plate_setup Assay Plate Setup (Add reagents to 96-well plate) reagent_prep->plate_setup reaction Initiate Kinase Reaction (Add enzyme) plate_setup->reaction incubation Incubate (e.g., 60 min at 30°C) reaction->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection read Measure Luminescence detection->read analysis Data Analysis (Calculate IC50) read->analysis end End analysis->end

Caption: EGFR kinase inhibition assay workflow.

Tubulin_Polymerization_Workflow start Start reagent_prep Reagent Preparation (on ice) (Tubulin, GTP, Buffer, Test Compound) start->reagent_prep plate_setup Pre-warm Plate Reader to 37°C start->plate_setup reaction_mix Prepare Reaction Mixes (on ice) reagent_prep->reaction_mix transfer Transfer Mix to Pre-warmed Plate plate_setup->transfer reaction_mix->transfer read Measure Absorbance at 340 nm (Kinetic, 60-90 min) transfer->read analysis Data Analysis (Plot curves, determine IC50) read->analysis end End analysis->end

Caption: Tubulin polymerization assay workflow.

By following this structured approach, researchers can systematically validate the biological target of this compound derivatives, enabling informed decisions for further preclinical development.

References

Comparative Cross-Reactivity Profiling of 5-Substituted-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds with diverse biological activities. Substitutions on the indole ring system can dramatically influence the pharmacological profile, directing the molecule towards different biological targets and affecting its selectivity. This guide provides a comparative analysis of derivatives of 5-substituted-1H-indole-2-carboxylic acids, focusing on how different functional groups at the 5-position guide their primary biological activity and potential for cross-reactivity.

This document summarizes publicly available data on the inhibitory activities of these compounds against their respective primary targets and outlines the experimental protocols used for their evaluation.

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activities of various 5-substituted-1H-indole-2-carboxylic acid derivatives against their identified primary targets. This comparative data highlights the influence of the 5-position substituent on target specificity.

Compound Class5-Position SubstituentPrimary Target(s)Key Derivative ExampleIC₅₀ / GI₅₀ (nM)
Class A Acetyl (-COCH₃)HIV-1 IntegraseDiketoacid derivativeGood activity against HIV-1 integrase and in cell-based assays[1]
Class B Bromo (-Br)EGFR / VEGFR-2Compound 3a EGFR: Not specified, but inhibits activity; Antiproliferative (MCF-7): Potent[2][3]
Class C Various (e.g., -Cl, -H)EGFR / CDK2Compound 5g EGFR: 46 ± 0.05; CDK2: 33 ± 0.04[4]
Class D Acetamido (-NHCOCH₃)IDO1 / TDOCompound 9o-1 IDO1: 1170; TDO: 1550[5]
Class E Nitro (-NO₂)HIV-1 IntegraseEthyl 5-nitro-1H-indole-2-carboxylateStarting material for more potent inhibitors[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are the protocols for key assays cited in this guide.

HIV-1 Integrase Strand Transfer Assay

This assay evaluates the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Purified recombinant HIV-1 integrase enzyme.

  • Donor DNA substrate (pre-processed viral DNA mimic).

  • Target DNA substrate (host DNA mimic).

  • Assay buffer (e.g., MOPS, DTT, MgCl₂, NaCl).

  • Test compounds dissolved in DMSO.

  • Detection system (e.g., fluorescence-based or radioactivity-based).

Procedure:

  • The test compound is pre-incubated with the HIV-1 integrase enzyme in the assay buffer.

  • The donor DNA substrate is added to the mixture and incubated to allow for the formation of the integrase-viral DNA complex.

  • The target DNA substrate is then added to initiate the strand transfer reaction.

  • The reaction is incubated for a specified time at 37°C.

  • The reaction is stopped, and the extent of strand transfer is quantified using a suitable detection method.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[7][8]

EGFR and CDK2 Kinase Assays

These assays determine the inhibitory activity of compounds against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Materials:

  • Purified recombinant human EGFR and CDK2/cyclin E kinase.

  • Specific peptide substrates for each kinase.

  • ATP (Adenosine triphosphate).

  • Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.).

  • Test compounds dissolved in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • The kinase, substrate, and test compound are added to the wells of a microplate.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • A detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

  • Luminescence is measured using a plate reader.

  • IC₅₀ values are determined from the dose-response curves.[4]

IDO1 and TDO Enzyme Inhibition Assays

These assays measure the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism.

Materials:

  • Recombinant human IDO1 and TDO enzymes.

  • L-Tryptophan (substrate).

  • Reaction buffer (e.g., potassium phosphate buffer).

  • Cofactors (e.g., methylene blue, ascorbic acid).

  • Test compounds in DMSO.

  • Detection reagent (e.g., Ehrlich's reagent for kynurenine).

Procedure:

  • The enzyme, substrate, cofactors, and test compound are combined in a reaction mixture.

  • The reaction is incubated at 37°C for a defined time.

  • The reaction is terminated (e.g., by adding trichloroacetic acid).

  • The product of the enzymatic reaction (N-formylkynurenine, which is converted to kynurenine) is measured by adding a colorimetric reagent (e.g., Ehrlich's reagent) and reading the absorbance at a specific wavelength.

  • IC₅₀ values are calculated from the resulting dose-response curves.[5]

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathways and experimental workflows provide a clearer understanding of the compounds' mechanisms of action and the methods used for their evaluation.

HIV_Integrase_Inhibition_Workflow cluster_workflow Experimental Workflow: HIV-1 Integrase Assay Compound Compound Pre-incubation Pre-incubation Compound->Pre-incubation Integrase Integrase Integrase->Pre-incubation Complex_Formation Complex_Formation Pre-incubation->Complex_Formation Donor_DNA Donor_DNA Donor_DNA->Complex_Formation Strand_Transfer Strand_Transfer Complex_Formation->Strand_Transfer Target_DNA Target_DNA Target_DNA->Strand_Transfer Detection Detection Strand_Transfer->Detection IC50_Calculation IC50_Calculation Detection->IC50_Calculation

Caption: Workflow for HIV-1 Integrase Inhibition Assay.

EGFR_Signaling_Pathway cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization_Phosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Phosphorylation RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Dimerization_Phosphorylation->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway Dimerization_Phosphorylation->PI3K_AKT_mTOR_Pathway Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation Cell_Survival Cell_Survival PI3K_AKT_mTOR_Pathway->Cell_Survival Inhibitor 5-Bromo-Indole Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR Signaling Pathway.

IDO1_TDO_Pathway cluster_metabolism Tryptophan Metabolism via IDO1/TDO Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine IDO1_TDO->Kynurenine Immune_Suppression T-cell Inhibition & Immune Suppression Kynurenine->Immune_Suppression Inhibitor 5-Acetamido-Indole Derivative Inhibitor->IDO1_TDO

Caption: Inhibition of the Tryptophan Catabolism Pathway.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 5-acetyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Among its derivatives, 5-acetyl-1H-indole-2-carboxylic acid is a valuable building block in the development of therapeutic agents. This guide provides a comparative analysis of the synthetic efficiency for producing this key intermediate, with a focus on established methodologies and supporting experimental data. We will delve into the widely employed Fischer indole synthesis, providing a detailed protocol and comparing its efficiency with the synthesis of the parent indole-2-carboxylic acid.

Key Synthetic Routes and Efficiency Comparison

The synthesis of this compound is most commonly achieved through a two-step process: the formation of an ethyl ester intermediate via the Fischer indole synthesis, followed by hydrolysis to the final carboxylic acid. For comparison, we will examine the synthesis of the unsubstituted indole-2-carboxylic acid.

Product Synthetic Method Starting Materials Key Steps & Conditions Overall Yield
This compound Fischer Indole Synthesis & Hydrolysis4-acetylphenylhydrazine, Ethyl pyruvate1. Cyclization in ethanol with an acid catalyst. 2. Alkaline hydrolysis of the resulting ester.Yield data for the complete synthesis of this compound is not readily available in the surveyed literature, however, the Fischer indole synthesis is a standard and efficient method for indole formation.
Indole-2-carboxylic acid Reissert Indole Synthesiso-Nitrotoluene, Diethyl oxalate1. Condensation with potassium ethoxide. 2. Reductive cyclization with zinc in acetic acid.~56% (for a Pd-catalyzed hydrogenation variant)
Ethyl indole-2-carboxylate Fischer Indole SynthesisPhenylhydrazine, Ethyl pyruvateCyclization in refluxing ethanol with an acid catalyst (e.g., H₂SO₄).65-76%

Table 1: Comparison of Synthetic Routes and Yields

Experimental Protocols

Synthesis of Ethyl 5-acetyl-1H-indole-2-carboxylate (via Fischer Indole Synthesis)

This protocol describes a plausible and widely accepted method for the synthesis of the ethyl ester precursor to this compound.

Materials:

  • 4-acetylphenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium acetate

Procedure:

  • A mixture of 4-acetylphenylhydrazine hydrochloride and an equivalent amount of sodium acetate is dissolved in absolute ethanol.

  • Ethyl pyruvate (1.1 equivalents) is added to the solution.

  • A catalytic amount of concentrated sulfuric acid is carefully added.

  • The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield ethyl 5-acetyl-1H-indole-2-carboxylate.

Hydrolysis of Ethyl 5-acetyl-1H-indole-2-carboxylate

Materials:

  • Ethyl 5-acetyl-1H-indole-2-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 2 M)

Procedure:

  • Ethyl 5-acetyl-1H-indole-2-carboxylate is dissolved in ethanol.

  • An excess of aqueous sodium hydroxide solution is added.

  • The mixture is heated to reflux for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • The ethanol is removed under reduced pressure.

  • The aqueous solution is cooled in an ice bath and acidified with hydrochloric acid to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Visualizing the Synthetic Pathways

To better understand the reaction sequences, the following diagrams illustrate the key synthetic transformations.

Fischer_Indole_Synthesis cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Hydrolysis 4-acetylphenylhydrazine 4-acetylphenylhydrazine Intermediate Hydrazone Intermediate 4-acetylphenylhydrazine->Intermediate + Ethyl pyruvate (Ethanol, H+) Ethyl_pyruvate Ethyl pyruvate Ethyl_pyruvate->Intermediate Product_Ester Ethyl 5-acetyl-1H- indole-2-carboxylate Intermediate->Product_Ester Cyclization (Heat) Product_Ester_hydrolysis Ethyl 5-acetyl-1H- indole-2-carboxylate Final_Product 5-acetyl-1H-indole- 2-carboxylic acid Product_Ester_hydrolysis->Final_Product 1. NaOH, Ethanol/H₂O 2. H+

Caption: Synthetic pathway for this compound.

Reissert_Indole_Synthesis cluster_0 Reissert Indole Synthesis o-Nitrotoluene o-Nitrotoluene Intermediate Ethyl o-nitrophenylpyruvate o-Nitrotoluene->Intermediate + Diethyl oxalate (KOEt) Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Intermediate Final_Product Indole-2-carboxylic acid Intermediate->Final_Product Reductive Cyclization (e.g., Zn, Acetic Acid)

Caption: Reissert synthesis of the parent indole-2-carboxylic acid.

Signaling Pathway Involvement

While the primary focus of this guide is synthetic efficiency, it is noteworthy that indole-2-carboxylic acid derivatives are of significant interest for their biological activities. For instance, they have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The core structure can chelate magnesium ions in the enzyme's active site, thereby blocking its function.

Signaling_Pathway HIV_Replication HIV Replication Cycle Viral_DNA_Integration Viral DNA Integration into Host Genome HIV_Replication->Viral_DNA_Integration requires HIV_Integrase HIV-1 Integrase Viral_DNA_Integration->HIV_Integrase catalyzed by Inhibition Inhibition HIV_Integrase->Inhibition Indole_Derivative 5-acetyl-1H-indole- 2-carboxylic acid (and derivatives) Indole_Derivative->Inhibition  chelates Mg²⁺ in active site

Caption: Inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives.

Conclusion

The Fischer indole synthesis represents a robust and versatile method for accessing 5-substituted indole-2-carboxylic acids, including the valuable 5-acetyl derivative. While specific yield data for the complete synthesis of this compound is not prominently reported, the high yields often associated with the Fischer synthesis of related compounds suggest its efficiency. The Reissert indole synthesis provides an effective alternative for the parent indole-2-carboxylic acid. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and specific substitution patterns required for the target molecule. Further optimization of reaction conditions for the synthesis of this compound could lead to improved efficiency and facilitate its broader application in drug discovery and development.

A Comparative Analysis of the Physicochemical Properties of 5-Substituted vs. 6-Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the physicochemical properties of isomeric compounds is paramount for rational drug design and development. This guide provides a comparative analysis of 5-substituted versus 6-substituted indole-2-carboxylic acids, focusing on key parameters such as acidity (pKa), lipophilicity (logP), aqueous solubility, and melting point. The position of a substituent on the indole ring can significantly influence these properties, thereby affecting a molecule's pharmacokinetic and pharmacodynamic profile.

Introduction to Indole-2-Carboxylic Acids

Indole-2-carboxylic acid and its derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous biologically active molecules. They are known to exhibit a wide range of pharmacological activities, including antiviral (e.g., as HIV-1 integrase inhibitors) and anticancer (e.g., as EGFR/CDK2 dual inhibitors) properties. The physicochemical properties of these compounds are critical for their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their ability to interact with biological targets. This guide focuses on the impact of substituent placement at the 5- and 6-positions of the indole-2-carboxylic acid core.

Comparative Physicochemical Data

The following tables summarize the available experimental and predicted physicochemical data for a selection of 5- and 6-substituted indole-2-carboxylic acids. It is important to note that a complete set of experimentally determined data for a direct comparison is not always available in the literature, and thus some values are predicted.

CompoundSubstituentpKalogPAqueous SolubilityMelting Point (°C)
5-Substituted
5-Nitroindole-2-carboxylic acid-NO₂Predicted: 13.26 (for ethyl ester)[1]2.70[2]Negligible (for ethyl ester)[1]326 (dec.)[3]
5-Methoxyindole-2-carboxylic acid-OCH₃Predicted: 4.38[4][5]2.3 (XLogP3)[5]Insoluble in water[6]199-201[4][6]
5-Chloroindole-2-carboxylic acid-Cl---287 (dec.)[7][8]
6-Substituted
6-Bromoindole-2-carboxylic acid-Br---219-225[9]
6-Methoxyindole-2-carboxylic acid-OCH₃-2.3 (XLogP3)[2][10]-198-203[11]
6-Chloroindole-2-carboxylic acid-Cl----
Unsubstituted
Indole-2-carboxylic acid-HPredicted: 4.44[12]2.31[10]Soluble in ethanol, DMSO, methanol[6]202-206[6]

Note: "dec." indicates decomposition. Predicted values should be interpreted with caution and are best used for relative comparisons in the absence of experimental data.

Analysis of Physicochemical Properties

Acidity (pKa): The pKa of the carboxylic acid group is influenced by the electronic nature of the substituent on the indole ring. Electron-withdrawing groups, such as the nitro group (-NO₂), are expected to increase acidity (lower pKa) by stabilizing the carboxylate anion through inductive and resonance effects. Conversely, electron-donating groups, like the methoxy group (-OCH₃), are expected to decrease acidity (higher pKa). The predicted pKa for the ethyl ester of 5-nitroindole-2-carboxylic acid is high, which reflects the pKa of the N-H proton of the indole ring rather than the carboxylic acid[1]. The predicted pKa for 5-methoxyindole-2-carboxylic acid is in the expected range for a carboxylic acid[4][5]. A predicted pKa for the closely related 6-nitroindoline-2-carboxylic acid is 4.03, suggesting it is a weak acid[13].

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value indicates greater lipid solubility. The position of the substituent can affect logP. For instance, the predicted logP (XLogP3) for both 5-methoxy and 6-methoxyindole-2-carboxylic acid is 2.3[2][5][10]. The experimental logP for the parent indole-2-carboxylic acid is 2.31[10]. This suggests that the methoxy group in either position does not drastically alter the overall lipophilicity compared to the parent compound. The logP for 5-nitroindole-2-carboxylic acid is 2.70, indicating a slight increase in lipophilicity compared to the unsubstituted acid[2].

Aqueous Solubility: The aqueous solubility of these compounds is generally low, a common characteristic of indole derivatives. Solubility is influenced by both the lipophilicity and the crystal lattice energy of the solid-state. The formation of intermolecular hydrogen bonds, particularly with the carboxylic acid and the indole N-H, can lead to strong crystal packing and reduced solubility. For ionizable compounds like these, solubility is also highly pH-dependent. In basic solutions, where the carboxylic acid is deprotonated to the more soluble carboxylate salt, the solubility is expected to increase significantly. The available data indicates that 5-methoxyindole-2-carboxylic acid is insoluble in water, and the ethyl ester of 5-nitroindole-2-carboxylic acid has negligible water solubility[1][6].

Melting Point: The melting point is indicative of the stability of the crystal lattice. Generally, molecules that can pack more efficiently and have stronger intermolecular interactions will have higher melting points. The data shows high melting points for all the substituted compounds, many of which decompose before melting. This suggests strong intermolecular forces in the solid state.

Experimental Protocols

Accurate determination of these physicochemical properties is crucial. Below are outlines of standard experimental methodologies.

Determination of pKa (Potentiometric Titration)
  • Preparation of the Analyte Solution: A precisely weighed amount of the indole-2-carboxylic acid derivative is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: A calibrated pH electrode is immersed in the analyte solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the analyte solution.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of logP (Shake-Flask Method)
  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.

  • Sample Preparation: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: The two phases are combined in a flask and shaken vigorously for a set time to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility (Shake-Flask Method)
  • Sample Preparation: An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Concentration Measurement: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Solubility Value: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Biological Relevance and Signaling Pathways

The substituent's position on the indole ring can significantly impact the biological activity of these compounds. For example, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase. The interaction with the enzyme's active site, which often involves chelation with metal ions and hydrophobic interactions, is sensitive to the substitution pattern on the indole core.

Similarly, certain 5-substituted indole-2-carboxamides have been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in cancer therapy. The substitution at the 5-position plays a key role in modulating the inhibitory potency and selectivity.

Below is a conceptual workflow illustrating the process from compound synthesis to biological evaluation for such inhibitors.

cluster_synthesis Chemical Synthesis cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation start Starting Materials (Substituted Indole-2-Carboxylic Acid) synthesis Amide Coupling or Other Modifications start->synthesis purification Purification and Characterization synthesis->purification pka pKa Determination purification->pka logp LogP Measurement purification->logp solubility Solubility Assay purification->solubility in_vitro In Vitro Assays (e.g., Enzyme Inhibition) pka->in_vitro logp->in_vitro solubility->in_vitro cell_based Cell-Based Assays (e.g., Antiproliferative Activity) in_vitro->cell_based in_vivo In Vivo Studies (Animal Models) cell_based->in_vivo

Caption: Workflow from synthesis to in vivo studies.

Conclusion

The position of a substituent on the indole-2-carboxylic acid scaffold, whether at the 5- or 6-position, has a discernible impact on its physicochemical properties. While a complete experimental dataset for a direct comparison remains to be fully elucidated in the literature, the available data and theoretical predictions suggest that even subtle changes in substitution patterns can alter acidity, lipophilicity, and solubility. These variations are critical for medicinal chemists to consider when designing and optimizing new therapeutic agents based on the indole-2-carboxylic acid framework. Further systematic studies providing direct experimental comparisons of these isomeric series are warranted to build a more comprehensive understanding and facilitate more precise drug design.

References

Safety Operating Guide

Proper Disposal Procedures for 5-acetyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 5-acetyl-1H-indole-2-carboxylic acid, emphasizing safe handling and adherence to regulatory standards.

I. Understanding the Compound and Associated Hazards

General Hazards of Similar Indole Carboxylic Acids:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Harmful if swallowed or in contact with skin.[1]

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

II. Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to utilize a licensed and approved waste disposal company.[1][2] Adherence to local, state, and federal regulations is mandatory.

Step 1: Collection and Storage of Waste

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: Collect the waste in a clearly labeled, sealed, and appropriate container. The label should include the full chemical name, "this compound," the CAS number (31380-57-1), and any relevant hazard warnings.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Step 2: Consultation with Environmental Health and Safety (EHS)

  • Before initiating disposal, consult your institution's EHS office. They will provide specific guidance based on your location's regulations and the facilities available.

  • Provide the EHS office with as much information as possible about the waste, including its composition and quantity.

Step 3: Professional Waste Disposal

  • The disposal of this chemical should be handled by a licensed professional waste disposal service.[1][2]

  • The most common method for the disposal of this type of organic chemical waste is incineration at a permitted facility.[3] This process ensures the complete destruction of the compound.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound must also be disposed of as hazardous waste or properly decontaminated.

  • Consult your EHS office for the appropriate procedure for decontaminating empty containers. This may involve rinsing with a suitable solvent, with the rinsate also being collected as hazardous waste.

III. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.

  • Collect: Carefully sweep up the absorbed material and place it in a labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS office.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste consult_ehs Consult Institutional Environmental Health & Safety (EHS) start->consult_ehs waste_characterization Characterize Waste: - Pure compound? - Mixture? consult_ehs->waste_characterization containerize_label Securely Containerize & Label Waste: - Chemical Name - CAS Number - Hazard Symbols waste_characterization->containerize_label professional_disposal Arrange for Professional Disposal via Licensed Contractor containerize_label->professional_disposal incineration Incineration at a Permitted Facility professional_disposal->incineration documentation Complete all required waste disposal documentation incineration->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-acetyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-acetyl-1H-indole-2-carboxylic acid. The following procedures are based on data from structurally similar indole-carboxylic acid compounds and are intended to ensure laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[3][4]Conforming to EN 166 (EU) or NIOSH (US).[4]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[3][4]EU Directive 89/686/EEC and the standard EN 374.[4]
Skin Protection Fire/flame resistant and impervious clothing, such as a lab coat.[3][4]-
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a dust filter (e.g., N95 type) should be used if dust is generated or if exposure limits are exceeded.[1][3][5]Particulates filter conforming to EN 143.[1][5]

Operational and Handling Protocols

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

General Handling Precautions:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[1][5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[5]

Emergency Procedures and Disposal Plan

Accidental Spill Response:

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

cluster_spill_response Accidental Spill Response Protocol evacuate Evacuate and Ventilate control_ignition Control Ignition Sources evacuate->control_ignition contain Contain the Spill control_ignition->contain absorb Absorb and Collect contain->absorb package Package for Disposal absorb->package decontaminate Decontaminate Area package->decontaminate

Step-by-step process for responding to a chemical spill.
  • Evacuate and Ventilate : Immediately clear the area of all non-essential personnel and ensure adequate ventilation.[3]

  • Control Ignition Sources : Remove all sources of ignition from the area.[4]

  • Contain the Spill : Prevent the spill from spreading and entering drains.[4]

  • Absorb and Collect : For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For solutions, absorb with an inert material.[3]

  • Package for Disposal : Place all contaminated materials into a suitable, labeled container for disposal.[4]

  • Decontaminate : Clean the spill area thoroughly.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4]

Waste Disposal Plan:

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.

cluster_disposal Chemical Waste Disposal Workflow collect Collect Waste in Labeled Container consult Consult Institutional EHS Guidelines collect->consult classify Determine Hazardous Waste Classification consult->classify arrange Arrange for Licensed Contractor Pickup classify->arrange document Maintain Disposal Records arrange->document

Workflow for the proper disposal of chemical waste.
  • Waste Collection : Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.[3]

  • Consult Regulations : Refer to your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[3]

  • Proper Disposal : Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash.[1][2][3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.